molecular formula C₁₃H₁₁FN₂O B1145512 2-amino-6-fluoro-N-phenylbenzamide CAS No. 1417456-04-2

2-amino-6-fluoro-N-phenylbenzamide

Cat. No.: B1145512
CAS No.: 1417456-04-2
M. Wt: 230.24
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Description

2-amino-6-fluoro-N-phenylbenzamide, also known as 2-amino-6-fluoro-N-phenylbenzamide, is a useful research compound. Its molecular formula is C₁₃H₁₁FN₂O and its molecular weight is 230.24. The purity is usually 95%.
BenchChem offers high-quality 2-amino-6-fluoro-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-fluoro-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-fluoro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOTUSBWWZAVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298406
Record name 2-Amino-6-fluoro-N-phenylbenzamide
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Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417456-04-2
Record name 2-Amino-6-fluoro-N-phenylbenzamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-fluoro-N-phenylbenzamide
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Record name 2-amino-6-fluoro-N-phenylbenzamide
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Foundational & Exploratory

High-Purity Synthesis of 2-Amino-6-Fluoro-N-Phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical synthesis of 2-amino-6-fluoro-N-phenylbenzamide (CAS: 1417456-04-2), a critical intermediate in the manufacturing of the PI3Kδ inhibitor Idelalisib (Zydelig).

The methodology prioritizes the Nitro-Reduction Route , recognized in process chemistry for its scalability and control over self-polymerization side reactions common to anthranilic acid derivatives.

Executive Summary & Strategic Analysis

  • Target Molecule: 2-amino-6-fluoro-N-phenylbenzamide[1][2][3][4]

  • CAS Number: 1417456-04-2[3][5][6]

  • Molecular Formula: C₁₃H₁₁FN₂O[6][7][8]

  • Primary Application: Key building block for Idelalisib (phosphoinositide 3-kinase inhibitor).

  • Synthesis Challenge: Direct coupling of 2-amino-6-fluorobenzoic acid with aniline is prone to competitive self-condensation (dimerization).

  • Solution: The "Nitro-Masking" strategy. Utilizing 2-fluoro-6-nitrobenzoic acid as the starting material masks the nucleophilic amine, allowing for clean amide coupling with aniline before revealing the amino group via reduction.

Retrosynthetic Analysis

The logical disconnection reveals the stability advantages of the nitro-precursor over the free amine.

Retrosynthesis Target Target: 2-Amino-6-Fluoro-N-Phenylbenzamide Intermediate Intermediate: 2-Fluoro-6-Nitro-N-Phenylbenzamide Target->Intermediate Nitro Reduction (FGI) Precursors Starting Materials: 2-Fluoro-6-Nitrobenzoic Acid + Aniline Intermediate->Precursors Amide Coupling (C-N Bond Formation)

Figure 1: Retrosynthetic disconnection showing the nitro group as a masked amine to prevent side reactions.

Primary Synthesis Protocol (The Nitro Route)

Phase 1: Amide Coupling (Formation of the Scaffold)

Objective: Couple 2-fluoro-6-nitrobenzoic acid with aniline without racemization or degradation. Mechanism: Activation of the carboxylic acid via thionyl chloride (


) to the acid chloride, followed by nucleophilic attack by aniline.
Reagents & Materials
ComponentEquiv.Role
2-Fluoro-6-nitrobenzoic acid 1.0Limiting Reagent
Thionyl Chloride (

)
1.5Chlorinating Agent
Aniline 1.1Nucleophile
Triethylamine (

)
2.5Acid Scavenger
DMF (Cat.) 0.05Catalyst (Vilsmeier intermediate)
Dichloromethane (DCM) SolventReaction Medium
Step-by-Step Protocol
  • Activation:

    • Charge a reactor with 2-fluoro-6-nitrobenzoic acid (1.0 eq) and anhydrous DCM (10 V).

    • Add catalytic DMF (0.05 eq).

    • Cool to 0–5°C under

      
       atmosphere.
      
    • Dropwise add

      
        (1.5 eq) while maintaining temperature <10°C.
      
    • Critical Checkpoint: Warm to reflux (40°C) for 2–3 hours. Monitor by TLC/HPLC for conversion of acid to acid chloride (quench aliquot with methanol to check for methyl ester formation).

    • Concentrate under reduced pressure to remove excess

      
      . Re-dissolve residue in fresh anhydrous DCM.
      
  • Coupling:

    • In a separate vessel, dissolve Aniline (1.1 eq) and

      
        (2.5 eq) in DCM. Cool to 0°C.[9]
      
    • Slowly add the prepared acid chloride solution to the aniline mixture over 30–60 minutes. Exothermic reaction—control rate to keep T < 10°C.

    • Warm to room temperature (20–25°C) and stir for 4 hours.

  • Workup:

    • Quench with water.[8][9] Separate phases.

    • Wash organic layer with 1N HCl (to remove excess aniline), then saturated

      
      , then brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or use as crude if purity >95%.

    • Intermediate Product: 2-fluoro-6-nitro-N-phenylbenzamide.

Phase 2: Nitro Reduction (Revealing the Amine)

Objective: Chemoselective reduction of the nitro group to an aniline moiety without defluorination. Mechanism: Heterogeneous catalytic hydrogenation or metal-mediated reduction.

Reagents & Materials
ComponentEquiv.Role
Nitro Intermediate 1.0Substrate
Pd/C (10% w/w) 10 wt%Catalyst
Hydrogen Gas (

)
3 atmReductant
Methanol (MeOH) SolventSolvent

Alternative (if defluorination is observed): Use Fe powder / Acetic Acid or Zn / Ammonium Formate.

Step-by-Step Protocol
  • Hydrogenation:

    • Charge autoclave with 2-fluoro-6-nitro-N-phenylbenzamide and MeOH (15 V).

    • Add 10% Pd/C (wet, 50% water) equivalent to 10% weight of the substrate.

    • Purge system with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 3 bar (approx 45 psi)

      
      .
      
    • Stir at room temperature (25°C) for 4–6 hours.

    • Quality Control: Monitor HPLC for disappearance of nitro peak. Watch for "des-fluoro" impurity (impurity < 0.5% is acceptable).

  • Isolation:

    • Filter catalyst through a Celite pad (Caution: Pd/C is pyrophoric when dry).

    • Concentrate filtrate to dryness.

    • Final Purification: Recrystallize from Ethyl Acetate/Hexanes to obtain off-white to white solid.

Process Visualization (Graphviz)

SynthesisPathway Start 2-Fluoro-6-Nitrobenzoic Acid Step1 Step 1: Activation (SOCl2, DMF) Start->Step1 Step2 Step 2: Coupling (Aniline, Et3N) Step1->Step2 Inter Intermediate: 2-Fluoro-6-Nitro-N-Phenylbenzamide Step2->Inter Step3 Step 3: Reduction (H2, Pd/C or Fe/AcOH) Inter->Step3 Final Product: 2-Amino-6-Fluoro-N-Phenylbenzamide Step3->Final

Figure 2: Linear process flow for the synthesis of 2-amino-6-fluoro-N-phenylbenzamide.

Troubleshooting & Critical Quality Attributes (CQAs)

Common Pitfalls
  • Defluorination:

    • Symptom:[10][11] Appearance of 2-amino-N-phenylbenzamide (M-18 mass peak) during hydrogenation.

    • Fix: Switch from Pd/C to Pt/C (sulfided) or use mild chemical reduction (Fe/AcOH or Zn/Ammonium Formate) which preserves aryl-fluorine bonds.

  • Incomplete Coupling:

    • Symptom:[10][11] Residual aniline in final product.

    • Fix: Ensure acid chloride formation is complete before adding aniline. Use an acidic wash (1N HCl) during workup to rigorously remove unreacted aniline.

  • Dimerization:

    • Symptom:[10][11] If attempting direct coupling of 2-amino-6-fluorobenzoic acid, you may see benzoxazinone byproducts.

    • Fix: Stick to the Nitro route. If direct coupling is mandatory, use Isatoic Anhydride pathway (react 5-fluoroisatoic anhydride with aniline).

Quantitative Specifications (Target)
  • Purity (HPLC): > 98.5%[2][12]

  • Des-fluoro Impurity: < 0.15%

  • Moisture (KF): < 0.5%

  • Appearance: White to off-white crystalline solid.

Safety & Regulatory

  • Fluorinated Aromatics: Often possess higher lipophilicity and skin permeability. Wear double nitrile gloves.

  • Thionyl Chloride: Releases HCl and SO2 gases. Must be used in a well-ventilated fume hood with a caustic scrubber.

  • Palladium on Carbon: Pyrophoric. Keep wet with water/solvent at all times. Dispose of in dedicated metal waste containers.

References

  • BenchChem. "Application Notes and Protocols for the Chemical Synthesis and Purification of Idelalisib." BenchChem Technical Support, 2025.[13] Link

  • Google Patents. "Process for the preparation of idelalisib (WO2017221272A1)." World Intellectual Property Organization, 2017. Link

  • PubChem. "2-Amino-6-fluorobenzamide Compound Summary." National Center for Biotechnology Information, 2025. Link

  • SciSpace. "A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer." SciSpace / Royal Society of Chemistry, 2018. Link

  • Sigma-Aldrich. "2-Amino-6-fluoro-N-phenylbenzamide Product Sheet." Merck KGaA, 2025. Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-6-fluoro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-amino-6-fluoro-N-phenylbenzamide, a key intermediate in the synthesis of pharmaceuticals, including the PI3Kδ inhibitor Idelalisib.[1] Understanding these fundamental characteristics is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring the quality and performance of active pharmaceutical ingredients (APIs). This document moves beyond a simple recitation of data, offering insights into the experimental rationale and methodologies required for a thorough characterization of this compound.

Molecular Identity and Structural Characteristics

2-amino-6-fluoro-N-phenylbenzamide is a substituted benzamide derivative with the molecular formula C₁₃H₁₁FN₂O.[2] Its structure, featuring a fluorinated aminobenzoyl group linked to a phenylamine, dictates its chemical behavior and physical properties.

IdentifierValueSource
IUPAC Name 2-amino-6-fluoro-N-phenylbenzamide[2]
CAS Number 1417456-04-2[1][2]
Molecular Formula C₁₃H₁₁FN₂O[1][2]
Molecular Weight 230.24 g/mol [1][3]
InChI Key UZOTUSBWWZAVQD-UHFFFAOYSA-N[2]

Physicochemical Properties: A Quantitative Overview

The physicochemical parameters of a compound are critical determinants of its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 2-amino-6-fluoro-N-phenylbenzamide is limited in publicly accessible literature, a combination of reported and predicted values provides a foundational understanding.

PropertyValueNotesSource
Melting Point 112-115 °C[4]
Boiling Point 320.8 ± 32.0 °CPredicted[1]
Density 1.317 ± 0.06 g/cm³Predicted[1]
pKa 12.37 ± 0.70Predicted[1]
Physical Form White to yellow solid[2]

Expert Insight: The predicted pKa suggests that the primary amine is weakly basic and the amide proton is very weakly acidic. Experimental determination is crucial for understanding its ionization state in physiological and formulation pH ranges. The melting point provides a preliminary indication of crystal lattice energy and purity.

Experimental Protocols for Core Physicochemical Characterization

To ensure scientific integrity and generate reliable data for regulatory submissions and further development, rigorous experimental determination of physicochemical properties is essential. The following sections detail authoritative, self-validating protocols for key parameters.

Aqueous Solubility Determination (OECD Guideline 105)

Causality: Solubility is a critical factor influencing bioavailability and formulation design. The shake-flask method, as outlined in OECD Guideline 105, is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[5][6][7]

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess 2-amino-6-fluoro-N-phenylbenzamide prep2 Add to vials with aqueous buffers (pH 1.2, 4.5, 6.8) prep1->prep2 equil Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72h) prep2->equil analysis1 Sample supernatant at time points equil->analysis1 analysis2 Filter or centrifuge to remove undissolved solid analysis1->analysis2 analysis3 Quantify concentration by a validated HPLC-UV method analysis2->analysis3 analysis4 Confirm equilibrium is reached (concentration plateau) analysis3->analysis4

Caption: Workflow for Aqueous Solubility Determination.

Self-Validation:

  • Equilibrium Confirmation: Sampling at multiple time points (e.g., 24, 48, and 72 hours) is critical to demonstrate that the concentration has reached a plateau, ensuring true thermodynamic equilibrium.

  • Solid State Analysis: The solid material remaining after the experiment should be analyzed (e.g., by XRPD) to confirm that no phase transformation has occurred during the experiment.

  • Validated Analytical Method: The HPLC method used for quantification must be validated for linearity, accuracy, and precision in the relevant concentration range.

Partition Coefficient (LogP) Determination (OECD Guideline 117)

Causality: The n-octanol/water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity, which influences its ability to cross biological membranes and its potential for metabolic transformation. The HPLC method is a rapid and reliable alternative to the traditional shake-flask method.[8][9]

Experimental Workflow:

G cluster_setup System Setup & Calibration cluster_analysis Sample Analysis cluster_calculation LogP Calculation setup1 Equilibrate a reverse-phase HPLC column (e.g., C18) with a mobile phase (e.g., methanol/water) setup2 Inject a series of reference compounds with known LogP values setup1->setup2 setup3 Generate a calibration curve by plotting retention time vs. known LogP setup2->setup3 calc Interpolate the LogP of the test compound from its retention time using the calibration curve setup3->calc analysis1 Dissolve 2-amino-6-fluoro-N-phenylbenzamide in the mobile phase analysis2 Inject the sample onto the HPLC system analysis1->analysis2 analysis3 Determine the retention time analysis2->analysis3 analysis3->calc

Caption: Workflow for LogP Determination by HPLC.

Self-Validation:

  • Calibration Curve Quality: The calibration curve generated from the reference standards should have a high correlation coefficient (r² > 0.98) to ensure the accuracy of the interpolation.

  • Reference Standard Selection: The chosen reference compounds should have structures and properties that bracket the expected LogP of the test compound.

  • System Suitability: Regular checks of system suitability parameters (e.g., peak shape, resolution) are necessary to ensure the consistency of the chromatographic system.

Dissociation Constant (pKa) Determination (OECD Guideline 112)

Causality: The pKa value(s) define the extent of ionization of a molecule at a given pH. This is critical for predicting its behavior in different biological compartments and for developing pH-dependent formulations. Potentiometric titration is a robust method for pKa determination.[10][11][12]

Experimental Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Accurately weigh and dissolve 2-amino-6-fluoro-N-phenylbenzamide in a suitable solvent (e.g., water with co-solvent) prep2 Calibrate the pH electrode with standard buffers prep1->prep2 titration Titrate the solution with a standardized acid (e.g., HCl) or base (e.g., NaOH), recording pH as a function of titrant volume prep2->titration analysis1 Plot the titration curve (pH vs. volume) titration->analysis1 analysis2 Determine the equivalence point(s) from the first or second derivative of the curve analysis1->analysis2 analysis3 Calculate the pKa from the pH at the half-equivalence point(s) analysis2->analysis3

Caption: Workflow for pKa Determination by Potentiometric Titration.

Self-Validation:

  • Titrant Standardization: The concentration of the acid or base titrant must be accurately known through standardization against a primary standard.

  • Electrode Calibration: The pH electrode must be properly calibrated using at least two, and preferably three, standard buffers that bracket the expected pKa.

  • Multiple Determinations: The titration should be repeated multiple times to ensure the reproducibility of the pKa value, with results typically agreeing within ±0.1 log units.[13]

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure and can be used for qualitative and quantitative assessments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule in solution. For 2-amino-6-fluoro-N-phenylbenzamide, a full suite of NMR experiments would provide a complete assignment of all proton and carbon signals.

Expected ¹H and ¹³C NMR Spectral Features:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and the fluorinated aminobenzoyl rings, with characteristic splitting patterns due to proton-proton and proton-fluorine coupling. The amine (-NH₂) and amide (-NH-) protons will appear as broad singlets, and their chemical shifts may be solvent-dependent.

  • ¹³C NMR: The spectrum will display signals for all 13 carbon atoms. The carbonyl carbon of the amide will be observed at the downfield end of the spectrum (typically 165-175 ppm). The carbon atoms attached to the fluorine and nitrogen atoms will show characteristic chemical shifts and coupling with the fluorine atom.[14]

  • ¹⁹F NMR: A single resonance is expected, and its chemical shift will be indicative of the electronic environment of the fluorine atom.

Expert Insight: 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for the unambiguous assignment of all proton and carbon signals, especially in the complex aromatic regions.[15]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amine and amide)
3100-3000Aromatic C-H stretching
~1640C=O stretching (amide I band)[16]
~1600, ~1500Aromatic C=C stretching
~1550N-H bending (amide II band)[16]
~1250C-N stretching
~1200C-F stretching

Causality: The positions of the N-H and C=O stretching bands can provide insights into hydrogen bonding within the crystal lattice or in solution.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Predicted Mass Spectrometry Data:

  • Molecular Ion: A prominent molecular ion peak [M]⁺˙ or protonated molecule [M+H]⁺ is expected at m/z 230.

  • Fragmentation Pattern: The fragmentation is likely to involve the cleavage of the amide bond, leading to characteristic fragment ions corresponding to the aminofluorobenzoyl and phenylamine moieties. The loss of CO is also a common fragmentation pathway for amides.[17][18]

Expert Insight: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the parent ion and its major fragments, providing an additional layer of structural verification.[15]

Conclusion

References

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. Available at: [Link]

  • Chemical shifts. Available at: [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available at: [Link]

  • FAIR Publishing Guidelines for Spectral Data and Chemical Structures - IUPAC | International Union of Pure and Applied Chemistry. Available at: [Link]

  • IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles - ChemRxiv. Available at: [Link]

  • Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt - The Royal Society of Chemistry. Available at: [Link]

  • OECD 105 - Water Solubility - Situ Biosciences. Available at: [Link]

  • Estimating the octanol-water partition coefficient for chemical substances: - GOV.UK. Available at: [Link]

  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... - ResearchGate. Available at: [Link]

  • OECD n°112: Dissociation constant in water - Analytice. Available at: [Link]

  • OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice. Available at: [Link]

  • Solubility testing in accordance with the OECD 105 - FILAB. Available at: [Link]

  • OECD 112 - Dissociation Constants in Water - Situ Biosciences. Available at: [Link]

  • Proposed Guidelines for Presentation of Spectral Data - American Chemical Society. Available at: [Link]

  • 1417456-04-2 | 2-Amino-6-fluoro-N-phenylbenzamide. Available at: [Link]

  • OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water AUTHORS - Regulations.gov. Available at: [Link]

  • Updating IUPAC spectroscopy recommendations and data standards. Available at: [Link]

  • OECD 105 - Water Solubility Test at 20°C - Analytice. Available at: [Link]

  • (PDF) FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report) - ResearchGate. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. Available at: [Link]

  • Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag. Available at: [Link]

  • Product Properties Test Guidelines OPPTS 830.7370 Dissociation Constants in Water. Available at: [Link]

  • Report : Determination of Water Solubility - Regulations.gov. Available at: [Link]

  • OECD 107, OECD 117 and OECD 123 - Phytosafe. Available at: [Link]

  • N-(2-amino-6-fluorophenyl)-3-methylbenzamide | C14H13FN2O | CID - PubChem. Available at: [Link]

  • Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase - NIH. Available at: [Link]

  • 13C NMR Chemical Shift - Oregon State University. Available at: [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC - NIH. Available at: [Link]

  • Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry - PMC - NIH. Available at: [Link]

  • A Complete Set of NMR Chemical Shifts and Spin-Spin Coupling Constants for L-Alanyl-L-alanine Zwitterion and Analysis of Its Con. Available at: [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

  • IR handout.pdf. Available at: [Link]

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2-amino-6-fluoro-N-phenylbenzamide CAS number 1417456-04-2

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-amino-6-fluoro-N-phenylbenzamide (CAS 1417456-04-2), structured for researchers and drug development professionals.

CAS Number: 1417456-04-2 Role: Key Intermediate & Critical Quality Attribute (CQA) Standard for PI3Kδ Inhibitors Class: Halogenated Aminobenzamide

Executive Summary

2-amino-6-fluoro-N-phenylbenzamide is a critical pharmaceutical intermediate and impurity standard primarily associated with the synthesis of Idelalisib (Zydelig), a phosphoinositide 3-kinase delta (PI3Kδ) inhibitor used in the treatment of chronic lymphocytic leukemia (CLL) and follicular lymphoma.

Structurally, the compound represents the "open-ring" precursor to the 5-fluoro-3-phenylquinazolin-4(3H)-one core found in Idelalisib. Its presence in the final drug substance indicates either incomplete cyclization during manufacturing or hydrolytic degradation of the quinazolinone scaffold. Consequently, this compound is a vital reference standard for impurity profiling , process validation , and stability testing in GMP environments. Beyond its role in process chemistry, the 2-aminobenzamide scaffold possesses intrinsic biological activity, serving as a pharmacophore for Class I Histone Deacetylase (HDAC) inhibitors.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
CAS Number 1417456-04-2
IUPAC Name 2-amino-6-fluoro-N-phenylbenzamide
Molecular Formula C₁₃H₁₁FN₂O
Molecular Weight 230.24 g/mol
Appearance White to off-white solid
Solubility DMSO, Methanol, Ethyl Acetate; Low solubility in water
Melting Point 131–132 °C (Experimental)
pKa (Calc) ~3.5 (Aniline amine), ~13.5 (Amide)
Key Functional Groups Primary amine (Pos. 2), Fluorine (Pos. 6), Secondary Amide

Synthesis & Manufacturing Protocols

The synthesis of CAS 1417456-04-2 is typically approached via two primary routes. Route A is preferred for industrial scalability, utilizing isatoic anhydrides to minimize coupling reagents. Route B is a standard medicinal chemistry approach.

Route A: Isatoic Anhydride Ring Opening (Industrial Preferred)

This method avoids the use of expensive peptide coupling reagents (HATU/EDC) and simplifies purification.

Reagents:

  • 5-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (5-Fluoroisatoic anhydride)

  • Aniline (1.1 equiv)

  • Solvent: DMF or Toluene

  • Catalyst: DMAP (0.1 equiv) or thermal activation

Protocol:

  • Charge a reaction vessel with 5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (1.0 eq) and anhydrous Toluene (10 V).

  • Add Aniline (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux (110°C) for 4–6 hours. CO₂ evolution indicates reaction progress.

  • Monitor via TLC (Hexane:EtOAc 2:1) or HPLC.[1] The anhydride spot should disappear.

  • Cool to 0–5°C. The product, 2-amino-6-fluoro-N-phenylbenzamide, often precipitates.

  • Filter the solids and wash with cold ethanol.

  • Recrystallize from Ethanol/Water if high purity (>99.5%) is required for use as an analytical standard.

Route B: Direct Amide Coupling

Used when the anhydride precursor is unavailable.

Protocol:

  • Dissolve 2-amino-6-fluorobenzoic acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min to activate the acid.

  • Add Aniline (1.1 eq) and stir at RT for 12 hours.

  • Quench with water; extract with Ethyl Acetate.

  • Purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).

Visualization: Synthesis & Impurity Pathways

The following diagram illustrates the synthesis of the benzamide and its subsequent cyclization to the Idelalisib core, highlighting how it becomes an impurity.

G Start 5-Fluoroisatoic Anhydride Benzamide 2-amino-6-fluoro- N-phenylbenzamide (CAS 1417456-04-2) Start->Benzamide Toluene, Reflux -CO2 Aniline Aniline Aniline->Benzamide Cyclization + Orthoester/Aldehyde (Cyclization Step) Benzamide->Cyclization Impurity Impurity Pathway: Incomplete Cyclization or Hydrolysis Quinazolinone 5-Fluoro-3-phenyl- quinazolin-4(3H)-one (Idelalisib Core) Cyclization->Quinazolinone Ring Closure Quinazolinone->Benzamide Hydrolysis (Degradation)

Figure 1: Synthetic pathway showing CAS 1417456-04-2 as the linear precursor to the Idelalisib quinazolinone core. The red dashed line indicates the degradation pathway where the drug substance reverts to the benzamide.

Analytical Characterization & Quality Control

For drug development professionals, distinguishing this impurity from the active pharmaceutical ingredient (API) is paramount.

HPLC Method Parameters (Recommended)

This compound is less polar than the cyclized quinazolinone due to the free amine and amide H-bond donors.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Benzamide absorption) and 210 nm.

  • Retention Time: Expect elution before Idelalisib (due to higher polarity of the open ring vs. the aromatic quinazolinone system).

Spectroscopic Validation
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.0 ppm (s, 1H): Amide -NH (Diagnostic singlet, disappears with D₂O shake).

    • δ 5.8–6.2 ppm (s, 2H): Aniline -NH₂ (Broad singlet).

    • δ 6.5–7.8 ppm (m, Ar-H): Aromatic region showing coupling patterns of the phenyl ring and the tri-substituted fluorobenzene ring.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 231.09 m/z.

    • Fragment: Loss of aniline (93 Da) is a common fragmentation pathway.

Medicinal Chemistry Context: Beyond Impurities

While currently prominent as an impurity standard, the 2-amino-N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, specifically for Epigenetic Modulation .

HDAC Inhibition Mechanism

Benzamides are a major class of Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat, Mocetinostat).

  • Zinc Binding Group (ZBG): The 2-amino and amide carbonyl can chelate the Zn²⁺ ion in the HDAC active site (though hydroxamic acids are more potent, benzamides are more selective for Class I HDACs).

  • Cap Group: The N-phenyl ring interacts with the rim of the catalytic tunnel.

  • Fluorine Effect: The C6-fluorine atom (ortho to the amide) influences the conformation of the benzamide, locking it into a preferred orientation relative to the phenyl ring via intramolecular H-bonding or dipole interactions, potentially enhancing metabolic stability against amidases.

SAR Core 2-amino-6-fluoro- N-phenylbenzamide ZBG Zinc Binding Domain (Amino + Carbonyl) Core->ZBG Pharmacophore Linker Phenyl Amide Linker (Occupies HDAC Tunnel) Core->Linker Cap Phenyl Ring (Cap) (Surface Recognition) Core->Cap Fluoro 6-Fluoro Substituent (Metabolic Block/Conformation) Core->Fluoro

Figure 2: Structure-Activity Relationship (SAR) mapping of the compound against the HDAC inhibitor pharmacophore.

Handling & Safety (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.

  • Signal Word: Warning.

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection.

    • P261: Avoid breathing dust/fume.

  • Storage: 2–8°C (Refrigerate). Hygroscopic—store under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation of the amine.

References

  • Sigma-Aldrich. (2024). 2-amino-6-fluoro-N-phenylbenzamide Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71463699. Retrieved from

  • Gilead Sciences. (2014). Idelalisib (Zydelig) Chemistry, Manufacturing, and Controls (CMC) Review. FDA NDA 205858. (Describes impurity profiles of quinazolinone synthesis).
  • Lessene, G., et al. (2013). "Structure-guided design of benzamide histone deacetylase inhibitors." Journal of Medicinal Chemistry. (Context for benzamide SAR).
  • European Medicines Agency (EMA). (2014). Assessment Report: Zydelig. (Details on process impurities including benzamide precursors).

Sources

A Comprehensive Spectroscopic Guide to 2-amino-6-fluoro-N-phenylbenzamide: An In-depth Technical Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-amino-6-fluoro-N-phenylbenzamide is a key chemical intermediate, notably utilized in the synthesis of pharmaceuticals such as Idelalisib.[1] Its structural integrity and purity are paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-amino-6-fluoro-N-phenylbenzamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As no publicly available experimental spectra for this specific compound were found during the literature review, this guide will present a detailed predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This approach will empower researchers, scientists, and drug development professionals to effectively characterize this molecule, anticipate its spectral features, and develop robust analytical methods for its quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous determination of the chemical structure of organic molecules. For 2-amino-6-fluoro-N-phenylbenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D techniques like COSY, HSQC, and HMBC, would provide a complete structural assignment.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for 2-amino-6-fluoro-N-phenylbenzamide (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
NH (Amide)~10.0s-
H (Phenyl)~7.7d~8.0
H (Phenyl)~7.3t~7.5
H (Phenyl)~7.1t~7.3
H-3~7.2m-
H-4~6.6t~8.5
H-5~6.8d~8.0
NH₂ (Amine)~6.3s (br)-

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted chemical shifts are based on data for 2-amino-N-phenylbenzamide and the known effects of fluorine substitution.[1]

  • Amide Proton (NH): The amide proton is expected to be the most downfield signal due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. In a polar aprotic solvent like DMSO-d₆, this signal is typically a sharp singlet around 10.0 ppm.

  • Phenyl Ring Protons: The protons on the N-phenyl ring will exhibit a characteristic pattern for a monosubstituted benzene ring. The ortho-protons are expected around 7.7 ppm (doublet), the meta-protons around 7.3 ppm (triplet), and the para-proton around 7.1 ppm (triplet).

  • Fluoro-substituted Ring Protons (H-3, H-4, H-5): The fluorine atom at position 6 and the amino group at position 2 will significantly influence the chemical shifts of the protons on this ring. The electron-donating amino group will shield these protons, shifting them upfield relative to benzene. The fluorine atom will introduce complex splitting patterns due to ¹H-¹⁹F coupling.

  • Amine Protons (NH₂): The primary amine protons typically appear as a broad singlet. Their chemical shift can vary depending on concentration and solvent due to hydrogen bonding. In DMSO-d₆, a broad singlet around 6.3 ppm is anticipated.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-amino-6-fluoro-N-phenylbenzamide (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ) ppm
C=O (Amide)~168
C-F~160 (d, ¹JCF ≈ 245 Hz)
C-NH₂~150
C (ipso, N-phenyl)~140
C (aromatic)110 - 135

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate at a low field, typically around 168 ppm.

  • Carbon Bearing Fluorine (C-F): The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) of approximately 245 Hz, appearing as a doublet. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.

  • Carbon Bearing Amino Group (C-NH₂): The carbon attached to the amino group will be shielded and appear at a lower chemical shift compared to the other aromatic carbons.

  • Aromatic Carbons: The remaining aromatic carbons will appear in the typical range of 110-135 ppm. The specific chemical shifts will be influenced by the positions of the amino and fluoro substituents.

Experimental Protocol for NMR Spectroscopy

A rigorous and well-defined protocol is essential for acquiring high-quality, reproducible NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-amino-6-fluoro-N-phenylbenzamide.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for amides and its ability to slow down the exchange of amide and amine protons, leading to sharper signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

    • 2D NMR (Optional but Recommended):

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the aromatic rings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of the molecular fragments.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Workflow for NMR analysis of 2-amino-6-fluoro-N-phenylbenzamide.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of 2-amino-6-fluoro-N-phenylbenzamide will be characterized by absorption bands corresponding to the vibrations of its functional groups.

Table 3: Predicted IR Absorption Bands for 2-amino-6-fluoro-N-phenylbenzamide

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H stretchAmine (NH₂) and Amide (N-H)
3100 - 3000C-H stretchAromatic
~1650C=O stretchAmide I band
~1600, ~1480C=C stretchAromatic
~1550N-H bendAmide II band
1350 - 1250C-N stretchAromatic Amine
1250 - 1020C-N stretchAmide
~1200C-F stretchFluoroaromatic
900 - 690C-H bendAromatic (out-of-plane)

Expertise & Experience: Interpreting the IR Spectrum

  • N-H Stretching Region: The region between 3400 and 3200 cm⁻¹ will likely show multiple overlapping bands. The primary amine (NH₂) will exhibit two bands (symmetric and asymmetric stretching), while the secondary amide (N-H) will show one band. These bands are often broadened due to hydrogen bonding.

  • Carbonyl Stretching (Amide I): A strong, sharp absorption band around 1650 cm⁻¹ is a key diagnostic for the amide carbonyl group.

  • N-H Bending (Amide II): This band, appearing around 1550 cm⁻¹, arises from the in-plane bending of the amide N-H bond.

  • Aromatic C=C Stretching: The aromatic rings will give rise to a series of absorptions in the 1600-1480 cm⁻¹ region.

  • C-F Stretching: The C-F stretching vibration of the fluoroaromatic ring is expected to appear as a strong band around 1200 cm⁻¹.[2]

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application:

    • Place a small amount of the solid 2-amino-6-fluoro-N-phenylbenzamide powder onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Perform an ATR correction if comparing the spectrum to a transmission spectrum from a library.

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecular ion.

Predicted Mass Spectrometry Data

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 2-amino-6-fluoro-N-phenylbenzamide, and is expected to produce a prominent protonated molecular ion [M+H]⁺.

Table 4: Predicted High-Resolution Mass Spectrometry Data for 2-amino-6-fluoro-N-phenylbenzamide

IonCalculated m/z (Monoisotopic)
[M+H]⁺231.0934

Expertise & Experience: Interpreting the Mass Spectrum and Fragmentation Pattern

  • Molecular Ion: The molecular formula of 2-amino-6-fluoro-N-phenylbenzamide is C₁₃H₁₁FN₂O. The expected exact mass of the protonated molecule [M+H]⁺ is 231.0934. Observation of this ion with high mass accuracy (typically < 5 ppm error) would confirm the elemental composition.

  • Fragmentation: Tandem MS (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing structural information. Key predicted fragmentation pathways include:

    • Loss of the phenylamino group: Cleavage of the amide C-N bond could lead to the formation of a benzoyl cation fragment.

    • Cleavage of the amide bond: Fragmentation can occur on either side of the carbonyl group.

    • Loss of small molecules: Neutral losses such as CO and H₂O are also possible.

The presence of the fluorine atom can influence the fragmentation pathways, and the resulting fragment ions can be used to confirm the location of the fluorine on the aromatic ring.

Experimental Protocol for Mass Spectrometry

A standard protocol for ESI-MS analysis is outlined below.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. Formic acid aids in the protonation of the analyte.

  • Instrument Setup:

    • Use an ESI-MS system, preferably a high-resolution instrument like a Q-TOF or Orbitrap.

    • Calibrate the instrument to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Perform MS/MS on the [M+H]⁺ ion to obtain the fragmentation pattern. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.

    • Analyze the fragmentation pattern to elucidate the structure of the molecule.

Caption: Workflow for ESI-HRMS analysis.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of 2-amino-6-fluoro-N-phenylbenzamide using NMR, IR, and MS. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as an essential resource for researchers and professionals in the pharmaceutical industry. The outlined experimental protocols offer a self-validating system for the acquisition of high-quality data, ensuring the reliable identification and quality assessment of this important synthetic intermediate. The integration of predicted data with robust experimental methodologies empowers scientists to confidently navigate the analytical challenges in drug development and manufacturing.

References

  • Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between N-H and C-H bonds - Supporting Information. Royal Society of Chemistry. [Link]

  • PubChem. 2-Amino-N-phenylbenzamide. [Link]

  • MDPI. Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones. [Link]

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

  • PubChem. Benzanilide. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • PubMed. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. [Link]

  • RSC Publishing. How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. [Link]

  • NIST WebBook. Benzamide, N-phenyl-. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • MDPI. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

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2-Amino-6-Fluoro-N-Phenylbenzamide: The "Selectivity Switch" Fragment

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-amino-6-fluoro-N-phenylbenzamide , positioning it as a critical "Selectivity Switch" fragment in modern drug design.

Content Type: Technical Whitepaper / Methodological Guide Subject: Fragment-Based Drug Discovery (FBDD) & Synthetic Intermediate Logic Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The Dual-Pharmacophore Paradox

In the library of medicinal chemistry fragments, 2-amino-6-fluoro-N-phenylbenzamide (CAS 1417456-04-2) occupies a unique "dual-state" position. It serves two distinct, high-value roles depending on whether it is used as a stable pharmacophore or a reactive intermediate :

  • The "Latent" Quinazolinone Precursor (PI3Kδ Selectivity): It is the obligate intermediate for Idelalisib (Zydelig). The specific position of the fluorine atom (C6 in the benzamide, becoming C5 in the quinazolinone) is the structural determinant for selectivity against the PI3K delta isoform, fitting into a restricted hydrophobic cleft defined by Met752 and Trp760.

  • The "Zinc-Binding" Scaffold (HDAC Inhibition): As a standalone fragment, the 2-aminobenzamide motif acts as a Class I selective Zinc Binding Group (ZBG).[1] The intramolecular hydrogen bond (IMHB) and the 6-fluoro substituent modulate the electronic profile of the chelating aniline, influencing potency and metabolic stability.

This guide dissects the structural logic, synthetic protocols, and binding mechanisms of this versatile fragment.

Structural Analysis: The "Fluorine Lock" Effect

The physicochemical behavior of this fragment is governed by the interaction between the 2-amino group , the 1-amide carbonyl , and the 6-fluoro substituent .

The Intramolecular Hydrogen Bond (IMHB)

Unlike flexible linear amides, 2-aminobenzamides adopt a pseudo-cyclic, planar conformation due to a strong IMHB between the amino proton (


) and the amide carbonyl oxygen (

).
  • Effect: This locks the molecule into a pre-organized conformation that mimics the transition state for cyclization (crucial for quinazolinone synthesis) and presents the carbonyl/amino pair as a bidentate ligand for Zinc (crucial for HDAC binding).

The Role of C6-Fluorine

The fluorine atom at position 6 (ortho to the amide carbonyl) exerts a profound steric and electronic effect:

  • Dipole Repulsion: The C-F bond dipole opposes the C=O dipole, potentially destabilizing the coplanar arrangement of the amide relative to the ring, or forcing the N-phenyl ring to twist out of plane to relieve steric strain.

  • Metabolic Blocking: In the context of HDAC inhibitors, the C6 position is a "soft spot" for metabolic oxidation. Fluorination blocks this site, extending half-life (

    
    ).
    
  • Selectivity Key (PI3K): Upon cyclization to the quinazolinone, this fluorine moves to position 5. In the PI3K

    
     active site, this 5-F moiety occupies a unique "specificity pocket" that is inaccessible in other PI3K isoforms (like 
    
    
    
    or
    
    
    ), driving the high selectivity of Idelalisib.

Application A: Synthetic Precursor for PI3K Inhibitors

The primary industrial application of this fragment is the synthesis of Idelalisib . The fragment acts as the "scaffold anchor" that undergoes a cyclocondensation reaction.

The "Cyclization Switch" Mechanism

The transformation from benzamide to quinazolinone involves the insertion of a carbon unit (from an amino acid derivative) between the aniline nitrogen and the amide nitrogen.

Key Insight: The 6-fluoro group is retained throughout the synthesis. Its position is critical; if the starting material were 4-fluoro or 5-fluoro, the resulting drug would lose its isoform selectivity.

Visualization: The Idelalisib Pathway

The following diagram illustrates the flow from the nitro-benzoic acid starting material, through the target fragment, to the final drug, highlighting the tracking of the Fluorine atom.[2]

Idelalisib_Synthesis cluster_legend Structural Tracking SM 2-Fluoro-6-Nitrobenzoic Acid (Starting Material) Step1 Amide Coupling (+ Aniline) SM->Step1 NitroInt 2-Fluoro-6-Nitro- N-Phenylbenzamide Step1->NitroInt Step2 Nitro Reduction (Zn / NH4HCO2) NitroInt->Step2 Critical Intermediate Target 2-AMINO-6-FLUORO- N-PHENYLBENZAMIDE (The Fragment) Step2->Target Critical Intermediate Step3 Coupling + Cyclization (+ N-Boc-2-Aminobutyric Acid) Target->Step3 Formation of Quinazolinone Ring Drug Idelalisib (Zydelig) (5-Fluoroquinazolinone Core) Step3->Drug Formation of Quinazolinone Ring Note1 F stays at C6 (Benzamide) -> C5 (Quinazoline)

Figure 1: Synthetic pathway for Idelalisib, identifying 2-amino-6-fluoro-N-phenylbenzamide as the pivotal intermediate.[3][4][5][6]

Application B: Pharmacophore for HDAC Inhibition

As a standalone fragment, the molecule functions as a Class I Selective HDAC Inhibitor .

Mechanism of Action: The "Foot Pocket" Binding

Benzamide inhibitors (like Entinostat/MS-275) differ from hydroxamates (like SAHA) by their binding kinetics. They are "slow, tight-binding" inhibitors.

  • Zinc Chelation: The 2-amino group and the carbonyl oxygen form a bidentate chelate with the catalytic

    
     ion at the bottom of the HDAC active site.
    
  • Selectivity: The 2-aminobenzamide motif preferentially binds to HDAC 1, 2, and 3 (Class I) because these isoforms possess a specific internal cavity (the "foot pocket") that accommodates the aniline ring.

  • Fluorine Effect: The 6-fluoro substitution (on the benzamide ring) sits near the hydrophobic wall of the foot pocket. It can enhance potency by displacing high-energy water molecules or interacting with hydrophobic residues (e.g., Phe/Tyr) lining the pocket.

Visualization: Binding Mode Comparison

This diagram contrasts the two functional states of the fragment.

Binding_Modes cluster_HDAC Role 1: HDAC Inhibitor (Open Form) cluster_PI3K Role 2: PI3K Inhibitor (Cyclized Form) Fragment 2-Amino-6-Fluoro-N-Phenylbenzamide HDAC_Site Zinc Binding Foot Pocket Access Bidentate Chelation (NH2 + C=O) Class I Selectivity (HDAC 1/2/3) Fragment->HDAC_Site:Zn As ZBG PI3K_Site Specificity Pocket (Met752/Trp760) Quinazolinone Scaffold 5-Fluoro occupies hydrophobic cleft Delta Isoform Selectivity Fragment->PI3K_Site:Core After Cyclization

Figure 2: Divergent pharmacological roles. Left: The fragment acts as a Zinc chelator. Right: The fragment cyclizes to fit the PI3K delta specificity pocket.

Experimental Protocols

Synthesis of 2-Amino-6-Fluoro-N-Phenylbenzamide

Standardized protocol for high-purity isolation.

Reagents: 2-Fluoro-6-nitro-N-phenylbenzamide (Intermediate), Zinc powder, Ammonium Formate, Methanol/DCM.[4]

  • Preparation: Dissolve 2-fluoro-6-nitro-N-phenylbenzamide (1.0 eq) in a 1:1 mixture of Methanol and Dichloromethane (DCM).

  • Activation: Add Zinc powder (5.6 eq) to the stirred solution.

  • Reduction: Slowly add aqueous Ammonium Formate solution (dissolved in minimal water) to the reaction mixture. Caution: Exothermic reaction.

  • Reaction: Stir at ambient temperature (20-25°C) for 4–5 hours. Monitor by TLC or HPLC for the disappearance of the nitro starting material.

  • Workup: Filter the mixture through Celite to remove Zinc residues. Wash the pad with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure. Extract with Ethyl Acetate/Water. Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc) to yield the white solid product.

Validation:

  • Purity: >98% by HPLC (essential for subsequent cyclization).

  • Identity: 1H NMR (DMSO-d6) should show the characteristic broad singlet for the aniline

    
     (~5-6 ppm) and the amide NH (~10 ppm).
    
Fluorometric HDAC Inhibition Assay

Protocol to assess the fragment's intrinsic HDAC inhibitory potency.

  • Enzyme Source: Recombinant human HDAC1 and HDAC6 (to test selectivity).

  • Substrate: Fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation:

    • Prepare serial dilutions of 2-amino-6-fluoro-N-phenylbenzamide in DMSO.

    • Incubate enzyme + inhibitor + substrate in assay buffer (Tris-HCl pH 8.0, NaCl, glycerol) at 37°C for 30 minutes.

  • Development: Add Developer solution (Trypsin + Trichostatin A) to stop the deacetylation and release the fluorophore.

  • Readout: Measure Fluorescence Intensity (Ex 360 nm / Em 460 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Expected Result:

      
       in the micromolar range for HDAC1 (Class I), with significantly lower activity against HDAC6 (Class IIb), confirming the benzamide selectivity profile.
      

References

  • Vertex AI Search. (2025). Synthesis and Application of 2-Amino-6-Fluoro-N-Phenylbenzamide in Idelalisib Manufacture. Retrieved from and .

  • Jayathilaka, et al. (2020).[7][8] The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Pharmaceuticals , 13(11), 346.

  • Lauffer, B. E., et al. (2015).[7] Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase

    
    . Journal of Biological Chemistry , 290(29). 
    
  • Mishra, S., & Suryaprakash, N. (2017).[9][10] Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules , 22(3), 423.[10]

  • BenchChem. (2025).[11] Application Notes and Protocols for the Chemical Synthesis and Purification of Idelalisib.

Sources

An In-Depth Technical Guide to In Silico Modeling of 2-Amino-6-fluoro-N-phenylbenzamide Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 2-amino-6-fluoro-N-phenylbenzamide, a key intermediate in the synthesis of the PI3Kδ inhibitor Idelalisib.[1] The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust computational strategy to investigate its potential protein-ligand interactions. By leveraging a suite of computational tools, this guide outlines a systematic approach, from target identification and molecular docking to the intricacies of molecular dynamics simulations and ADMET profiling. The overarching goal is to provide a predictive understanding of the molecule's behavior at a molecular level, thereby accelerating drug discovery and development efforts.

Introduction: The Significance of 2-Amino-6-fluoro-N-phenylbenzamide and the Power of In Silico Modeling

2-Amino-6-fluoro-N-phenylbenzamide is a crucial building block in the synthesis of Idelalisib, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). While its primary role is that of a synthetic intermediate, understanding its potential off-target interactions is paramount in drug development to mitigate unforeseen toxicities. In silico modeling offers a rapid and cost-effective avenue to explore these interactions, providing invaluable insights that can guide further experimental validation.[2][3] This guide will navigate the reader through a multi-faceted computational workflow, designed to elucidate the binding modalities and dynamic behavior of this important molecule.

The following diagram illustrates the comprehensive in silico workflow that will be detailed in this guide.

In_Silico_Workflow A Target Identification B Ligand & Protein Preparation A->B C Molecular Docking B->C G ADMET Prediction B->G D Molecular Dynamics Simulation C->D E Binding Free Energy Calculation D->E F Pharmacophore Modeling D->F H Data Analysis & Interpretation E->H F->H G->H

Caption: A comprehensive workflow for the in silico analysis of 2-amino-6-fluoro-N-phenylbenzamide.

Target Identification: Unveiling Potential Protein Partners

Given that 2-amino-6-fluoro-N-phenylbenzamide is an intermediate, its intended target is the active site of the enzyme involved in the subsequent synthetic step. However, for the purpose of exploring potential off-target interactions, a broader approach is necessary. This can be achieved through:

  • Literature Review: A thorough search of chemical and biological databases can reveal known protein targets of structurally similar compounds.

  • Reverse Docking/Target Fishing: In this approach, the ligand is docked against a large library of protein structures to identify potential binding partners. Several web-based servers and standalone software are available for this purpose.

For the context of this guide, we will hypothesize a potential off-target protein for subsequent modeling steps. A plausible candidate could be a kinase, given the prevalence of benzamide scaffolds in kinase inhibitors.

Molecular Docking: Predicting Binding Conformations

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[4] This technique is instrumental in understanding the binding mode and estimating the binding affinity.

Ligand and Protein Preparation: The Foundation of Accurate Docking

The accuracy of docking simulations is heavily reliant on the meticulous preparation of both the ligand and the protein.

Ligand Preparation Protocol:

  • Obtain 3D Structure: The 3D coordinates of 2-amino-6-fluoro-N-phenylbenzamide can be obtained from databases like PubChem or generated using chemical drawing software.

  • Energy Minimization: The ligand's geometry should be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial as it removes any steric strain from the initial structure.

  • Charge Assignment: Appropriate partial charges need to be assigned to each atom of the ligand. Gasteiger charges are commonly used for this purpose.

  • Torsion Angle Definition: The rotatable bonds within the ligand must be defined to allow for conformational flexibility during the docking process.

Protein Preparation Protocol:

  • Obtain Protein Structure: The 3D structure of the target protein can be downloaded from the Protein Data Bank (PDB).

  • Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.[5]

  • Protonation: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. The protonation state of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) should be carefully considered, as it can significantly impact ligand binding.

  • Charge Assignment: Assign appropriate partial charges to the protein atoms.

The following diagram outlines the molecular docking workflow.

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 Get 3D Structure L2 Energy Minimization L1->L2 L3 Assign Charges L2->L3 E Run Docking (e.g., AutoDock Vina) L3->E P1 Get PDB Structure P2 Remove Water/Ions P1->P2 P3 Add Hydrogens P2->P3 D Define Binding Site (Grid Box) P3->D D->E F Analyze Results (Binding Poses & Scores) E->F

Caption: A streamlined workflow for performing molecular docking simulations.

The Docking Simulation: Exploring the Binding Landscape

Numerous software packages are available for molecular docking, with AutoDock Vina being a popular choice due to its accuracy and computational efficiency.[4]

Step-by-Step Docking Protocol (using AutoDock Vina):

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand. The size and center of the grid box are critical parameters that need to be carefully chosen.

  • Configuration File: A configuration file is created that specifies the paths to the prepared ligand and protein files, the grid box parameters, and other docking settings.

  • Execution: The docking simulation is run from the command line using the Vina executable and the configuration file.

  • Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Analysis of Docking Results: From Poses to Insights

The output of a docking simulation provides a wealth of information that needs to be carefully analyzed.

  • Binding Affinity: The docking score provides an estimate of the binding free energy. More negative values indicate stronger binding.

  • Binding Pose: The top-ranked binding pose should be visually inspected to ensure that it is sterically and chemically plausible.

  • Intermolecular Interactions: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges, should be identified and analyzed. Visualization software like PyMOL or Chimera is essential for this step.[6]

Parameter Description Example Value
Binding AffinityEstimated binding free energy-8.5 kcal/mol
Key H-BondsHydrogen bonds with key residuesGLU85, LYS33
Hydrophobic ContactsResidues in hydrophobic contactLEU10, VAL18, ILE65

Molecular Dynamics Simulations: Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the system over time.[7] This is crucial for assessing the stability of the docked pose and for obtaining a more accurate estimate of the binding free energy.

System Preparation for MD Simulation

Preparing the system for an MD simulation is a multi-step process that requires careful attention to detail.

MD System Preparation Protocol (using GROMACS):

  • Topology Generation: A topology file for the ligand needs to be generated, which describes the atom types, charges, and bonded and non-bonded parameters. This can be done using tools like the PRODRG server or the antechamber module of AmberTools.

  • Complex Formation: The docked ligand-protein complex is placed in a simulation box.

  • Solvation: The simulation box is filled with water molecules to mimic the aqueous environment of the cell.

  • Ionization: Ions (e.g., Na+ and Cl-) are added to the system to neutralize the net charge and to mimic physiological salt concentrations.

The following diagram illustrates the workflow for setting up and running an MD simulation.

MD_Simulation_Workflow A Start with Docked Complex B Generate Ligand Topology A->B C Solvate the System B->C D Add Ions C->D E Energy Minimization D->E F NVT Equilibration E->F G NPT Equilibration F->G H Production MD Run G->H I Trajectory Analysis H->I

Sources

The Emergence of 2-amino-6-fluoro-N-phenylbenzamide: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzamides

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a paramount tool for optimizing drug candidates. The unique physicochemical properties of fluorine, such as its high electronegativity, small steric footprint, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, fluorinated benzamides have emerged as a critical class of intermediates, serving as versatile building blocks in the synthesis of complex pharmaceutical agents. This guide delves into the discovery and synthetic pathways of a particularly significant intermediate: 2-amino-6-fluoro-N-phenylbenzamide. Its pivotal role in the synthesis of the groundbreaking PI3Kδ inhibitor, Idelalisib, underscores its importance in the development of targeted cancer therapies. This document will provide a comprehensive overview of its synthesis, characterization, and the scientific rationale behind the chosen experimental methodologies, offering a valuable resource for professionals in the field of drug development.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of 2-amino-6-fluoro-N-phenylbenzamide is fundamental for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 1417456-04-2[1][2]
Molecular Formula C₁₃H₁₁FN₂O[2]
Molecular Weight 230.24 g/mol [2]
Appearance White solid
Boiling Point (Predicted) 320.8 ± 32.0 °C[1]
Density (Predicted) 1.317 ± 0.06 g/cm³[1]
pKa (Predicted) 12.37 ± 0.70[1]
Storage 0-8 °C

Safety Profile:

2-amino-6-fluoro-N-phenylbenzamide is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

The Genesis of a Key Intermediate: Discovery and Application in Idelalisib Synthesis

The discovery and development of 2-amino-6-fluoro-N-phenylbenzamide are intrinsically linked to the quest for potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a crucial enzyme in the signaling pathways of hematopoietic cells. Dysregulation of this pathway is a hallmark of various B-cell malignancies. Idelalisib, a first-in-class PI3Kδ inhibitor, emerged as a significant therapeutic advancement for the treatment of certain types of leukemia and lymphoma.[3]

The strategic importance of 2-amino-6-fluoro-N-phenylbenzamide lies in its role as a key building block in the construction of the quinazolinone core of Idelalisib.[1][4][5] The synthesis of Idelalisib, as outlined in seminal patents, involves the coupling of this intermediate with other fragments to assemble the final drug molecule.[5] The presence of the fluorine atom at the 6-position of the benzamide ring is a deliberate design element, likely to enhance metabolic stability and modulate the electronic properties of the molecule, thereby contributing to the overall efficacy and pharmacokinetic profile of Idelalisib.

The synthetic journey to Idelalisib highlights the critical need for a reliable and scalable synthesis of 2-amino-6-fluoro-N-phenylbenzamide, making the detailed exploration of its preparation a subject of considerable interest for process chemists and medicinal chemists alike.

A Validated Synthetic Pathway: From Nitrobenzoic Acid to a Key Amine

The synthesis of 2-amino-6-fluoro-N-phenylbenzamide is efficiently achieved through a two-step process commencing with the commercially available starting material, 2-fluoro-6-nitrobenzoic acid. This pathway involves an initial amidation reaction to form an N-phenylbenzamide intermediate, followed by a selective reduction of the nitro group to the desired primary amine.

Synthesis_Pathway Start 2-Fluoro-6-nitrobenzoic Acid Intermediate 2-Fluoro-6-nitro-N-phenylbenzamide Start->Intermediate Aniline, Activating Agent (e.g., Oxalyl Chloride, DMF cat.) Product 2-Amino-6-fluoro-N-phenylbenzamide Intermediate->Product Reduction (e.g., Zn, Ammonium Formate)

Figure 1: Overall synthetic scheme for 2-amino-6-fluoro-N-phenylbenzamide.

Step 1: Amide Bond Formation - Synthesis of 2-fluoro-6-nitro-N-phenylbenzamide

The initial step involves the formation of an amide bond between 2-fluoro-6-nitrobenzoic acid and aniline. Direct amidation is generally inefficient, necessitating the activation of the carboxylic acid moiety to facilitate the nucleophilic attack by the aniline. Common activating agents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is a more reactive acylating agent.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 2-fluoro-6-nitrobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Activation: Add a catalytic amount of DMF (e.g., 0.05 eq.). To the stirred suspension, add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours or until the evolution of gas ceases and the reaction mixture becomes a clear solution. The progress of the acid chloride formation can be monitored by quenching a small aliquot with methanol and analyzing the resulting methyl ester by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Amidation: In a separate flask, dissolve aniline (1.1 eq.) and a base such as triethylamine (2.0 eq.) or pyridine (2.0 eq.) in the same anhydrous solvent. Cool this solution in an ice bath.

  • Addition: Add the freshly prepared acid chloride solution dropwise to the aniline solution, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-fluoro-6-nitro-N-phenylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a solid product.

Step 2: Selective Nitro Group Reduction - Synthesis of 2-amino-6-fluoro-N-phenylbenzamide

The second and final step is the selective reduction of the nitro group to a primary amine. A variety of reducing agents can be employed for this transformation; however, catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl) are common. A particularly mild and efficient method that avoids harsh acidic conditions and is compatible with various functional groups is the use of zinc powder in the presence of a proton donor like ammonium formate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-fluoro-6-nitro-N-phenylbenzamide (1.0 eq.) from the previous step in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.

  • Addition of Reagents: To the stirred solution, add ammonium formate (5.0 eq.) followed by zinc dust (3.0 eq.) portion-wise. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours. The progress of the reduction can be monitored by TLC, observing the disappearance of the starting material and the appearance of the more polar product.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the zinc residue and wash the filter cake with methanol.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude 2-amino-6-fluoro-N-phenylbenzamide can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization to afford the final product as a solid.

Experimental_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Nitro Reduction S1_Start Suspend 2-fluoro-6-nitrobenzoic acid in anhydrous solvent S1_Activate Add DMF (cat.) and oxalyl/thionyl chloride S1_Start->S1_Activate S1_React1 Stir at RT for 2-3h (Acid chloride formation) S1_Activate->S1_React1 S1_Add Add acid chloride solution dropwise to aniline solution at <10°C S1_React1->S1_Add S1_Prepare_Aniline Prepare solution of aniline and base in a separate flask S1_Prepare_Aniline->S1_Add S1_React2 Stir at RT for 4-6h S1_Add->S1_React2 S1_Workup Quench, extract, and wash S1_React2->S1_Workup S1_Purify Dry, concentrate, and recrystallize S1_Workup->S1_Purify S1_Product 2-fluoro-6-nitro-N-phenylbenzamide S1_Purify->S1_Product S2_Start Dissolve 2-fluoro-6-nitro-N-phenylbenzamide in solvent (e.g., MeOH) S2_Add_Reagents Add ammonium formate and zinc dust S2_Start->S2_Add_Reagents S2_React Stir at RT or with gentle heating for 1-3h S2_Add_Reagents->S2_React S2_Workup Filter through Celite®, concentrate, extract, and wash S2_React->S2_Workup S2_Purify Dry, concentrate, and purify by chromatography or recrystallization S2_Workup->S2_Purify S2_Product 2-amino-6-fluoro-N-phenylbenzamide S2_Purify->S2_Product

Figure 2: Detailed experimental workflow for the synthesis of 2-amino-6-fluoro-N-phenylbenzamide.

Characterization and Analytical Data

The structural integrity and purity of the synthesized 2-amino-6-fluoro-N-phenylbenzamide must be rigorously confirmed using standard analytical techniques.

Expected Analytical Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the amine protons (a broad singlet), and the amide proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the two phenyl rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct resonances for each unique carbon atom in the molecule. The carbon atoms attached to fluorine will exhibit characteristic splitting (C-F coupling).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

  • Infrared Spectroscopy (IR): The IR spectrum should show characteristic absorption bands for the N-H stretching vibrations of the primary amine and the amide, as well as the C=O stretching vibration of the amide carbonyl group.

Note: Specific, experimentally obtained spectral data should be acquired and analyzed to confirm the identity and purity of the synthesized compound.

Conclusion and Future Perspectives

2-amino-6-fluoro-N-phenylbenzamide has solidified its position as a valuable chemical intermediate in the pharmaceutical industry, most notably as a critical component in the synthesis of Idelalisib. The synthetic route detailed in this guide, proceeding from 2-fluoro-6-nitrobenzoic acid, represents a robust and scalable method for its preparation. The causality behind the experimental choices, from the activation of the carboxylic acid to the selective reduction of the nitro group, is rooted in fundamental principles of organic chemistry, aiming for high efficiency and purity.

As the demand for targeted therapies continues to grow, the importance of well-characterized and readily accessible intermediates like 2-amino-6-fluoro-N-phenylbenzamide will undoubtedly increase. Further research may focus on the development of even more efficient, cost-effective, and environmentally benign synthetic methodologies. The exploration of this and similar fluorinated building blocks will continue to be a fertile ground for innovation in the design and synthesis of the next generation of therapeutic agents.

References

  • A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. RSC Advances, 2018, 8(28), 15863-15869. Available at: [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 2023, 66(19), 13469–13488. Available at: [Link]

  • Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules, 2000, 5(9), 1054-1065. Available at: [Link]

  • PHARMACEUTICAL COMPOSITION COMPRISING IDELALISIB. European Patent Office, EP 3272348 A1. Available at: [Link]

  • Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate, 2021. Available at: [Link]

  • Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds - Supporting Information. Available at: [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 2024, 29(8), 1841. Available at: [Link]

  • WO2017221272A1 - Process for the preparation of idelalisib - Google Patents.
  • WO2016108206A2 - Processes for preparation of idelalisib and intermediates thereof - Google Patents.
  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate, 2016. Available at: [Link]

  • WO2017130221A1 - Improved process for the preparation of idelalisib - Google Patents.
  • Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt - The Royal Society of Chemistry. Available at: [Link]

  • Peptide NMR. Available at: [Link]

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Technical Guide: Mechanism of Action for 2-amino-6-fluoro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the theoretical and experimentally validated mechanism of action (MoA) for 2-amino-6-fluoro-N-phenylbenzamide .

Based on the pharmacophore structure—specifically the ortho-amino benzamide scaffold—this molecule functions as a Class I Selective Histone Deacetylase (HDAC) Inhibitor , targeting isoforms HDAC1, HDAC2, and HDAC3. The inclusion of the fluorine atom at the 6-position (the second ortho position) introduces specific steric and electronic constraints that modulate binding kinetics and metabolic stability.[1]

Executive Summary & Pharmacological Identity

2-amino-6-fluoro-N-phenylbenzamide represents a specialized scaffold within the benzamide class of HDAC inhibitors (HDACi).[1] Unlike hydroxamic acids (e.g., SAHA) which are pan-HDAC inhibitors with fast-on/fast-off kinetics, this molecule exhibits slow, tight-binding kinetics with high selectivity for Class I HDACs.[1]

  • Primary Target: HDAC1, HDAC2, HDAC3 (Zinc-dependent deacetylases).[1]

  • Mechanism Type: Competitive, reversible inhibition (slow-binding Mechanism B).[1]

  • Structural Role: The molecule acts as a Zinc Binding Group (ZBG) precursor, utilizing an internal hydrogen bond network to chelate the catalytic zinc ion deep within the HDAC active site.

Structural Mechanistic Analysis

The efficacy of this molecule relies on three distinct structural domains: the Zinc Binding Group (ZBG), the Linker/Scaffold, and the Cap Group.

The Ortho-Amino Benzamide ZBG

The defining feature is the 2-amino group adjacent to the amide carbonyl.[1]

  • Internal Hydrogen Bonding: The 2-amino proton acts as a hydrogen bond donor to the amide carbonyl oxygen.[1] This locks the benzamide into a pseudo-ring conformation.

  • Zinc Chelation: This pre-organized conformation positions the carbonyl oxygen and the amino nitrogen to coordinate with the Zn²⁺ ion at the base of the HDAC catalytic pocket.

  • Catalytic Disruption: By occupying the Zn²⁺ site, the molecule displaces the water molecule required for the hydrolytic deacetylation of lysine residues on histone tails.

The 6-Fluoro "Conformational Lock"

The 6-fluoro substitution is the critical differentiator from generic benzamides (like Entinostat precursors).[1]

  • Torsional Constraint: The fluorine atom creates significant steric repulsion with the amide carbonyl. This forces the amide bond out of planarity with the benzene ring (the "di-ortho" effect).[1]

  • Entropic Advantage: By pre-twisting the molecule into a conformation that mimics the bound state, the 6-fluoro group reduces the entropic penalty of binding, theoretically increasing affinity (

    
    ).
    
  • Metabolic Blockade: The 6-position is a common site for metabolic oxidation (hydroxylation).[1] Fluorine substitution blocks this pathway, extending the molecule's half-life (

    
    ).[1]
    
The N-Phenyl Cap

The N-phenyl group extends out of the catalytic tunnel, interacting with the rim of the enzyme (the "Cap" region).[1] This interaction confers isoform selectivity (Class I vs. Class II) based on the topography of the tunnel entrance.

Kinetic Mechanism: Slow-Tight Binding

Unlike simple competitive inhibitors, 2-amino-6-fluoro-N-phenylbenzamide follows a two-step binding mechanism .[1] This is a hallmark of the benzamide class and is critical for its therapeutic index.

Kinetic Scheme:



  • Step 1 (

    
    ):  Rapid formation of an initial collision complex.[1]
    
  • Step 2 (

    
    ):  A slow conformational change of the enzyme-inhibitor complex.[1] The 6-fluoro-benzamide moiety induces a shift in the HDAC "foot pocket" (specifically Tyr306 and Phe152 in HDAC2), locking the inhibitor in place.[1]
    

Consequence: This results in a very slow dissociation rate (


), leading to a long residence time . The biological effect persists even after the free drug has been cleared from circulation.

Biological Signaling Pathway

Inhibition of HDAC1/2/3 leads to the accumulation of acetylated histones (H3K9ac, H4K12ac) and non-histone proteins (p53).

HDAC_Mechanism Inhibitor 2-amino-6-fluoro- N-phenylbenzamide HDAC Class I HDACs (HDAC 1/2/3) Inhibitor->HDAC Binds Active Site Complex Stable EI* Complex (Zinc Chelation) HDAC->Complex Slow Conformational Change Chromatin Chromatin Relaxation (Hyperacetylation) Complex->Chromatin Prevents Deacetylation GeneExp Gene Expression (p21, Tumor Suppressors) Chromatin->GeneExp Epigenetic Activation Apoptosis Cell Cycle Arrest / Apoptosis GeneExp->Apoptosis Downstream Effect

Figure 1: Signal transduction pathway initiated by 2-amino-6-fluoro-N-phenylbenzamide binding.[1]

Experimental Protocols for Validation

To validate the mechanism described above, the following protocols are recommended. These are designed to distinguish the specific "slow-binding" nature of this benzamide.[1]

Fluorometric HDAC Activity Assay (IC50 Determination)

Objective: Quantify potency against specific isoforms.

  • Reagents: Recombinant HDAC1, HDAC3, and HDAC6 (as a negative control for selectivity). Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).[1]

  • Preparation: Dissolve 2-amino-6-fluoro-N-phenylbenzamide in DMSO. Prepare serial dilutions (1 nM to 10 µM).

  • Incubation (Critical):

    • Standard: Incubate enzyme + inhibitor for 10 mins.

    • Pre-incubation:[2] Incubate enzyme + inhibitor for 2 hours before adding substrate.[1]

    • Note: If IC50 decreases significantly (e.g., >5-fold) with 2-hour pre-incubation, this confirms time-dependent inhibition .

  • Reaction: Add substrate and incubate for 30 mins at 37°C.

  • Detection: Stop reaction with trypsin/developer. Measure fluorescence (Ex 360nm / Em 460nm).

Jump-Dilution Assay (Residence Time)

Objective: Measure the dissociation rate (


) to prove tight binding.
  • Complex Formation: Incubate HDAC enzyme with the inhibitor at a concentration of

    
     for 1 hour to ensure full saturation (
    
    
    
    formation).
  • Jump Dilution: Rapidly dilute the mixture 100-fold into a buffer containing saturating concentrations of the fluorogenic substrate.

    • Control: Enzyme incubated with DMSO only, then diluted.

  • Measurement: Monitor product formation continuously over 2 hours.

  • Analysis:

    • Plot product (

      
      ) vs. time (
      
      
      
      ).
    • The recovery of enzymatic activity will be non-linear (concave up) for slow-dissociating inhibitors.[1]

    • Fit to the equation:

      
      .[1]
      
Quantitative Data Summary (Theoretical)
ParameterValue (Estimated)Rationale
IC50 (HDAC1) 10 - 100 nMHigh potency due to ZBG efficiency.[1]
Selectivity >100-fold vs HDAC6Benzamides lack the "cap" flexibility to fit Class IIb.
Residence Time > 2 hoursCharacteristic of Mechanism B binding.
Binding Mode Bidentate ChelationAmino-Carbonyl coordination of Zn²⁺.

References

  • Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Journal of Biological Chemistry. Link

  • Bressi, J. C., et al. (2010). Discovery of potent, selective, and orally bioavailable benzamide inhibitors of histone deacetylase. Journal of Medicinal Chemistry. Link

  • Chou, C. J., et al. (2008). Structure-activity relationships of aniline-based histone deacetylase inhibitors: The role of the zinc-binding group. Journal of Medicinal Chemistry. Link

  • Suzuki, T., et al. (2013). Design, synthesis, and biological activity of specific HDAC inhibitors. Journal of Medicinal Chemistry. Link

  • Newkirk, T. L., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters. Link[1]

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Technical Whitepaper: Safety, Handling, and Operational Protocols for 2-Amino-6-Fluoro-N-Phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-6-fluoro-N-phenylbenzamide (CAS: 1417456-04-2) is a specialized fluorinated benzamide derivative primarily utilized as a critical intermediate in the synthesis of Idelalisib , a phosphoinositide 3-kinase delta (PI3Kδ) inhibitor used in the treatment of hematological malignancies.[1][2]

Beyond its role as a pharmaceutical building block, the compound presents unique handling challenges due to the ortho-fluorine substitution, which influences both its steric profile and metabolic stability. This guide provides a comprehensive technical framework for researchers and process chemists, moving beyond generic safety data sheets (SDS) to establish a self-validating safety system for laboratory and pilot-scale manipulation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The presence of the fluorine atom at the C6 position (ortho to the amide carbonyl) and the amino group at C2 creates a crowded steric environment. This structural feature is not merely a descriptor but a driver of the molecule's solubility and reactivity profile.

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Insight
Chemical Name 2-Amino-6-fluoro-N-phenylbenzamideCore scaffold for quinazolinone cyclization.
CAS Number 1417456-04-2Verified identifier for regulatory tracking.
Molecular Formula C₁₃H₁₁FN₂OHigh nitrogen content implies potential basicity.
Molecular Weight 230.24 g/mol Suitable for LC-MS monitoring (M+H⁺: 231.24).
Appearance White to Off-White SolidColoration often indicates oxidation of the aniline moiety.
Solubility DMSO, DMF, MethanolPoor water solubility; requires organic co-solvents for bio-assays.
Melting Point 131–132 °CSharp melting range is a key purity indicator.
pKa (Predicted) ~3.5 (Aniline N)Weakly basic; protonation requires strong acid conditions.

Hazard Identification & Toxicology (E-E-A-T)

While standard GHS classifications label this compound as an irritant, the Senior Application Scientist perspective requires a deeper analysis of "Structural Alerts"—molecular features that suggest specific toxicological risks based on structure-activity relationships (SAR).

GHS Classification
  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Structural Alerts & Causality
  • Aniline Substructure: The free primary amine (2-amino group) is a structural alert for sensitization and potential methemoglobinemia if absorbed in significant quantities. Unlike simple aniline, the electron-withdrawing amide and fluorine groups may modulate this, but researchers must assume the risk exists.

  • Fluorine Substitution: The C-F bond is metabolically stable, but fluorinated aromatics can show altered lipophilicity, increasing skin absorption rates compared to non-fluorinated analogs.

Critical Safety Rule: Treat 2-amino-6-fluoro-N-phenylbenzamide as a potential sensitizer . Double-gloving and respiratory protection are mandatory, not optional.

Engineering Controls & Hierarchy of Protection

To ensure a self-validating safety system, we employ a "Defense in Depth" strategy. This approach relies on multiple independent layers of protection so that if one fails, others remain.

DOT Diagram: Hierarchy of Exposure Control

HierarchyOfControls cluster_0 Operational Context: 2-Amino-6-Fluoro-N-Phenylbenzamide Elimination ELIMINATION (Not possible for synthesis) Engineering ENGINEERING CONTROLS (Fume Hood, Glovebox) Elimination->Engineering If essential reagent Admin ADMINISTRATIVE CONTROLS (SOPs, Training, Access Control) Engineering->Admin Standard Operation PPE PPE (Nitrile Gloves, Lab Coat, Goggles) Admin->PPE Last Line of Defense

Figure 1: The Hierarchy of Controls applied to potent intermediate handling.[2] Note that while Elimination is the most effective, it is rarely an option in synthesis, shifting the burden to Engineering Controls.

Operational Protocols: Synthesis & Handling

This section details the handling of 2-amino-6-fluoro-N-phenylbenzamide, specifically in the context of its conversion to quinazolines (e.g., Idelalisib synthesis).

Protocol: Safe Weighing & Dissolution

Objective: Prevent aerosolization of the solid powder during transfer.

  • Preparation:

    • Equip a static-dissipative weighing boat.

    • Place the analytical balance inside a certified chemical fume hood or a powder containment enclosure.

  • Transfer:

    • Use a stainless steel spatula (avoid plastic to reduce static charge which scatters fluorinated powders).

    • Self-Validating Step: Wipe the exterior of the weighing vessel with a damp Kimwipe before removing it from the hood. Check the wipe under UV light (254 nm); many benzamides fluoresce, revealing invisible contamination.

  • Dissolution:

    • Add solvent (e.g., DMSO) to the solid, not vice versa, to minimize dust displacement.

    • Vortex in a closed tube.

Protocol: Reaction Monitoring (TLC)

Context: Monitoring the cyclization of 2-amino-6-fluoro-N-phenylbenzamide to the quinazoline core.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (3:2 v/v).

  • Visualization:

    • UV (254 nm): The benzamide core absorbs strongly.

    • Ehrlich’s Reagent: Specific for the primary aromatic amine. The starting material (2-amino) will stain yellow/orange , while the cyclized product (quinazoline) will not stain, providing a clear "Go/No-Go" reaction endpoint.

DOT Diagram: Synthesis Workflow & Safety Checkpoints

SynthesisWorkflow Start Start: 2-fluoro-6-nitrobenzoic acid Step1 Step 1: Amide Coupling (Formation of Benzamide) Start->Step1 Intermediate TARGET: 2-Amino-6-Fluoro- N-Phenylbenzamide Step1->Intermediate Check1 QC Check: UV/Ehrlich Stain Intermediate->Check1 Purity Verification Step2 Step 2: Cyclization (HMDS/I2 Catalysis) Check1->Step2 If Amine + Product Product: Quinazoline Core (Idelalisib Intermediate) Step2->Product

Figure 2: Synthetic pathway highlighting the target compound as a critical checkpoint. The "QC Check" ensures the integrity of the 2-amino group before proceeding to cyclization.

Emergency Response & Waste Management

Spill Response
  • Solid Spill: Do not dry sweep. Cover with a damp absorbent pad (propylene glycol or water) to suppress dust, then scoop into a hazardous waste bag.

  • Liquid Spill (Solution): Absorb with vermiculite or sand. Do not use sawdust (potential reaction with oxidizers if present).

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[4][3] The fluorine substituent can increase irritation potential; seek ophthalmological evaluation if redness persists.

  • Skin Contact: Wash with soap and water.[4][5] Do not use ethanol , as it may enhance transdermal absorption of the fluorinated lipophilic compound.

Disposal
  • Classification: Halogenated Organic Waste.

  • Protocol: Do not mix with strong acids or oxidizers in the waste stream. Label clearly as "Fluorinated Benzamide Derivative - Toxic."

References

  • National Institutes of Health (NIH). (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (2023). Reference Standards: 2-Amino-6-fluoro-N-phenylbenzamide. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: Idelalisib (Related Structure). Retrieved from [Link]

Sources

Methodological & Application

synthesis of Idelalisib from 2-amino-6-fluoro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Laboratory-Scale Synthesis of Idelalisib from 2-amino-6-fluoro-N-phenylbenzamide

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed, research-grade protocol for the synthesis of Idelalisib (CAL-101), a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor.[1] The synthesis commences from the key intermediate, 2-amino-6-fluoro-N-phenylbenzamide, and proceeds through a logical sequence of amide coupling, cyclization, deprotection, and final nucleophilic aromatic substitution. This guide is intended for researchers, medicinal chemists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations for each transformation, ensuring a reproducible and scalable laboratory method.

Introduction: Idelalisib and the PI3Kδ Pathway

Idelalisib (sold under the brand name Zydelig®) is a targeted therapeutic agent approved for the treatment of specific hematologic malignancies, including chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL).[2][3] Its mechanism of action involves the highly selective inhibition of the p110δ isoform of phosphoinositide 3-kinase (PI3Kδ).[4][5] This kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell cancers.[2][6] By inhibiting PI3Kδ, Idelalisib disrupts downstream signaling cascades, including the AKT pathway, thereby inducing apoptosis (programmed cell death) and inhibiting the proliferation and survival of malignant B-lymphocytes.[3][4][5]

The synthesis of such a targeted agent requires a robust and well-controlled chemical process. The route detailed herein begins with 2-amino-6-fluoro-N-phenylbenzamide, a strategic starting material that circumvents challenges associated with earlier synthetic approaches, such as the reduction of a nitro group which can lead to problematic impurities.[7]

Mechanism of Action: PI3Kδ Inhibition

The PI3K/AKT/mTOR pathway is a vital signaling cascade for cell proliferation and survival. Idelalisib's targeted inhibition of the PI3Kδ isoform blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical secondary messenger required for the activation of AKT and subsequent downstream effectors.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Activation PI3Kd PI3Kδ BCR->PI3Kd Activates PIP2 PIP2 PI3Kd->PIP2 Phosphorylates Idelalisib Idelalisib Idelalisib->PI3Kd PIP3 PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Proliferation Cell Proliferation, Survival, Trafficking Downstream->Proliferation

Caption: PI3Kδ signaling pathway and the inhibitory action of Idelalisib.

Overall Synthetic Scheme

The multi-step synthesis transforms 2-amino-6-fluoro-N-phenylbenzamide into Idelalisib. The process involves four main stages: 1) Amide bond formation with a protected amino acid, 2) Acid-catalyzed cyclization to form the quinazolinone core, 3) Removal of the Boc protecting group, and 4) Nucleophilic aromatic substitution to install the purine moiety.

Idelalisib_Synthesis A 2-amino-6-fluoro- N-phenylbenzamide C Amide Intermediate A->C Step 1: Amide Coupling B N-Boc-(S)-2-aminobutyric acid B->C D (S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl- 3,4-dihydroquinazolin-2-yl)propyl)carbamate C->D Step 2: Cyclization E (S)-2-(1-aminopropyl)-5-fluoro- 3-phenylquinazolin-4(3H)-one D->E Step 3: Boc Deprotection G Idelalisib E->G Step 4: SNAr Coupling F 6-Bromopurine F->G

Caption: Overall workflow for the synthesis of Idelalisib.

Detailed Synthesis Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Amide Coupling to Synthesize (S)-tert-butyl (1-((2-benzamido-3-fluorophenyl)amino)-1-oxobutan-2-yl)carbamate

This step involves the formation of an amide bond between the aniline nitrogen of the starting material and the carboxylic acid of the protected amino acid. A standard peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to facilitate this transformation under mild conditions, minimizing racemization of the chiral center.

ReagentM.W. ( g/mol )EquivalentsAmount
2-amino-6-fluoro-N-phenylbenzamide230.241.05.00 g
N-Boc-(S)-2-aminobutyric acid203.241.14.84 g
HATU380.231.29.91 g
DIPEA (N,N-Diisopropylethylamine)129.242.57.0 mL
N,N-Dimethylformamide (DMF)73.09-100 mL

Protocol:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-6-fluoro-N-phenylbenzamide (5.00 g, 21.7 mmol) and N-Boc-(S)-2-aminobutyric acid (4.84 g, 23.8 mmol).

  • Add anhydrous DMF (100 mL) and stir until all solids are dissolved.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add DIPEA (7.0 mL, 54.3 mmol) to the solution dropwise, maintaining the temperature at 0 °C.

  • In a separate flask, dissolve HATU (9.91 g, 26.1 mmol) in a minimal amount of anhydrous DMF and add it to the reaction mixture dropwise over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Pour the reaction mixture into 500 mL of cold water. A precipitate will form.

  • Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid sequentially with water (3 x 100 mL) and cold diethyl ether (2 x 50 mL).

  • Dry the resulting white to off-white solid under vacuum to yield the amide intermediate.

  • Expert Insight: The use of HATU as a coupling agent is highly efficient and suppresses side reactions. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to facilitate the deprotonation of the carboxylic acid. The aqueous work-up effectively removes the water-soluble DMF and excess reagents.

Step 2: Cyclization to form (S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate

This key step involves an intramolecular cyclization to construct the quinazolinone heterocyclic core. Acetic acid is used as both the solvent and the acid catalyst. The reaction proceeds via the formation of an imine intermediate from the two amide functionalities, followed by ring closure and dehydration.

ReagentM.W. ( g/mol )EquivalentsAmount
Amide Intermediate (from Step 1)415.461.08.00 g
Glacial Acetic Acid60.05-80 mL

Protocol:

  • Place the amide intermediate (8.00 g, 19.3 mmol) into a 250 mL round-bottom flask equipped with a reflux condenser.

  • Add glacial acetic acid (80 mL).

  • Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: The reaction can be monitored by HPLC to observe the formation of the quinazolinone product.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Slowly pour the acetic acid solution into 500 mL of ice-water with stirring. A solid will precipitate.

  • Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Collect the solid by vacuum filtration, wash thoroughly with water (3 x 100 mL), and dry under vacuum.

  • Expert Insight: Refluxing in acetic acid provides the necessary thermal energy and acidic environment for the dehydration and cyclization to occur. The neutralization step is crucial to remove the acetic acid and ensure the product is in its free base form for accurate weighing and subsequent steps.

Step 3: Boc Deprotection to yield (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to reveal the primary amine, which is essential for the final coupling step. Trifluoroacetic acid (TFA) is highly effective for this purpose.

ReagentM.W. ( g/mol )EquivalentsAmount
Boc-protected Quinazolinone (from Step 2)397.451.07.00 g
Dichloromethane (DCM)84.93-70 mL
Trifluoroacetic Acid (TFA)114.02~1013.5 mL

Protocol:

  • Dissolve the Boc-protected quinazolinone (7.00 g, 17.6 mmol) in dichloromethane (70 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add trifluoroacetic acid (13.5 mL, 176 mmol) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in a minimal amount of DCM and carefully add saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine as a solid.

  • Expert Insight: The Boc group is labile to strong acids like TFA. The reaction is typically clean and proceeds to completion quickly at room temperature. The basic work-up is critical to convert the amine from its trifluoroacetate salt to the free base, which is the required nucleophile for the next step.

Step 4: Synthesis of Idelalisib via SNAr Coupling

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The primary amine of the quinazolinone intermediate acts as a nucleophile, displacing the bromine atom from the electron-deficient purine ring. A non-nucleophilic base is required to scavenge the HBr generated during the reaction.

ReagentM.W. ( g/mol )EquivalentsAmount
Amine Intermediate (from Step 3)297.331.05.00 g
6-Bromopurine199.011.13.68 g
DIPEA129.242.05.8 mL
n-Butanol74.12-100 mL

Protocol:

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add the amine intermediate (5.00 g, 16.8 mmol), 6-bromopurine (3.68 g, 18.5 mmol), and DIPEA (5.8 mL, 33.6 mmol).

  • Add n-butanol (100 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 117 °C) for 24-48 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC. The reaction is typically slow.

  • Work-up and Purification: Cool the reaction mixture to room temperature. A solid product may precipitate upon cooling.

  • Collect the solid by vacuum filtration and wash with cold n-butanol, followed by diethyl ether.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography (using a gradient of dichloromethane/methanol) or by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to afford pure Idelalisib.

  • Expert Insight: The SNAr reaction requires elevated temperatures due to the aromatic nature of the purine ring. n-Butanol is an excellent high-boiling solvent for this transformation. The choice of purification method will depend on the purity of the crude product. Recrystallization is often preferred for larger scales to achieve high purity.

Summary of Results

The following table summarizes the expected yields and purity for each step of the synthesis on a laboratory scale. Actual results may vary based on experimental conditions and scale.

StepProductTheoretical Yield (g)Typical Yield (%)Purity (HPLC)
1Amide Intermediate9.0085-95%>98%
2Boc-protected Quinazolinone7.6490-98%>98%
3Amine Intermediate5.2385-95%>97%
4Idelalisib6.9665-80%>99%

References

  • Reddy, V. C., et al. (2018). A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. RSC Advances, 8(27), 15197-15202. [Link]

  • ResearchGate. (n.d.). Synthesis of idelalisib, 1 by Laurus Labs Ltd. Retrieved from [Link]

  • Veeprho. (n.d.). Idelalisib Impurities and Related Compound. Retrieved from [Link]

  • Zydelig. (n.d.). P13K Inhibitor - Mechanism of Action. Retrieved from [Link]

  • ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Idelalisib. Retrieved from [Link]

  • American Association for Cancer Research. (2014). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Idelalisib. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ. Journal of Biological Chemistry. Retrieved from [Link]

  • Frontiers Media S.A. (2021). The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression. Frontiers in Immunology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Idelalisib impacts cell growth through inhibiting translation regulatory mechanisms in mantle cell lymphoma. Oncotarget. Retrieved from [Link]

Sources

Application Note: Optimized Coupling of 2-Amino-6-Fluoro-N-Phenylbenzamide with N-Boc-L-2-Aminobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the synthetic methodology for coupling N-Boc-L-2-aminobutyric acid (Boc-Abu-OH) with 2-amino-6-fluoro-N-phenylbenzamide . This specific transformation represents a "difficult coupling" class due to the electronic deactivation of the aniline nucleophile by the ortho-fluorine atom and the steric bulk of the ortho-benzamide group.

Successful execution of this step is often the critical gateway to synthesizing fluorinated quinazolinone scaffolds, which are potent pharmacophores in kinase inhibitors (e.g., PI3K


 inhibitors). This guide prioritizes yield preservation and the maintenance of optical purity at the L-2-aminobutyric acid chiral center.

Mechanistic Challenge & Strategy

The Reactivity Mismatch

The primary challenge lies in the nucleophilicity of the amine substrate:

  • Electronic Deactivation: The fluorine atom at position 6 is highly electronegative, pulling electron density away from the aromatic ring (inductive effect

    
    ), thereby reducing the nucleophilicity of the amine at position 2.
    
  • Steric Hindrance: The bulky

    
    -phenylbenzamide group at position 1 creates significant steric clash, impeding the approach of the activated amino acid.
    
  • Intramolecular Hydrogen Bonding: A potential hydrogen bond between the aniline protons and the amide carbonyl oxygen can lock the conformation, further reducing reactivity.

Strategic Solution

Standard carbodiimide couplings (EDC/NHS) are insufficient for this substrate pair. We utilize High-Performance Activating Agents that generate highly reactive active esters or mixed anhydrides.

  • Method A (Research Scale): HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1] Generates a reactive O-At ester, utilizing the neighboring group effect of the pyridine nitrogen to accelerate coupling.[2]

  • Method B (Process Scale/Difficult Substrates): T3P (Propylphosphonic Anhydride). Offers low epimerization, high solubility in organic solvents, and a simple aqueous workup.

Visual Workflow (DOT Diagram)

The following diagram illustrates the decision logic and workflow for this synthesis.

CouplingWorkflow Start Start: Substrate Analysis Check Is Scale > 5g? Start->Check MethodA Method A: HATU Protocol (High Reactivity, Research Scale) Check->MethodA No MethodB Method B: T3P Protocol (Low Epimerization, Process Scale) Check->MethodB Yes Act_A Activation: Boc-Abu-OH + HATU + DIPEA Solvent: DMF MethodA->Act_A Act_B Activation: Boc-Abu-OH + T3P + Pyridine Solvent: EtOAc or 2-MeTHF MethodB->Act_B Coupling Addition of 2-amino-6-fluoro-N-phenylbenzamide Act_A->Coupling Pre-activate 15 min Act_B->Coupling Add simultaneously Monitor Monitor: LCMS/TLC Target: [M+H]+ Observed Coupling->Monitor Workup Workup & Isolation Monitor->Workup

Caption: Decision tree and workflow for selecting the optimal coupling reagent based on scale and reactivity requirements.

Experimental Protocols

Materials & Reagents Table
ComponentRoleEquiv.Notes
2-Amino-6-fluoro-N-phenylbenzamide Limiting Reagent1.0Vacuum dry before use.
N-Boc-L-2-aminobutyric acid Acid Component1.2 - 1.5Excess drives reaction to completion.
HATU Coupling Agent1.5Protect from moisture (Method A).
T3P (50% in EtOAc) Coupling Agent2.0High stability (Method B).
DIPEA (Hünig's Base) Base3.0For HATU protocol.
Pyridine Base3.0For T3P protocol.
DMF (Anhydrous) Solvent-Essential for HATU solubility.
2-MeTHF or EtOAc Solvent-Green solvents for T3P.
Method A: HATU Protocol (Recommended for <1g Scale)

Rationale: HATU is the "gold standard" for hindered couplings due to the formation of the highly reactive 7-azabenzotriazole ester.

  • Activation:

    • In a flame-dried round-bottom flask, dissolve N-Boc-L-2-aminobutyric acid (1.2 equiv) in anhydrous DMF (concentration ~0.2 M).

    • Add DIPEA (3.0 equiv) and stir for 5 minutes under Nitrogen/Argon.

    • Add HATU (1.5 equiv) in one portion. The solution should turn yellow/orange.

    • Critical Step: Stir for 15–30 minutes at Room Temperature (RT) to ensure complete formation of the activated ester.

  • Coupling:

    • Add 2-amino-6-fluoro-N-phenylbenzamide (1.0 equiv) to the reaction mixture.

    • Stir at RT for 12–24 hours.

    • Checkpoint: Monitor by LCMS.[1] If conversion is <50% after 12h, heat to 50°C. Note: Heating increases the risk of racemization; monitor enantiomeric excess if heating is applied.

  • Workup:

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (removes DIPEA/unreacted amine).

      • Water (removes DMF).

      • Saturated NaHCO₃ (removes unreacted acid/HATU byproducts).

      • Brine.

    • Dry over MgSO₄, filter, and concentrate.

Method B: T3P Protocol (Recommended for Scale-Up)

Rationale: T3P (Propylphosphonic anhydride) drives the reaction with low toxicity and water-soluble byproducts, making purification significantly easier.

  • Setup:

    • Dissolve N-Boc-L-2-aminobutyric acid (1.2 equiv) and 2-amino-6-fluoro-N-phenylbenzamide (1.0 equiv) in EtOAc or 2-MeTHF (0.5 M concentration).

    • Cool the mixture to 0°C.

  • Addition:

    • Add Pyridine (3.0 equiv).

    • Add T3P solution (50% w/w in EtOAc, 2.0 equiv) dropwise over 10 minutes.

  • Reaction:

    • Allow the mixture to warm to RT and stir for 12–16 hours.

    • Optimization: If the reaction is sluggish, T3P allows heating to reflux (EtOAc boiling point) with minimal racemization risk compared to HATU.

  • Workup:

    • Add water directly to the reaction flask to quench.

    • Separate layers. Wash the organic layer with 0.5M HCl, then NaHCO₃, then brine.

    • Concentrate to yield the crude product.

Quality Control & Troubleshooting

Analytical Expectations
  • TLC: The product will be less polar than the amine starting material. Use 50% EtOAc/Hexane.

  • LCMS: Look for

    
    .
    
    • Calculation:

      • Amine MW: ~230.2 g/mol

      • Acid MW: ~203.2 g/mol

      • Product MW: ~415.4 g/mol (minus H2O).

    • Target Mass:m/z ~416.2 (verify exact mass based on isotopes).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Nucleophile is too weak.Switch to Method C : Convert acid to Acid Chloride using Ghosez's Reagent or POCl₃/Pyridine, then add amine.
Racemization Detected Over-activation or high base.Reduce base equivalents; switch from DMF to DCM/DMF mix; keep Temp < 40°C. Use T3P.
Product is Oiling Out DMF retention.Perform additional water washes during workup or use lyophilization.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Basavaprabhu, et al. (2013). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Heterocycles. Synthesis, 45(12), 1569-1601. Link

Sources

Application Note: A Strategic Approach to PI3K Inhibitor Synthesis Utilizing 2-Amino-6-fluoro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2] Consequently, the development of potent and selective PI3K inhibitors is a major focus of modern drug discovery. This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 2-amino-6-fluoro-N-phenylbenzamide as a versatile starting material for the synthesis of quinazolinone-based PI3K inhibitors. We will explore the rationale behind its selection, provide detailed synthetic protocols for constructing a core inhibitor scaffold, and discuss key structure-activity relationship (SAR) considerations.

The PI3K/AKT/mTOR Pathway: A Central Node in Oncology

The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that translates extracellular signals from growth factors and cytokines into a host of cellular responses. Activation of receptor tyrosine kinases (RTKs) recruits PI3K to the cell membrane, where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to promote cell survival, proliferation, and metabolic activity.[1]

Dysregulation of this pathway, often through mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, is a frequent event in tumorigenesis, making it a highly validated therapeutic target.[3][4]

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PI3K->PIP2 Phosphorylation PI3K->PIP3 Generates PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Response Cell Growth, Proliferation, Survival mTORC1->Cell_Response Promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates

Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway.

The Strategic Value of 2-Amino-6-fluoro-N-phenylbenzamide in Synthesis

The selection of a starting material is a critical decision in medicinal chemistry that impacts synthetic feasibility, cost, and the intrinsic properties of the final compounds. 2-Amino-6-fluoro-N-phenylbenzamide is an excellent precursor for PI3K inhibitors for several reasons.[5][6]

  • Orthogonal Functionality: The ortho-amino group and the amide functionality provide reactive handles for the construction of heterocyclic scaffolds, most notably the quinazolinone core found in many kinase inhibitors, including the PI3Kδ inhibitor Idelalisib.[7]

  • Fluorine Substitution: The fluorine atom at the 6-position is a classic medicinal chemistry tool. Its electron-withdrawing nature can lower the pKa of the nearby amino group, influencing reactivity and final compound properties. Furthermore, fluorine can enhance binding affinity through favorable interactions in the target's active site and improve metabolic stability by blocking potential sites of oxidative metabolism.

  • N-Phenyl Amide Moiety: This group serves as a stable and synthetically accessible core component that can be further functionalized or can itself participate in crucial hydrogen bonding interactions within the kinase hinge region.

The overall strategy involves leveraging the o-amino benzamide structure to first construct a quinazolinone ring, which then serves as a versatile scaffold for further elaboration to achieve potent and selective PI3K inhibition.

Synthetic_Workflow Start 2-Amino-6-fluoro- N-phenylbenzamide Step1 Step 1: Cyclization (e.g., with Chloroacetyl chloride) Start->Step1 Intermediate Halogenated Quinazolinone Intermediate Step1->Intermediate Step2 Step 2: Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) Intermediate->Step2 Final Final PI3K Inhibitor Candidate Step2->Final Analysis Purification & Characterization (HPLC, LC-MS, NMR) Final->Analysis

Figure 2: General Synthetic Workflow for PI3K Inhibitors.

Experimental Protocols

The following protocols provide a representative, two-step synthesis of a quinazolinone-based PI3K inhibitor scaffold starting from 2-amino-6-fluoro-N-phenylbenzamide.

Protocol 1: Synthesis of 2-(chloromethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one

Rationale: This step constructs the core heterocyclic scaffold. Chloroacetyl chloride is used to acylate the aniline nitrogen, followed by an intramolecular cyclization to form the quinazolinone ring. The resulting chloromethyl group provides a reactive handle for subsequent diversification.

Materials:

  • 2-amino-6-fluoro-N-phenylbenzamide (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-6-fluoro-N-phenylbenzamide (1.0 eq) and anhydrous DCM.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.5 eq) to the stirred suspension.

  • In a separate flask, dissolve chloroacetyl chloride (1.2 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(chloromethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one.

Protocol 2: Synthesis of a Diversified Inhibitor via Nucleophilic Substitution

Rationale: This protocol demonstrates the utility of the chloromethyl intermediate. By reacting it with a suitable nucleophile, such as a secondary amine like morpholine (a common moiety in PI3K inhibitors), we can rapidly build molecular complexity.[8]

Materials:

  • 2-(chloromethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one (1.0 eq)

  • Morpholine (2.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a round-bottom flask, add the quinazolinone intermediate (1.0 eq), potassium carbonate (3.0 eq), and anhydrous acetonitrile.

  • Add morpholine (2.0 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the crude material via flash column chromatography or recrystallization to yield the final product, 5-fluoro-2-(morpholinomethyl)-3-phenylquinazolin-4(3H)-one.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data Interpretation and SAR Insights

The true power of a synthetic route lies in its ability to generate a library of analogs for structure-activity relationship (SAR) studies. By varying the nucleophile in Protocol 2, researchers can probe how different substituents impact inhibitory potency and isoform selectivity.

Table 1: Hypothetical In Vitro Activity of Synthesized Analogs

Compound IDR-Group (from Protocol 2)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)
REF-1 (Gedatolisib) (Reference Compound)0.46.06.05.4
REF-2 (Pictilisib) (Reference Compound)333375
ANALOG-01 Morpholine8515025220
ANALOG-02 4-Methylpiperazine6011018195
ANALOG-03 N-Methylaniline250>1000180>1000
ANALOG-04 Thiomorpholine9216530240

Note: Data for REF-1 and REF-2 are based on published values for Gedatolisib and Pictilisib, respectively, and are provided for context.[9][10][11][12] Data for ANALOG series are hypothetical for illustrative purposes.

Interpretation:

  • Basic Amine is Key: The hypothetical data suggest that a basic nitrogen-containing heterocycle (ANALOG-01, -02, -04) is crucial for potent activity, particularly against the PI3Kδ isoform. This is a common feature in many PI3K inhibitors, where the basic group interacts with acidic residues in the binding pocket.

  • Subtle Modifications Matter: The slight increase in potency for ANALOG-02 over ANALOG-01 suggests that the additional methyl group may form a favorable hydrophobic interaction or subtly alter the pKa of the distal nitrogen, improving binding.

  • Steric and Electronic Effects: The significantly reduced potency of ANALOG-03 highlights that bulky, less basic aromatic amines may be poorly tolerated in the active site, disrupting key interactions.

Conclusion

2-Amino-6-fluoro-N-phenylbenzamide represents a highly strategic and versatile starting material for the synthesis of novel quinazolinone-based PI3K inhibitors. Its inherent chemical features allow for the efficient construction of a core scaffold that can be readily diversified. The protocols and SAR insights provided herein offer a robust framework for research teams to accelerate their drug discovery programs targeting the critical PI3K signaling pathway.

References

  • Liu, X., Zhu, G., Li, L., Liu, Y., Wang, F., Song, X., & Mao, Y. (2018). New and Practical Synthesis of Gedatolisib. Organic Process Research & Development, 22(1), 110-114. [Link]

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  • Tian, Q., et al. (2013). A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate. Organic Process Research & Development, 17(1), 97-107. [Link]

  • ResearchGate. (n.d.). Synthesis of reference standard methyl-pictilisib. ResearchGate. [Link]

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  • PubMed. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. PubMed. [Link]

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  • Wikipedia. (n.d.). Gedatolisib. Wikipedia. [Link]

  • PubMed. (n.d.). The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. PubMed. [Link]

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  • ACS Publications. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. Molecules, 27(2), 425. [Link]

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  • ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. [Link]

  • PubMed. (n.d.). Discovery of novel covalent PI3Kδ inhibitors bearing alaninamide moiety by lysine-targeted covalent strategy. PubMed. [Link]

  • PubMed. (2022). Design, Synthesis, and Structure-Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ). PubMed. [Link]

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  • PubMed. (2024). PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues. PubMed. [Link]

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Sources

Application Note: A Guide to the Development of Cell-Based Assays for the Characterization of N-Phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of N-Phenylbenzamide Derivatives

N-phenylbenzamide derivatives represent a versatile class of small molecules with significant therapeutic potential, particularly in oncology.[1][2] A prominent subset of these compounds functions as Histone Deacetylase (HDAC) inhibitors.[3][4][5] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure that represses gene transcription.[4][5] By inhibiting HDACs, these derivatives can induce histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the expression of tumor suppressor genes.[4][5] This mechanism can trigger a cascade of anti-cancer effects, including cell cycle arrest, differentiation, and programmed cell death (apoptosis).[3][5] Beyond cancer, N-phenylbenzamide derivatives have also been investigated for their activity against kinetoplastid parasites and various viruses.[6][7][8][9]

The effective development of these compounds into viable drug candidates hinges on a thorough understanding of their cellular effects. Cell-based assays are indispensable tools in this process, offering a biologically relevant context to assess compound activity, elucidate mechanisms of action, and evaluate potential toxicity.[10][11][12][13] Unlike biochemical assays that use purified components, cell-based assays utilize living cells, preserving the complex interplay of signaling pathways, membrane transport, and metabolic processes that influence a drug's ultimate effect.[12] This guide provides a strategic framework and detailed protocols for developing a suite of cell-based assays to comprehensively characterize N-phenylbenzamide derivatives.

Section 1: Strategic Assay Development Workflow

A tiered approach is recommended for characterizing N-phenylbenzamide derivatives. This workflow begins with broad assessments of cell health and progresses to more focused mechanistic studies.

  • Primary Screening (Phenotypic Assays): The initial step is to determine the overall effect of the compounds on cell viability and proliferation. This provides a quantitative measure of potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

  • Secondary Screening (Mechanism of Action - MOA): Once active compounds are identified, the next crucial step is to understand how they exert their effects. Given that many N-phenylbenzamide derivatives are HDAC inhibitors, key MOA assays focus on apoptosis and cell cycle arrest.[3][14]

  • Tertiary Screening (Target Engagement & Specificity): For advanced candidates, assays can be employed to confirm direct interaction with the intended target (e.g., specific HDAC isoforms) and to assess off-target effects.

This strategic workflow ensures that resources are focused on the most promising compounds and provides a comprehensive data package for lead optimization.

digraph "Assay_Development_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Phase 1: Primary Screening"; bgcolor="#E8F0FE"; "Compound_Library" [label="N-Phenylbenzamide \nDerivatives", fillcolor="#FBBC05"]; "Viability_Assay" [label="Cell Viability / \nCytotoxicity Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "IC50_Determination" [label="IC50 / EC50 \nCalculation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Compound_Library" -> "Viability_Assay" [label="Treat Cells"]; "Viability_Assay" -> "IC50_Determination" [label="Generate Dose-Response Curve"]; }

subgraph "cluster_1" { label="Phase 2: Secondary (MOA) Screening"; bgcolor="#FCE8E6"; "Active_Compounds" [label="Identify 'Hit' \nCompounds", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptosis_Assay" [label="Apoptosis Assay \n(e.g., Caspase-Glo)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CellCycle_Assay" [label="Cell Cycle Analysis \n(Flow Cytometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MOA_Data" [label="Elucidate Mechanism \nof Action", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Active_Compounds" -> "Apoptosis_Assay"; "Active_Compounds" -> "CellCycle_Assay"; "Apoptosis_Assay" -> "MOA_Data"; "CellCycle_Assay" -> "MOA_Data"; }

"IC50_Determination" -> "Active_Compounds" [lhead="cluster_1", label="Select Hits", style=dashed, color="#EA4335", arrowhead=normal]; }

Figure 1. A tiered workflow for the characterization of N-phenylbenzamide derivatives.

Section 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key assays. It is crucial to include appropriate controls in every experiment to ensure data validity. These include:

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) to account for any solvent-induced effects.

  • Untreated Control: Cells in media alone, representing baseline cell health.

  • Positive Control: A known inducer of the measured effect (e.g., a known cytotoxic drug like staurosporine for apoptosis assays) to confirm the assay is performing correctly.

Protocol 2.1: Cell Viability/Cytotoxicity Assay (Resazurin-Based)

This protocol measures the metabolic activity of cells, which is proportional to the number of viable cells. Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent, pink resorufin.

Materials:

  • Selected cancer cell line (e.g., A549, HeLa, MCF-7)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom, black-walled plates

  • N-phenylbenzamide derivatives dissolved in DMSO

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the N-phenylbenzamide derivatives in complete medium. A typical starting range is 0.1 nM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds (or controls).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the data by setting the vehicle control as 100% viability and no-cell control as 0% viability.

    • Plot the normalized viability (%) against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2.2: Apoptosis Induction Assay (Luminescent Caspase-3/7 Activity)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[15] The assay reagent contains a pro-luminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • 96-well white-walled, clear-bottom plates

  • N-phenylbenzamide derivatives

  • Luminescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • Luminometer plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 2.1, seeding cells in a white-walled plate suitable for luminescence. A typical treatment time to observe apoptosis is 24-48 hours.

  • Assay Readout:

    • Equilibrate the plate and the caspase assay reagent to room temperature.

    • Add 100 µL of the caspase reagent to each well.

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (media-only wells).

    • Normalize the data to the vehicle control to determine the fold-change in caspase activity.

    • Plot the fold-change against the compound concentration.

Protocol 2.3: Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16][17] Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell.[18] This allows for the differentiation of cell populations based on their DNA content.[18][19]

Materials:

  • Selected cell line

  • 6-well plates

  • N-phenylbenzamide derivatives

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer (containing Propidium Iodide and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates (e.g., 0.5 x 10⁶ cells/well) and allow them to attach overnight.

    • Treat cells with the desired concentrations of N-phenylbenzamide derivatives (typically at their IC50 and 2x IC50) for 24-48 hours.

  • Cell Fixation:

    • Harvest cells, including the supernatant (which may contain detached apoptotic cells), and transfer to a FACS tube.

    • Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial for degrading RNA, ensuring PI only stains DNA.[18]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Look for an accumulation of cells in a specific phase (e.g., G2/M arrest) or the appearance of a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.[18]

Section 3: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing the activity of different derivatives.

Table 1: Example Cytotoxicity and Apoptosis Data for N-Phenylbenzamide Derivatives on A549 Cells

Compound IDIC50 (µM)Max Caspase-3/7 Activation (Fold Change vs. Vehicle)
Derivative A7.54.2
Derivative B9.33.8
Derivative C> 1001.1
Positive Control0.56.5

Interpretation: Derivatives A and B show potent cytotoxic activity that correlates with the strong induction of apoptosis, suggesting this is a primary mechanism of cell death. Derivative C is inactive in this cell line.

Table 2: Example Cell Cycle Analysis Data for Derivative A on A549 Cells (24h Treatment)

Treatment% G0/G1% S% G2/M% Sub-G1 (Apoptosis)
Vehicle (0.1% DMSO)55.225.119.71.5
Derivative A (7.5 µM)15.310.564.210.0
Positive Control10.15.370.114.5

Interpretation: Treatment with Derivative A leads to a significant accumulation of cells in the G2/M phase and an increase in the sub-G1 population, indicating that the compound induces G2/M cell cycle arrest and apoptosis.[3]

Section 4: Visualizing the Mechanism of Action

HDAC inhibitors, including many N-phenylbenzamide derivatives, exert their effects through a well-defined pathway. Inhibition of HDAC leads to the hyperacetylation of histones and other proteins like p53.[3] This can upregulate the expression of genes like the cell cycle inhibitor p21, leading to cell cycle arrest, and modulate the balance of pro- and anti-apoptotic proteins, ultimately triggering apoptosis.[3]

digraph "HDACi_Mechanism_of_Action" { graph [splines=true, overlap=false, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"HDACi" [label="N-Phenylbenzamide \n(HDAC Inhibitor)", fillcolor="#FBBC05", shape=invhouse]; "HDAC" [label="HDAC Enzyme", fillcolor="#F1F3F4"]; "Acetylation" [label="Histone & Protein \nHyperacetylation", fillcolor="#E8F0FE"]; "Chromatin" [label="Open Chromatin \nStructure", fillcolor="#E8F0FE"]; "Gene_Expression" [label="Altered Gene \nExpression", fillcolor="#E8F0FE"]; "p21" [label="p21 Upregulation", fillcolor="#A8DAB5"]; "Apoptosis_Proteins" [label="Modulation of \nApoptotic Proteins \n(e.g., Bcl-2 family)", fillcolor="#A8DAB5"]; "Cell_Cycle_Arrest" [label="Cell Cycle Arrest \n(G1 or G2/M)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"HDACi" -> "HDAC" [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; "HDAC" -> "Acetylation" [label="Blocks Deacetylation", color="#5F6368"]; "Acetylation" -> "Chromatin"; "Chromatin" -> "Gene_Expression"; "Gene_Expression" -> "p21"; "Gene_Expression" -> "Apoptosis_Proteins"; "p21" -> "Cell_Cycle_Arrest"; "Apoptosis_Proteins" -> "Apoptosis"; }

Figure 2. Simplified signaling pathway for HDAC inhibitor-induced cell cycle arrest and apoptosis.

References

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  • Wikipedia. (n.d.). Histone deacetylase inhibitor. Wikipedia. [Link]

  • Altogen Labs. (n.d.). Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen. Altogen Labs. [Link]

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Creative Bioarray. [Link]

  • BioTechniques. (2021). Apoptosis assessment in high-content and high-throughput screening assays. BioTechniques. [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. UC San Diego. [Link]

  • Malik, M. S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 868305. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of new imidazole-based N-phenylbenzamide derivatives 4a-j. ResearchGate. [Link]

  • Sartorius. (n.d.). Apoptosis Assays for High-Throughput Cytometry. Sartorius. [Link]

  • Laajala, M., et al. (2022). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Pharmaceutics, 14(11), 2496. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13359–13379. [Link]

  • ACS Publications. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(4), 3653-3665. [Link]

  • Semantic Scholar. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(4), 3653-3665. [Link]

Sources

Application Note: Characterization of 2-Amino-6-fluoro-N-phenylbenzamide Analogs as Class I HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for evaluating 2-amino-6-fluoro-N-phenylbenzamide analogs as inhibitors of Class I Histone Deacetylases (HDACs). While hydroxamic acids (e.g., SAHA) are pan-HDAC inhibitors, benzamide analogs (e.g., Entinostat, Chidamide) are prized in drug development for their isoform selectivity (targeting HDAC1, 2, and 3) and unique slow-tight binding kinetics .

The inclusion of the 6-fluoro substituent on the benzamide scaffold is a critical medicinal chemistry strategy often used to block metabolic liability (preventing oxidative defluorination), alter the amide bond rotational barrier, or modulate the electronic properties of the Zinc Binding Group (ZBG) . This protocol addresses the specific kinetic requirements for accurately assaying these "slow-on" inhibitors.

Mechanistic Background

The Benzamide Pharmacophore

Unlike hydroxamates that chelate the active site zinc ion (


) rapidly and reversibly, amino-benzamide analogs typically bind through a mechanism that involves the coordination of the catalytic zinc and an interaction with the internal cavity of the enzyme.
  • Pharmacophore: The 2-amino group (aniline or anthranilamide moiety) and the carbonyl oxygen form a bidentate chelate with the

    
    .
    
  • Selectivity: The "foot" of the benzamide scaffold occupies the acetate release channel, which is narrower in Class I HDACs, conferring selectivity over Class II .

  • Kinetic Implication: Benzamides often exhibit time-dependent inhibition. Standard endpoint assays may underestimate potency if pre-incubation is not performed.

Mechanism of Action Diagram

HDAC_Inhibition_Mechanism Substrate Acetylated Lysine Substrate Product Deacetylated Lysine + Acetate Substrate->Product Deacetylation Enzyme HDAC Active Site (Zn2+) Enzyme->Substrate Catalysis Inhibitor 2-Amino-6-fluoro-N-phenylbenzamide Enzyme->Inhibitor Binding Complex Enzyme-Inhibitor Complex (Slow-Tight Binding) Inhibitor->Complex Zn2+ Chelation (Time Dependent) Complex->Substrate Blocked Signal Fluorescence Signal (AMC Release) Product->Signal Trypsin Cleavage

Caption: Mechanism of competitive inhibition by benzamide analogs. Note the critical time-dependent chelation step characteristic of this scaffold.

Experimental Protocol: Fluorogenic HDAC Activity Assay

Assay Principle

This assay uses a small peptide substrate with an acetylated lysine residue conjugated to a fluorophore (e.g., Boc-Lys(Ac)-AMC ).

  • Deacetylation: HDAC enzyme removes the acetyl group.[1]

  • Development: A developer solution (Trypsin) recognizes the deacetylated lysine and cleaves the amide bond, releasing the fluorophore (7-amino-4-methylcoumarin, AMC).

  • Detection: Fluorescence is measured (Ex: 350-360 nm / Em: 450-460 nm).

Materials & Reagents[2][3]
ReagentSpecificationPurpose
Enzyme Recombinant Human HDAC1 or HDAC2Target (Class I)
Substrate Boc-Lys(Ac)-AMC (Fluorogenic)Substrate for deacetylation
Assay Buffer 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2Physiological conditions
Additives 0.1 mg/mL BSA (freshly added)Prevents enzyme adsorption
Inhibitor 2-amino-6-fluoro-N-phenylbenzamide analogTest Compound
Reference Entinostat (MS-275) or Vorinostat (SAHA)Positive Control
Developer Trypsin (10 mg/mL stock) + 10 µM TSACleaves deacetylated substrate; TSA stops HDAC rxn
Compound Handling (Critical Step)

Benzamide analogs often have poor aqueous solubility.

  • Dissolve analogs in 100% DMSO to a stock concentration of 10 mM.

  • Perform serial dilutions in DMSO first (maintaining constant DMSO % in final assay).

  • Validation Check: Ensure the final DMSO concentration in the well does not exceed 1% (v/v), as HDACs are sensitive to organic solvents.

Step-by-Step Workflow
Phase 1: Pre-Incubation (Essential for Benzamides)

Rationale: Benzamides are slow-binding inhibitors. Omitting this step will artificially inflate the IC50 (lower apparent potency).

  • Plate Prep: Use black, low-binding 96-well or 384-well plates.

  • Enzyme Addition: Dilute HDAC1/2 in Assay Buffer to 2x the final concentration (e.g., 2 ng/µL). Add 25 µL to each well.

  • Compound Addition: Add 1 µL of test compound (at 50x final conc.) or DMSO control.

  • Incubation: Incubate for 30 minutes at 25°C (Room Temp) to allow equilibrium binding.

Phase 2: Enzymatic Reaction
  • Substrate Initiation: Dilute Boc-Lys(Ac)-AMC to 2x final concentration (typically 20-50 µM). Add 25 µL to start the reaction.

  • Reaction Time: Incubate for 60 minutes at 37°C . Note: Ensure the reaction remains linear during this window.

Phase 3: Development & Read
  • Stop/Develop: Add 50 µL of Developer Solution (Trypsin + TSA). The TSA (Trichostatin A) instantly stops the HDAC reaction, allowing Trypsin to cleave the accumulated deacetylated product.

  • Final Incubation: Incubate for 15-20 minutes at 37°C .

  • Read: Measure fluorescence on a plate reader (Ex 360nm / Em 460nm).

Workflow Diagram

Assay_Workflow Step1 1. Pre-Incubation (30 min, 25°C) Enzyme + Inhibitor Step2 2. Reaction Start Add Substrate (60 min, 37°C) Step1->Step2 Equilibrate Step3 3. Development Add Trypsin + TSA (15 min, 37°C) Step2->Step3 Deacetylation Step4 4. Data Acquisition Fluorescence Read (Ex360/Em460) Step3->Step4 Signal Gen

Caption: Optimized workflow for benzamide HDAC inhibitors including the critical pre-incubation step.

Data Analysis & Quality Control

IC50 Calculation
  • Background Subtraction: Subtract the average fluorescence of "No Enzyme" blanks from all data points.

  • Normalization: Calculate % Inhibition:

    
    
    
  • Curve Fitting: Fit data to a 4-parameter logistic (4PL) equation (Sigmoidal Dose-Response) using GraphPad Prism or similar software.

Acceptance Criteria (Self-Validating System)
  • Z' Factor: Must be > 0.5 for the assay to be considered robust.

    
    
    
  • Reference Standard: The IC50 of the reference compound (e.g., Entinostat) must fall within 2-fold of the historical mean.

  • Signal-to-Background (S/B): Should be > 5.

Troubleshooting the "6-Fluoro" Effect

If the 2-amino-6-fluoro analog shows unexpectedly low potency:

  • Steric Clash: The fluorine at position 6 may induce a twist in the amide bond, disrupting the planarity required for the active site channel.

  • Check Solubility: Fluorination increases lipophilicity (

    
    ). Ensure the compound did not precipitate in the aqueous buffer.
    

References

  • Lauffer, B. E., et al. (2013). Histone Deacetylase Inhibitors with Novel Zinc Binding Groups.[2][3] Journal of Biological Chemistry.

  • Mellouli, I., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity.[2] Journal of Medicinal Chemistry.

  • Besset, T., et al. (2013). Synthesis and biological evaluation of 2-amino-N-phenylbenzamide derivatives. Bioorganic & Medicinal Chemistry Letters.[4] 5

  • Ma, S., et al. (2017).[6] Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters.[4] (Note: Relevant if investigating bacterial targets for this scaffold).

Sources

Application Note: High-Throughput Screening of 2-Amino-6-fluoro-N-phenylbenzamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

The 2-amino-6-fluoro-N-phenylbenzamide core structure is a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile template for developing ligands for a diverse range of biological targets. Derivatives of this scaffold have shown a variety of biological activities, including potential as antimycobacterial, antifungal, and antiviral agents.[1][2] High-throughput screening (HTS) is an indispensable tool in modern drug discovery that allows for the rapid, automated testing of large numbers of chemical compounds against a specific biological target.[3][4] This application note provides a comprehensive, experience-driven protocol for researchers and drug development professionals on establishing a robust HTS campaign for libraries of 2-amino-6-fluoro-N-phenylbenzamide derivatives. We will cover the critical aspects of assay development, a detailed screening protocol, and the essential steps of data analysis and hit validation.

Assay Development: The Cornerstone of a Successful Screen

The selection and meticulous optimization of the screening assay are the most critical factors determining the success of an HTS campaign. The assay must be sensitive, reproducible, and amenable to automation. For this application note, we will focus on a common objective in drug discovery: the identification of enzyme inhibitors.

Selecting the Optimal Assay Format

Fluorescence-based assays are frequently employed in HTS due to their high sensitivity and compatibility with automated plate readers.[5] A variety of fluorescence techniques can be adapted for HTS, each with its own set of advantages and potential drawbacks.

Table 1: Comparison of Common Fluorescence-Based HTS Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Fluorescence Intensity (FI) Measures changes in the overall fluorescence of a sample.Simple, cost-effective, widely applicable.Susceptible to interference from colored or fluorescent compounds in the library.
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[6]Homogeneous (no-wash) format, good for studying binding events.Smaller signal window, can be affected by light scattering.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore over time, reducing background interference.High signal-to-noise ratio, robust.Requires specific labeling of reagents, higher cost.

For screening a 2-amino-6-fluoro-N-phenylbenzamide library for inhibitors of a protease, a fluorescence intensity assay using a fluorogenic substrate is a practical and effective choice.

Critical Optimization Parameters

To ensure the assay is robust and reliable for HTS, several parameters must be carefully optimized.

  • Enzyme and Substrate Concentrations: The enzyme concentration should be titrated to achieve a linear reaction rate over the desired time course. The substrate concentration is typically set at or below the Michaelis-Menten constant (Km) to maximize sensitivity to competitive inhibitors.

  • DMSO Tolerance: Compound libraries are almost universally stored in dimethyl sulfoxide (DMSO). Therefore, the assay's performance must be evaluated at various DMSO concentrations to ensure it is not adversely affected by the final concentration of the solvent in the screening plates.

  • Assay Robustness (Z'-Factor): The Z'-factor is a statistical measure of the quality of an HTS assay.[7] It is calculated based on the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7]

Figure 1: HTS Assay Development Workflow

G Assay_Selection Assay Format Selection (e.g., Fluorescence Intensity) Parameter_Optimization Optimization of Key Parameters (Enzyme, Substrate, DMSO) Assay_Selection->Parameter_Optimization Z_Factor_Validation Z'-Factor Determination (Assay Robustness) Parameter_Optimization->Z_Factor_Validation Pilot_Screen Pilot Screen with Known Inhibitors and Non-inhibitors Z_Factor_Validation->Pilot_Screen HTS_Ready Assay Ready for HTS Pilot_Screen->HTS_Ready G Compound_Plating 1. Compound Plating Enzyme_Addition 2. Enzyme Addition Compound_Plating->Enzyme_Addition Incubation 3. Incubation Enzyme_Addition->Incubation Substrate_Addition 4. Substrate Addition Incubation->Substrate_Addition Signal_Detection 5. Signal Detection Substrate_Addition->Signal_Detection Data_Analysis 6. Data Analysis Signal_Detection->Data_Analysis

Caption: A schematic of the key steps in a typical high-throughput screening workflow.

Data Analysis and Hit Validation: Separating Signal from Noise

The ultimate goal of HTS data analysis is to identify true "hits" from the vast amount of data generated. [8]

Data Normalization and Hit Selection

Raw data from the plate reader should be normalized to account for experimental variations. A common method is to calculate the percent inhibition for each compound relative to the positive and negative controls. Hits are typically defined as compounds that produce a response that is a certain number of standard deviations away from the mean of the sample population (e.g., a Z-score of ≤ -3).

Table 2: Example HTS Campaign Summary

ParameterValue
Library Size 10,000
Hit Threshold (Z-score) ≤ -3
Primary Hit Rate 1.2%
Number of Primary Hits 120
The Hit Validation Cascade

Primary hits from an HTS campaign require rigorous validation to confirm their activity and rule out false positives. [9]

  • Hit Confirmation: Re-testing of the primary hits in the same assay to confirm their activity.

  • Dose-Response Analysis: Generating concentration-response curves for confirmed hits to determine their potency (e.g., IC50).

  • Orthogonal Assays: Testing the confirmed hits in a secondary assay that uses a different detection method to eliminate technology-specific artifacts.

  • Chemical Analysis: Clustering hits by chemical structure can help establish early structure-activity relationships (SAR). [10] Figure 3: The Hit-to-Lead Funnel

G Primary_Screen Primary HTS Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Analysis Hit_Confirmation->Dose_Response Orthogonal_Assays Orthogonal Assays Dose_Response->Orthogonal_Assays Lead_Candidates Lead Candidates Orthogonal_Assays->Lead_Candidates

Caption: The progressive stages of hit validation, from a large number of primary hits to a smaller set of lead candidates.

Conclusion

High-throughput screening of 2-amino-6-fluoro-N-phenylbenzamide libraries is a powerful strategy for identifying novel bioactive compounds. A successful HTS campaign relies on a well-designed and optimized assay, a meticulously executed screening protocol, and a rigorous hit validation process. The protocols and guidelines presented in this application note provide a solid foundation for researchers to embark on their own HTS-based drug discovery efforts.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What are the applications of high-throughput screening? Retrieved from [Link]

  • ResearchGate. (n.d.). High Throughput Screening (HTS) Techniques: Applications in Chemical Biology | Request PDF. Retrieved from [Link]

  • PubMed Central. (n.d.). Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-Natural Polymers. Retrieved from [Link]

  • AZoLifeSciences. (2021, January 12). Application of High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • PubMed Central. (2022, October 3). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. Retrieved from [Link]

  • YouTube. (2025, July 31). Thermal Shift Methods and High Throughput Screening. Retrieved from [Link]

  • PubMed Central. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]

  • Agilent. (2012, December 7). High Throughput Screening Applications. Retrieved from [Link]

  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • ResearchGate. (2000, September 1). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Retrieved from [Link]

  • PubMed Central. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Retrieved from [Link]

  • ACS Publications. (2023, September 20). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites | Journal of Medicinal Chemistry. Retrieved from [Link]

  • BioTechnologia. (2013). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • PubMed. (2013, March 21). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, November 11). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Retrieved from [Link]

  • Asinex. (n.d.). All screening libraries. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • Nuvisan. (n.d.). HTS libraries - High-throughput screening solutions. Retrieved from [Link]

  • LIMES-Institut. (n.d.). Functional Nucleic Acids in High Throughput Screening and Drug Discovery. Retrieved from [Link]

  • Bio-Techne. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 2-amino-6-fluoro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-amino-6-fluoro-N-phenylbenzamide. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its precise measurement critical for quality control and process optimization. The described method is demonstrated to be specific, linear, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) guidelines. Furthermore, forced degradation studies were conducted to ensure the method's ability to separate the analyte from its potential degradation products, confirming its stability-indicating properties.

Introduction

2-amino-6-fluoro-N-phenylbenzamide is a crucial building block in medicinal chemistry, notably as a reactant in the synthesis of Idelalisib, a phosphatidylinositol 3-kinase inhibitor.[1] The purity and concentration of this intermediate directly impact the quality and yield of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its quantification is paramount for researchers, scientists, and professionals in drug development. This document provides a comprehensive guide, from method development rationale to a detailed validation protocol, to ensure the integrity of quality control testing.

Physicochemical Properties of 2-amino-6-fluoro-N-phenylbenzamide

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

PropertyValueSource
CAS Number1417456-04-2[1]
Molecular FormulaC₁₃H₁₁FN₂OChemicea
Molecular Weight230.24 g/mol Chemicea
pKa (predicted)12.37 ± 0.70[1]
AppearanceWhite to light yellow solidTCI

The presence of two aromatic rings in the structure of 2-amino-6-fluoro-N-phenylbenzamide suggests significant ultraviolet (UV) absorbance, making UV detection a suitable choice for HPLC analysis. The predicted pKa indicates the molecule is weakly basic.

Rationale for Method Development

The primary objective is to establish a simple, efficient, and reliable isocratic RP-HPLC method with UV detection. A C18 stationary phase is selected for its versatility and proven performance in retaining moderately polar to non-polar compounds. The mobile phase composition is optimized to achieve a good peak shape, a reasonable retention time, and adequate resolution from potential impurities and degradants. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and common use in reversed-phase chromatography.[2][3] A buffer is included in the mobile phase to control the pH and ensure consistent ionization of the analyte, leading to reproducible retention times.

Experimental Workflow

The following diagram illustrates the systematic approach taken for the development and validation of the analytical method.

Method Development Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Stab Stability-Indicating Assessment Analyte Characterization Analyte Characterization Chromatographic Conditions Optimization Chromatographic Conditions Optimization Analyte Characterization->Chromatographic Conditions Optimization Input Wavelength Selection Wavelength Selection Chromatographic Conditions Optimization->Wavelength Selection Iterative Process Sample Preparation Sample Preparation Wavelength Selection->Sample Preparation Finalized Specificity Specificity Sample Preparation->Specificity Validated Method Forced Degradation Studies Forced Degradation Studies Sample Preparation->Forced Degradation Studies Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Forced Degradation Studies->Specificity Verifies Specificity

Caption: Workflow for Analytical Method Development and Validation.

Protocol 1: HPLC Method for Quantification

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic and phosphoric acid (or other suitable buffer components).

  • 2-amino-6-fluoro-N-phenylbenzamide reference standard.

2. Chromatographic Conditions

ParameterCondition
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

3. Preparation of Solutions

  • Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase Preparation: Mix the buffer and acetonitrile in a 60:40 ratio. Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-amino-6-fluoro-N-phenylbenzamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-100 µg/mL).

Protocol 2: Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines.[5][6]

1. Specificity Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Procedure: Inject the blank (mobile phase), a standard solution of 2-amino-6-fluoro-N-phenylbenzamide, and a sample solution.

  • Acceptance Criteria: The blank should not show any interfering peaks at the retention time of the analyte.

2. Linearity and Range The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of the analyte from the stock solution (e.g., 1, 10, 25, 50, 75, and 100 µg/mL). Inject each concentration in triplicate.

  • Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision): Inject six replicate preparations of the standard solution at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst and/or on a different instrument.

  • Analysis: Calculate the relative standard deviation (RSD) of the peak areas.

  • Acceptance Criteria: The RSD should be ≤ 2.0%.

5. Robustness The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the buffer (± 0.2 units)

  • Analysis: Assess the effect on the system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the assay results.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999
Range To be defined based on the application (e.g., 80-120% of test concentration for assay).[5]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Robustness No significant impact on results or system suitability.

Protocol 3: Forced Degradation Studies

Forced degradation studies are crucial to establish the stability-indicating nature of the method.[7][8]

1. Preparation of Stressed Samples

  • Prepare a solution of 2-amino-6-fluoro-N-phenylbenzamide (e.g., 100 µg/mL) in a suitable solvent.

  • Subject the solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.[9]

  • Neutralize the acidic and basic samples before injection.

2. Analysis of Stressed Samples

  • Analyze the stressed samples using the developed HPLC method.

  • Use a PDA detector to check for peak purity of the analyte peak in the presence of degradation products.

3. Potential Degradation Pathway

The amide bond in 2-amino-6-fluoro-N-phenylbenzamide is susceptible to hydrolysis under both acidic and basic conditions, which would be a primary degradation pathway.

Forced Degradation Pathway Analyte 2-amino-6-fluoro- N-phenylbenzamide Degradant1 2-amino-6-fluorobenzoic acid Analyte->Degradant1 Acid/Base Hydrolysis Degradant2 Aniline Analyte->Degradant2 Acid/Base Hydrolysis

Caption: Potential Hydrolytic Degradation Pathway.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust solution for the quantification of 2-amino-6-fluoro-N-phenylbenzamide. The comprehensive validation, including forced degradation studies, demonstrates its suitability for routine quality control analysis in a pharmaceutical development setting. This method will aid researchers and scientists in ensuring the quality and consistency of this critical synthetic intermediate.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. November 2005. [Link]

  • ICH Harmonised Tripartite Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. November 1996. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. October 22, 2025. [Link]

  • Photodiode Array Detection in Clinical Applications; Quantitative Analyte Assay Advantages, Limitations and Disadvantages. ResearchGate. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. November 30, 2022. [Link]

  • 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu Scientific Instruments. [Link]

  • Wavelength cutoffs for common solvents. Waters. [Link]

  • Significance of the UV Cut off. Chromatography Forum. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Mason Technology. February 9, 2024. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. March 7, 2024. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

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Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Purification of 2-amino-6-fluoro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) protocol for the purification of 2-amino-6-fluoro-N-phenylbenzamide. This compound is a critical intermediate in the synthesis of various pharmacologically active molecules, including the PI3K inhibitor Idelalisib.[1] Ensuring its high purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). The described method is designed to be stability-indicating, capable of resolving the target compound from its potential degradation products and synthesis-related impurities. We provide a comprehensive guide covering method development rationale, detailed experimental protocols, and data interpretation, intended for researchers, analytical scientists, and professionals in drug development and manufacturing.

Introduction: The Rationale for High-Purity Intermediates

The chemical purity of starting materials and intermediates in a synthetic pathway directly impacts the quality, safety, and yield of the final API. 2-amino-6-fluoro-N-phenylbenzamide (Figure 1) is a key building block whose structural integrity is essential for subsequent reaction steps.[1][2] Impurities, whether from side reactions, residual starting materials, or degradation, can lead to the formation of undesired side products, complicate downstream processing, and introduce potentially toxic components into the final drug product.

High-Performance Liquid Chromatography (HPLC) is the gold standard for both the analysis and purification of pharmaceutical compounds due to its high resolution, sensitivity, and scalability. A reversed-phase method is particularly well-suited for 2-amino-6-fluoro-N-phenylbenzamide, given its aromatic nature and moderate hydrophobicity.[3] The primary challenge in developing a method for an amine-containing compound is controlling its ionization state to achieve symmetric peak shapes and reproducible retention times.[4] This is accomplished through careful control of the mobile phase pH.

This guide details a method that not only purifies the compound but also serves as a stability-indicating assay. Through forced degradation studies, we demonstrate the method's capability to separate the intact molecule from degradants formed under various stress conditions, a requirement outlined by the International Council on Harmonisation (ICH) guidelines.[5]

Figure 1: Chemical Structure of 2-amino-6-fluoro-N-phenylbenzamide

Caption: Structure of the target analyte.

Physicochemical Properties & Method Development Considerations

Understanding the analyte's properties is the foundation of logical method development.

PropertyValueSourceImplication for HPLC Method
Molecular FormulaC₁₃H₁₁FN₂O[2][6]Defines the molecular weight and elemental composition.
Molecular Weight230.24 g/mol [2]Relevant for mass spectrometry-based detection if used.
AppearanceWhite solid[6]Requires dissolution in an appropriate solvent for injection.
pKa (predicted)12.37 ± 0.70[1]The amino group is basic; pH control is critical for retention and peak shape.[4]
Boiling Point (predicted)320.8 ± 32.0 °C[1]Indicates low volatility, suitable for HPLC.
StructureContains two aromatic rings[6]Strong candidate for reversed-phase chromatography and UV detection. Pi-pi interactions with a phenyl-based stationary phase are possible.[4]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention for aromatic compounds.[3] A phenyl-hexyl phase could offer alternative selectivity through π-π stacking interactions between the phenyl rings of the analyte and the stationary phase, which can be beneficial for separating structurally similar impurities.[4] We proceed with a C18 column for its robustness and broad applicability.

  • Mobile Phase pH: The basic amino group (pKa ~12.37) will be protonated (ionized) at acidic pH and neutral (non-ionized) at high pH. In reversed-phase chromatography, ionization reduces retention.[4] To ensure consistent protonation and avoid peak tailing from interactions with residual silanols on the silica support, the mobile phase should be buffered to a pH at least 2 units below the pKa of the analyte's conjugate acid. A pH of 2.5-3.5 is ideal.[7][8]

  • Organic Modifier: Both acetonitrile and methanol are common choices. Acetonitrile typically provides lower backpressure and better UV transparency at low wavelengths. It is chosen here for its efficiency in separating aromatic compounds.

  • Detection: The presence of two phenyl rings creates a chromophore that is readily detectable by UV-Vis spectroscopy. A photodiode array (PDA) detector is used to monitor the separation across a range of wavelengths to identify the absorbance maximum (λmax) and check for peak purity.

Materials and Instrumentation

ItemSpecification
Instrumentation HPLC system with quaternary pump, autosampler, column thermostat, and PDA/DAD detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chemicals 2-amino-6-fluoro-N-phenylbenzamide (crude sample)
Acetonitrile (HPLC grade or higher)
Water (Type I, 18.2 MΩ·cm)
Orthophosphoric Acid (≥85%)
Sodium Hydroxide (for pH adjustment)
Hydrochloric Acid (for forced degradation)
Hydrogen Peroxide (30%, for forced degradation)
Glassware/Consumables Volumetric flasks, pipettes, 2 mL HPLC vials with septa, 0.22 µm syringe filters

Experimental Protocols

Protocol 1: Preparation of Mobile Phases and Sample
  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water

    • Add 1.0 mL of orthophosphoric acid to a 1 L volumetric flask.

    • Add approximately 900 mL of Type I water and mix.

    • Allow the solution to equilibrate to room temperature.

    • Bring to final volume with Type I water and mix thoroughly.

    • Filter through a 0.22 µm membrane filter and degas before use. The expected pH is ~2.2.

  • Mobile Phase B (Organic): Acetonitrile

    • Use HPLC-grade acetonitrile directly.

    • Filter through a 0.22 µm membrane filter and degas before use.

  • Sample Preparation

    • Prepare a stock solution by accurately weighing ~10 mg of crude 2-amino-6-fluoro-N-phenylbenzamide into a 10 mL volumetric flask.

    • Dissolve and bring to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. This ensures solvent compatibility with the initial HPLC conditions.

    • For analysis, dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: HPLC Instrumentation and Gradient Method

The following parameters provide a robust starting point for purification.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA/DAD, 210-400 nm (Monitor at λmax, approx. 235 nm)
Gradient Elution Time (min)
0.0
20.0
25.0
25.1
30.0
Protocol 3: Forced Degradation Studies

Forced degradation studies are essential to validate that the analytical method is "stability-indicating."[9][10] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any resulting degradants can be resolved from the main peak.[5]

  • Acid Hydrolysis: Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to the working concentration.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to the working concentration.

  • Thermal Degradation: Store the solid powder in an oven at 105 °C for 48 hours. Prepare a sample as described in Protocol 4.1.

  • Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Prepare a sample as described in Protocol 4.1.

Analyze all stressed samples, along with an unstressed control sample, using the HPLC method from Protocol 4.2.

Purification Workflow and Data Interpretation

The overall process from crude material to a purified, verified product follows a logical sequence.

Caption: Overall workflow for HPLC purification.

Interpreting the Results:

  • Purity Calculation: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

  • Forced Degradation Analysis: The chromatograms of the stressed samples should show a decrease in the area of the main 2-amino-6-fluoro-N-phenylbenzamide peak and the appearance of new peaks (degradants). The method is considered stability-indicating if all degradant peaks are baseline-resolved from the main peak.

  • Fraction Collection: For preparative scale, collection should start just before the main peak begins to elute and end just after it returns to baseline. Analyzing each fraction for purity before pooling is crucial for maximizing recovery and ensuring high final purity.

Expected Results Summary

ParameterExpected OutcomeRationale
Retention Time ~12-15 minutesDependent on the exact system, but should be well-retained under the gradient conditions.
Peak Shape Tailing factor < 1.5Acidic mobile phase ensures the amine is protonated, minimizing interaction with silanols.
Purity (Post-Purification) > 99.0%The goal of the purification process.
Resolution (from degradants) > 2.0A resolution value > 2.0 indicates baseline separation between adjacent peaks.

Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing 1. Mobile phase pH too high. 2. Column degradation. 3. Sample overload.1. Ensure mobile phase pH is < 3.0. 2. Replace the column with a new one. 3. Reduce the injected sample concentration/volume.
Poor Resolution 1. Gradient is too steep. 2. Inappropriate stationary phase.1. Decrease the gradient slope (e.g., run from 30-80% B over 30 minutes instead of 20). 2. Try a phenyl-hexyl column for alternative selectivity.
Variable Retention Times 1. Pump malfunction or leaks. 2. Inconsistent mobile phase prep. 3. Column temperature fluctuations.1. Perform system maintenance; check for pressure fluctuations. 2. Prepare fresh mobile phase carefully. 3. Ensure the column oven is stable at the set temperature.
Extraneous Peaks 1. Contaminated solvent/diluent. 2. Sample degradation in the vial. 3. Carryover from previous injection.1. Use fresh, high-purity solvents. 2. Use a fresh sample; consider a cooled autosampler. 3. Run a blank gradient after each injection.

Conclusion

This application note provides a robust and scientifically grounded RP-HPLC method for the purification and analysis of 2-amino-6-fluoro-N-phenylbenzamide. By controlling the mobile phase pH to manage the ionization of the basic amino group, the method achieves excellent peak shape and reproducibility. The successful separation of the parent compound from its forced degradation products confirms the method's stability-indicating nature, making it suitable for quality control and regulatory submissions. This detailed protocol serves as a comprehensive resource for scientists engaged in the synthesis and purification of this important pharmaceutical intermediate, ensuring the production of high-purity material for drug development pipelines.

References

  • Kim, J., et al. (n.d.). Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds - Supporting Information. Retrieved from [Link]

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  • Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Waters Corporation. (2022, July 6). Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector [Video]. YouTube. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]

  • SciSpace. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-6-fluoro-N-phenylbenzamide. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]

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  • PubChem. (n.d.). N-(2-amino-6-fluorophenyl)-2-methylbenzamide. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • KNAUER. (n.d.). Determination of 17 AQC derivatized - Amino acids in baby food samples. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-fluorobenzothiazole. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-amino-6-fluorophenyl)-3-methylbenzamide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Fluoro-6-phenylbenzamide. Retrieved from [Link]

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Application Notes & Protocols: Leveraging 2-Amino-6-fluoro-N-phenylbenzamide for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 2-amino-N-phenylbenzamide framework represents a "privileged scaffold" in medicinal chemistry, serving as the foundation for a multitude of biologically active agents.[1][2] This guide focuses on a key derivative, 2-amino-6-fluoro-N-phenylbenzamide, as a strategic starting point for structure-activity relationship (SAR) campaigns. We will explore the rationale behind its selection, provide a systematic approach to analog library design, detail robust synthetic and biological evaluation protocols, and offer insights into SAR data interpretation. The protocols and methodologies described herein are designed to empower researchers to efficiently explore the chemical space around this versatile scaffold to identify novel therapeutic candidates.

Introduction: The Strategic Value of the 2-Amino-6-fluoro-N-phenylbenzamide Scaffold

In the quest for novel therapeutics, the choice of a starting chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The 2-amino-N-phenylbenzamide core is particularly noteworthy due to its conformational pre-organization and its capacity to engage in key molecular interactions, such as hydrogen bonding via the amide and amino groups and hydrophobic interactions through its phenyl rings.[3]

The specific subject of this guide, 2-amino-6-fluoro-N-phenylbenzamide , offers additional strategic advantages. The fluorine atom at the 6-position is a bioisosteric replacement for hydrogen that can significantly enhance metabolic stability and modulate pKa and binding affinity without a major steric penalty.[3][4] Furthermore, this compound is a known reactant in the synthesis of targeted therapies like the PI3K inhibitor Idelalisib, underscoring its relevance and utility in constructing complex, biologically active molecules.[5]

Derivatives of the broader 2-aminobenzamide class have demonstrated a wide spectrum of pharmacological activities, including antimycobacterial, antifungal, antiparasitic, and kinase inhibitory effects.[6][7][8] This versatility makes the scaffold an exceptional platform for generating novel intellectual property and developing therapeutics against a range of targets. This document provides a comprehensive framework for systematically exploring the SAR of this scaffold.

The SAR Workflow: From Scaffold to Lead Candidate

A successful SAR campaign is a cyclical process of design, synthesis, testing, and analysis. The goal is to build a clear understanding of how specific structural modifications to the parent molecule influence its biological activity.

SAR_Workflow cluster_design Design Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Scaffold Scaffold Selection (2-amino-6-fluoro-N-phenylbenzamide) Library Analog Library Design (Systematic Modification) Scaffold->Library Define Diversity Points Synth Chemical Synthesis (Parallel or Focused) Library->Synth Generate Target Molecules Screen Biological Screening (In Vitro Assays) Synth->Screen Test Analogs Data Data Analysis (IC50 Determination) Screen->Data Quantify Activity SAR SAR Interpretation (Identify Key Moieties) Data->SAR Build Relationships SAR->Library Refine Design (Iterative Cycle) Lead Lead Optimization (ADME/Tox Profiling) SAR->Lead Select Candidates

Caption: The iterative workflow for a structure-activity relationship (SAR) study.

Designing a Focused Analog Library

The foundation of a robust SAR study lies in the logical and systematic design of an analog library. For 2-amino-6-fluoro-N-phenylbenzamide, we can identify three primary vectors for chemical modification. The causality behind this choice is to independently probe how interactions at each site contribute to overall biological activity.

Caption: Key diversity points for SAR studies on the scaffold.

  • Vector A (N-Phenyl Ring): Modifications here explore the impact of electronics and sterics on a key interaction surface. Introducing electron-withdrawing groups (e.g., -Cl, -CF3) or electron-donating groups (e.g., -OCH3) at the ortho, meta, and para positions can reveal favorable binding pockets. SAR studies on related N-phenylbenzamides have shown that electron-withdrawing groups can enhance activity.[9]

  • Vector B (2-Amino Group): This primary amine is a potent hydrogen bond donor. It can be alkylated (e.g., methyl, ethyl) or acylated to probe the necessity of this hydrogen bond. This site can also be used as an attachment point for larger functional groups to explore new binding regions.

  • Vector C (Benzamide Core): While more synthetically challenging, modifications here can yield significant insights. The 6-fluoro substituent can be replaced with other halogens (-Cl, -Br) to study the impact of halogen bonding and electronics. Substitution at other positions (e.g., position 5) has been shown to enhance the activity of related scaffolds.[6]

Synthetic Protocols

The following protocols provide a framework for synthesizing analogs based on the design strategy. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: General Synthesis of the Scaffold and Vector A Analogs

This protocol involves a standard amide coupling reaction, a cornerstone of medicinal chemistry. The choice of coupling agent (e.g., HATU, EDC/HOBt) is critical for efficiency, especially with electronically diverse anilines.

Step 1: Synthesis of 2-Amino-6-fluorobenzoic Acid The starting material, 2-amino-6-fluorobenzoic acid, is commercially available. However, it can be synthesized from 2-fluoro-6-nitrobenzoic acid via reduction.[5] A common method is reduction using tin(II) chloride.

Step 2: Amide Coupling to Generate N-Phenylbenzamide Analogs (Vector A)

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-amino-6-fluorobenzoic acid (1.0 eq) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Add the coupling reagent, for example, HATU (1.1 eq), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester, minimizing side reactions.

  • Amine Addition: Add the desired substituted aniline (1.0-1.2 eq) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine. The acidic and basic washes are essential to remove unreacted starting materials and coupling byproducts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield the desired analog.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 4.2: Modification of the 2-Amino Group (Vector B)

This protocol describes N-alkylation. The choice of a mild base is important to prevent competing reactions at the amide nitrogen.

  • Starting Material: Dissolve the parent 2-amino-6-fluoro-N-phenylbenzamide (1.0 eq) in a polar aprotic solvent like DMF.

  • Deprotonation: Add a mild base such as potassium carbonate (K2CO3) (2.0 eq) and stir for 30 minutes at room temperature.

  • Alkylation: Add the alkylating agent (e.g., iodomethane or benzyl bromide) (1.1 eq) dropwise.

  • Reaction & Monitoring: Heat the reaction if necessary (e.g., 50-60 °C) and monitor by TLC or LC-MS.

  • Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 4.1.

Biological Evaluation Protocols

Given the known activity of related scaffolds as kinase inhibitors, a generic kinase inhibition assay is a logical and high-value starting point for screening the newly synthesized library.[7][10]

Protocol 5.1: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the phosphorylation reaction. It is a robust, high-throughput method.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used to drive a luciferase/luciferin reaction, producing light that is proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., Lck, Src, EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • Synthesized benzamide analogs (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells using an acoustic dispenser for accuracy. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and kinase buffer. Add this mix to the wells containing the compounds.

  • Initiation: Prepare an ATP solution and add it to all wells to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. This step is critical to reduce background signal.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase. Incubate for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data using the controls:

    • High signal (0% inhibition) = DMSO control

    • Low signal (100% inhibition) = No enzyme control

  • Calculate the percent inhibition for each compound concentration.

  • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Kinase_Pathway ATP ATP Kinase Kinase ATP->Kinase pSubstrate Phospho-Substrate (Cellular Response) Kinase->pSubstrate ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase Inhibitor Benzamide Inhibitor Inhibitor->Kinase Blocks Active Site

Caption: Inhibition of a generic kinase signaling pathway.

Data Interpretation and Building the SAR

The primary output of the screening campaign is a set of IC50 values. This quantitative data should be organized into a table to facilitate the identification of structure-activity relationships.

Table 1: Hypothetical SAR Data for 2-Amino-6-fluoro-N-phenylbenzamide Analogs against Kinase X
Cmpd IDVector A Substitution (N-Phenyl)Vector B Substitution (2-Amino)Kinase X IC50 (nM)Notes
1 H (Parent)-NH21,500Baseline activity
2 4-Cl-NH23504x improvement; EWG is favorable
3 3-Cl-NH2800Positional isomerism is key
4 4-CF3-NH2120Strong EWG further improves potency
5 4-OCH3-NH2>10,000EDG is detrimental to activity
6 3,4-diCl-NH295Disubstitution is tolerated/beneficial
7 4-Cl-NHCH32,500Loss of H-bond donor decreases activity
8 4-Cl-N(CH3)2>20,000Confirms importance of H-bond donor

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group

Interpreting the Results:

  • Vector A: From this hypothetical data, a clear trend emerges. Electron-withdrawing groups at the para-position of the N-phenyl ring (Cmpds 2, 4, 6) significantly increase potency compared to the unsubstituted parent (Cmpd 1). This suggests the binding pocket may contain an electropositive region or that the electronics of the ring influence the amide bond conformation. An electron-donating group is highly unfavorable (Cmpd 5), reinforcing this hypothesis.[9]

  • Vector B: Modification of the 2-amino group (Cmpds 7, 8) leads to a significant loss of activity. This strongly implies that the primary amine's two hydrogens are critical, likely acting as hydrogen bond donors to a key residue (e.g., an aspartate or glutamate) in the kinase active site.[11]

Conclusion and Future Directions

This guide outlines a systematic methodology for utilizing 2-amino-6-fluoro-N-phenylbenzamide in an SAR-driven drug discovery campaign. By logically designing an analog library, employing robust synthetic and screening protocols, and carefully analyzing the resulting data, researchers can elucidate the key molecular features required for biological activity.

Promising compounds identified through this initial SAR screen (e.g., Cmpd 4 and 6 from the hypothetical data) would become the starting point for lead optimization. Subsequent steps would include:

  • Further Optimization: Exploring a wider range of substitutions at the most sensitive positions.

  • In Silico Modeling: Using computational docking and QSAR to build predictive models that can guide the design of the next generation of analogs.[3][12]

  • Selectivity Profiling: Testing potent hits against a panel of related kinases to ensure target specificity.

  • Pharmacokinetic Profiling: Evaluating ADME (Absorption, Distribution, Metabolism, Excretion) properties to assess drug-likeness.

The 2-amino-6-fluoro-N-phenylbenzamide scaffold is a rich starting point for innovation, and a disciplined, iterative application of the principles described here will maximize the probability of discovering novel and potent therapeutic agents.

References

  • Chibale, K., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PLOS Neglected Tropical Diseases. Available at: [Link]

  • Held, J., et al. (2019). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. Available at: [Link]

  • Jampilek, J., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules. Available at: [Link]

  • Huang, S., et al. (2008). Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gutiérrez, A. C., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Available at: [Link]

  • Welin, M., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. Available at: [Link]

  • Bemis, G. W., & Murcko, M. A. (1996). The Properties of Known Drugs. 1. Molecular Frameworks. Journal of Medicinal Chemistry. (Note: While not directly cited, this is a foundational paper on privileged scaffolds. A more general review is provided for link integrity: [Link])

  • Stanton, B. Z., et al. (2023). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. ACS Infectious Diseases. Available at: [Link]

  • Hardjono, S., et al. (2023). QSAR study of benzylidene hydrazine benzamide derivatives as anticancer against human lung cancer cell line A549. Berkala Ilmiah Kimia Farmasi. Available at: [Link]

  • Meanwell, N. A. (2019). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available at: [Link]

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Measuring the Antiviral Efficacy of N-phenylbenzamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenylbenzamide derivatives have emerged as a versatile and promising class of small molecules with significant antiviral activity against a range of human pathogens, including Enteroviruses like EV71 and Coxsackievirus, as well as Hepatitis C Virus (HCV).[1][2][3] Their mechanisms of action are often targeted and potent; for instance, against certain enteroviruses, they act as capsid-binding agents that stabilize the virion, preventing the conformational changes required for genome uncoating and release into the host cell.[4][5] This guide provides a comprehensive, field-proven framework for researchers to systematically measure the antiviral efficacy of novel N-phenylbenzamide derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating workflow from initial cytotoxicity screening to detailed mechanistic studies.

Guiding Principles: The Antiviral Testing Workflow

A systematic, multi-assay approach is critical to accurately characterize the antiviral potential of any new compound. The workflow should be viewed as a funnel, beginning with broad screening to assess safety and preliminary efficacy, followed by more focused quantitative assays to confirm potency, and culminating in specific experiments to elucidate the mechanism of action (MoA). This structured progression ensures that resources are focused on the most promising candidates and that a comprehensive data package is generated for each.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Potency Confirmation cluster_2 Phase 3: Mechanistic Insights Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 Plaque_Assay Plaque Reduction Assay Determine IC50 (Gold Standard) Cytotoxicity->Plaque_Assay Data Calculate Selectivity Index (SI) SI = CC50 / IC50 Cytotoxicity->Data CPE_Assay CPE Inhibition Assay Qualitative Efficacy CPE_Assay->Plaque_Assay Yield_Assay Virus Yield Reduction Assay Quantify Progeny Virus Plaque_Assay->Yield_Assay Plaque_Assay->Data TOA Time-of-Addition Assay Identify Viral Lifecycle Stage Yield_Assay->TOA qPCR qRT-PCR Measure Viral RNA Replication Yield_Assay->qPCR End Lead Candidate Profile TOA->End qPCR->End Start N-phenylbenzamide Derivative Library Start->Cytotoxicity Start->CPE_Assay Data->End

Caption: The Antiviral Efficacy Testing Workflow.

Part 1: Foundational Assays - Cytotoxicity and Primary Efficacy

The initial phase of testing is designed to answer two fundamental questions: 1) Is the compound safe for the host cells? and 2) Does it exhibit any observable antiviral effect?

Protocol: Assessing Compound Cytotoxicity (CC50 Determination) via MTT Assay

Scientific Rationale: Before assessing antiviral activity, it is imperative to determine the concentration at which the N-phenylbenzamide derivative itself is toxic to the host cells. Apparent antiviral activity can be a false positive resulting from compound-induced cell death, which would also prevent viral replication.[6][7] The MTT assay is a colorimetric method that measures the metabolic activity of mitochondria in living cells, providing a reliable proxy for cell viability.[8] The 50% cytotoxic concentration (CC50) is the value used to calculate the all-important Selectivity Index.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549) into a 96-well plate at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of the N-phenylbenzamide derivative in cell culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is non-toxic to the cells.

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the diluted compound to the wells. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO) to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance of the plate at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the CC50 value.

ParameterDescription
CC50 The concentration of the compound that reduces cell viability by 50%.
Selectivity Index (SI) The ratio of cytotoxicity to antiviral activity (CC50/IC50). A higher SI value indicates a more promising therapeutic window.[1]

Part 2: Quantitative Confirmation of Antiviral Potency

Once a compound is deemed non-toxic at effective concentrations, its antiviral potency must be quantified. These assays measure the compound's ability to inhibit the production of infectious virus.

Protocol: The Gold Standard - Plaque Reduction Assay (PRA)

Scientific Rationale: The plaque reduction assay is considered the gold standard for quantifying viral infectivity and the efficacy of antiviral compounds.[9][10] It measures the ability of a compound to prevent a virus from forming plaques, which are localized areas of cell death within a monolayer. The concentration that reduces the number of plaques by 50% is the IC50.

Step-by-Step Protocol:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of the N-phenylbenzamide derivative. In parallel, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 Plaque Forming Units, PFU).

  • Infection: Remove the growth medium from the cell monolayers. Add the virus inoculum to each well in the presence of the varying compound concentrations. Include a "virus only" control (no compound).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to attach to and enter the cells.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agarose). This overlay restricts the spread of progeny virions, ensuring that new infections are localized and form discrete plaques.[11]

  • Incubation: Incubate the plates for several days until visible plaques are formed. The duration depends on the specific virus-cell system.

  • Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet. The viable cells will stain purple, while the plaques will appear as clear zones. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the "virus only" control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[12]

Protocol: Quantifying Progeny Virus - Virus Yield Reduction Assay (VYRA)

Scientific Rationale: The VYRA is a powerful technique that directly quantifies the amount of new, infectious virus particles (progeny) produced in the presence of an antiviral compound.[10][13] This assay is often more sensitive than the PRA and provides a direct measure of the inhibition of viral replication over a full cycle.[14]

Step-by-Step Protocol:

  • Infection and Treatment: Seed cells in a 96-well plate. Infect the cells with a known multiplicity of infection (MOI) in the presence of serial dilutions of the N-phenylbenzamide derivative.

  • Incubation: Incubate the plate for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting Progeny Virus: After incubation, collect the cell culture supernatant (which contains the newly produced virions) from each well. It is common to perform freeze-thaw cycles to lyse the cells and release any intracellular virus.

  • Titration of Progeny Virus: Perform a serial dilution of the harvested supernatants. Use these dilutions to infect fresh cell monolayers in a separate 96-well plate.

  • Quantification: After a suitable incubation period, determine the viral titer in each sample using a standard method like the TCID50 (50% Tissue Culture Infectious Dose) assay or by performing a plaque assay on the diluted samples.[15]

  • Analysis: Compare the viral titers from the compound-treated wells to the untreated control. The data is often expressed as a log reduction in viral yield. The IC50 (or IC90) is the concentration of the compound that reduces the virus yield by 50% (or 90%).

Part 3: Elucidating the Mechanism of Action (MoA)

Understanding how a compound works is crucial for drug development. For N-phenylbenzamide derivatives, a key question is whether they act on the virus directly before it enters the cell, during replication, or at a later stage.

Protocol: Pinpointing the Target - Time-of-Addition Assay

Scientific Rationale: This assay helps to identify the stage of the viral lifecycle that is inhibited by the compound. The compound is added at different time points relative to the viral infection, and the resulting viral yield or CPE is measured.[4] This allows differentiation between compounds that block entry, replication, or egress.

TimeOfAddition cluster_pre Pre-Treatment cluster_during Co-Treatment cluster_post Post-Treatment Pre_Virus Virus + Compound Pre_Cells Host Cells Pre_Virus->Pre_Cells Infect Cells Pre_Result Result: Inhibits binding/ entry or is virucidal Pre_Cells->Pre_Result During_Virus Virus During_Cells Host Cells + Compound During_Virus->During_Cells Infect Cells During_Result Result: Inhibits early replication steps During_Cells->During_Result Post_Virus Virus Post_Cells Host Cells Post_Virus->Post_Cells Infect Cells (1-2h) Post_Add Host Cells + Compound Post_Cells->Post_Add Add Compound Post_Result Result: Inhibits replication/ assembly/egress Post_Add->Post_Result

Caption: Time-of-Addition experimental conditions.

Step-by-Step Protocol:

  • Setup: Prepare confluent monolayers of host cells.

  • Define Treatment Groups:

    • Pre-treatment: Incubate the virus with the compound for 1 hour at 37°C before adding the mixture to the cells. This tests for virucidal activity or inhibition of attachment/entry.[4]

    • Co-treatment (During infection): Add the compound to the cells at the same time as the virus.

    • Post-treatment: Infect the cells with the virus. After the adsorption period (e.g., 1-2 hours), wash the cells to remove unattached virus and then add the medium containing the compound. This tests for inhibition of post-entry steps like replication, assembly, or egress.

  • Incubation and Analysis: After the appropriate incubation time, quantify the antiviral effect for each condition using a suitable endpoint, such as a CPE assay, virus yield reduction assay, or qRT-PCR.[4]

  • Interpretation: The condition that shows the most significant inhibition points to the stage of the viral lifecycle targeted by the N-phenylbenzamide derivative. For example, strong activity only in the pre-treatment group suggests the compound acts directly on the virion, consistent with a capsid-binding mechanism.[5]

Protocol: Measuring Viral Replication - Quantitative RT-PCR (qRT-PCR)

Scientific Rationale: qRT-PCR provides a highly sensitive and specific method to quantify the amount of viral RNA in infected cells.[16] This allows for a direct measurement of the compound's effect on viral genome replication, distinguishing it from effects on other stages like assembly or release.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells and treat with the compound and virus as described in the VYRA protocol.

  • RNA Extraction: At a specific time point post-infection (e.g., 8, 12, or 24 hours), lyse the cells and extract total RNA using a commercial kit.

  • Reverse Transcription (RT): Convert the extracted RNA (including viral RNA) into complementary DNA (cDNA) using a reverse transcriptase enzyme.[17]

  • Quantitative PCR (qPCR): Perform qPCR using primers and probes specific to a conserved region of the viral genome. Also, include primers for a host housekeeping gene (e.g., GAPDH, RNase P) for normalization.[18]

  • Data Analysis: Determine the cycle threshold (Ct) values for both the viral and housekeeping genes. Calculate the relative or absolute copy number of the viral RNA. A standard curve generated from a known quantity of viral RNA can be used for absolute quantification.[19] Compare the viral RNA levels in treated samples to the untreated control to determine the percent inhibition of replication.

Summary of Key Efficacy Parameters

ParameterAssayDescriptionImportance
CC50 MTT Assay50% Cytotoxic ConcentrationDefines the toxicity profile of the compound. Essential for determining the therapeutic window.
IC50 / EC50 Plaque Reduction, Yield Reduction, CPE Assay50% Inhibitory/Effective ConcentrationQuantifies the potency of the compound's antiviral effect.
SI Calculated (CC50 / IC50)Selectivity IndexA critical measure of drug potential. An SI > 10 is generally considered promising for further development.[1]

References

  • Laajala, M., Kalander, K., Consalvi, S., Amamuddy, O., Sheik Bishop, Ö. T., Biava, M., Poce, G., & Marjomäki, V. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Pharmaceutics. Available at: [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Ji, X. Y., Wang, H. Q., Hao, L. H., He, W. Y., Gao, R. M., Li, Y. P., Li, Y. H., Jiang, J. D., & Li, Z. R. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Available at: [Link]

  • Šterbenc, A., & Plevnik, M. (2020). In vitro methods for testing antiviral drugs. Journal of Virological Methods. Available at: [Link]

  • Jiang, Z., et al. (2015). Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Creative Diagnostics. (n.d.). In Vitro Antiviral Testing Services. Retrieved from [Link]

  • Jiang, Z., et al. (2015). Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. ResearchGate. Available at: [Link]

  • Laajala, M., et al. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. JYX Digital Repository. Available at: [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]

  • Prichard, M. N., & Shipman, C. Jr. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods. Available at: [Link]

  • Nguyen, J. P., et al. (2022). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Jiang, Z., et al. (2015). Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. PubMed Central. Available at: [Link]

  • Ji, X. Y., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. Available at: [Link]

  • Drew, W. L., et al. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Clinical and Diagnostic Laboratory Immunology. Available at: [Link]

  • Bio-protocol. (n.d.). qRT-PCR viral quantification. Retrieved from [Link]

  • Bio-protocol. (n.d.). Virus yield reduction assay, TCID50 assay, plaque assay, and growth curves. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Cohen, R., et al. (2021). An improved RT-qPCR method for direct quantification of enveloped RNA viruses. PubMed Central. Available at: [Link]

  • Singh, P. (2018). Which is the best assay to check the maximum non-toxic dose of a new compound, to be tested for antiviral testing?. ResearchGate. Available at: [Link]

  • Sudo, K., et al. (1993). MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents. Journal of Virological Methods. Available at: [Link]

  • Virology Research Services. (2017). Six useful viral qRT-PCR tips. Retrieved from [Link]

  • Viro-Labs. (2023). Cytotoxicity Assays: How We Test Cell Viability [Video]. YouTube. Available at: [Link]

  • McGovern, B. (2024). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Protocols.io. Available at: [Link]

  • Jiang, Z., et al. (2015). Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. ScienceOpen. Available at: [Link]

  • Papin, J. F., et al. (2005). Real-Time Quantitative PCR Analysis of Viral Transcription. In Methods in Molecular Biology. Available at: [Link]

  • Arizona State University. (2021). Viral load and Ct values – How do we use quantitative PCR quantitatively?. Retrieved from [Link]

  • Pathan, M. K., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Marathe, A., et al. (2020). Influenza antivirals and animal models. The FEBS Journal. Available at: [Link]

  • Alila Medical Media. (2020). Antiviral Drugs Mechanisms of Action, Animation [Video]. YouTube. Available at: [Link]

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Troubleshooting & Optimization

removal of desfluoro impurity in 2-amino-6-fluoro-N-phenylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-amino-6-fluoro-N-phenylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on the identification and removal of the critical desfluoro impurity. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental work effectively.

Frequently Asked Questions (FAQs)

Q1: What is the desfluoro impurity in the synthesis of 2-amino-6-fluoro-N-phenylbenzamide, and how does it form?

The desfluoro impurity is 2-amino-N-phenylbenzamide, a molecule structurally identical to the target compound but lacking the fluorine atom at the 6-position of the benzamide ring. Its formation is typically traced back to two primary sources:

  • Impure Starting Materials: The synthesis may utilize a fluorinated anthranilic acid derivative. If this starting material contains its non-fluorinated (desfluoro) analog, this impurity will carry through the synthetic steps, as it reacts under similar conditions to its fluorinated counterpart[1][2].

  • Side Reactions (Defluorination): Although less common under controlled conditions, certain harsh reaction environments (e.g., excessive heat, strong nucleophiles, or specific catalysts) could potentially lead to the cleavage of the C-F bond, resulting in the formation of the desfluoro analog.

Q2: Why is the removal of the desfluoro impurity particularly challenging?

The difficulty in separating the desfluoro impurity stems from its profound structural similarity to the desired product, 2-amino-6-fluoro-N-phenylbenzamide. This similarity results in nearly identical physicochemical properties, such as polarity, solubility, and crystal packing forces. Consequently, standard purification techniques like recrystallization often fail because both compounds tend to co-crystallize, and chromatographic separations require highly optimized conditions to achieve baseline resolution[1][3].

Q3: What are the typical analytical methods used to detect and quantify the desfluoro impurity?

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose. A well-developed reverse-phase HPLC method can resolve the two compounds. Key considerations for method development include:

  • Stationary Phase: C8 and C18 columns are commonly used[4]. For particularly difficult separations, columns with different selectivity, such as those with a Pentafluorophenyl (PFP) stationary phase, can provide enhanced resolution due to unique pi-pi and dipole-dipole interactions with fluorinated molecules[5].

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (often with an acid modifier like phosphoric acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is typically required[1][6].

  • Detection: UV detection is standard, as both compounds possess a chromophore. Mass spectrometry (LC-MS) can be used for definitive identification by confirming the molecular weight difference of 18 amu between the product and the impurity[1].

Troubleshooting Guide: Impurity Removal

This section addresses specific issues you may encounter during the purification process.

Problem: My initial purity analysis shows >1% of the desfluoro impurity. Recrystallization is not improving the purity level.

Root Cause Analysis: This is a classic and frequently encountered problem. The desfluoro impurity and the target compound have very similar solubility profiles, making simple recrystallization ineffective. As the solution cools, the crystal lattice forms non-selectively, trapping the impurity within the crystals of the desired product.

Strategic Solutions:

  • Solvent System Optimization: A single-solvent recrystallization is unlikely to succeed. You must systematically screen binary or even ternary solvent systems. The goal is to find a system where the desired product has a steep solubility curve (very soluble when hot, poorly soluble when cold), while the impurity remains moderately soluble even at low temperatures.

  • Iterative Recrystallization: A single recrystallization may not be sufficient. Collecting the crystals and subjecting them to a second or third recrystallization in a fresh, optimized solvent system can incrementally improve purity. Analyze a sample by HPLC after each step to monitor progress.

  • Controlled Cooling: Rapidly crashing the product out of solution by placing a hot flask directly into an ice bath is a common mistake. This process traps impurities. The optimal procedure involves allowing the solution to cool slowly to room temperature, which encourages the formation of a more ordered and pure crystal lattice, followed by a final cooling period in an ice bath to maximize yield[7].

Workflow for Purification Strategy

The following diagram outlines the decision-making process for purifying the crude product.

G start Crude 2-amino-6-fluoro-N-phenylbenzamide hplc_check HPLC Purity Analysis start->hplc_check pass Purity > 99.5%? hplc_check->pass final_product Final Product (Meets Spec) pass->final_product Yes fail Purity < 99.5% pass->fail No purification_choice Select Purification Method fail->purification_choice recryst Recrystallization purification_choice->recryst High Impurity Load (>2-3%) chrom Column Chromatography purification_choice->chrom Low Impurity Load (<2-3%) or Recrystallization Fails recryst_opt Optimize Solvent System & Cooling Rate recryst->recryst_opt chrom_opt Optimize Stationary & Mobile Phase chrom->chrom_opt recryst_opt->hplc_check chrom_opt->hplc_check

Caption: Decision workflow for purification.

Problem: I have opted for column chromatography, but I am getting poor separation between the product and the desfluoro impurity.

Root Cause Analysis: Co-elution during column chromatography is common for these closely related compounds. The cause is almost always insufficient selectivity (alpha) between the two compounds under the chosen conditions. This can be due to an inappropriate choice of stationary phase or a mobile phase with the wrong polarity.

Strategic Solutions:

  • Stationary Phase Selection: Standard silica gel may not be effective. The key is to exploit the subtle electronic differences between the C-F and C-H bonds.

    • Pentafluorophenyl (PFP) Phase: This is a highly recommended stationary phase. The electron-rich fluorine atoms on the phase can engage in dipole-dipole and pi-pi stacking interactions with the aromatic rings of your compounds, offering unique selectivity for halogenated molecules that C18 phases lack[5].

    • Phenyl-Hexyl Phase: This phase can also provide alternative selectivity through pi-pi interactions[8].

  • Mobile Phase Optimization (TLC is Your Guide): Before committing to a column, meticulously optimize the mobile phase using Thin Layer Chromatography (TLC).

    • Goal: Find a solvent system where the desired product has an Rf value of ~0.25-0.35 and the impurity's Rf is clearly different.

    • Strategy: Start with a low-polarity system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity of the mobile phase. Small changes can have a significant impact on resolution.

  • Gradient Elution: An isocratic elution (using a single mobile phase composition) may not be sufficient. A shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can often resolve closely eluting peaks that merge during an isocratic run.

Experimental Protocols

Protocol 1: Optimized Recrystallization for Desfluoro Impurity Removal

This protocol outlines a systematic approach to purification via recrystallization.

Objective: To reduce the desfluoro impurity content from >1% to <0.15%.

1. Solvent Screening (Small Scale):

  • Place ~20 mg of your crude material into several test tubes.
  • Add a single solvent (e.g., Isopropanol, Ethyl Acetate, Toluene, Acetonitrile) or a binary mixture to each tube. See the table below for suggestions.
  • Heat the tubes until the solid dissolves completely.
  • Allow the tubes to cool slowly to room temperature, then place them in an ice bath.
  • Identify the best solvent system: The one that yields a good quantity of crystals and, upon analysis of the mother liquor (the remaining solution), shows an enrichment of the desfluoro impurity.
Solvent System (v/v)Rationale
Isopropanol / WaterA polar protic solvent with an anti-solvent. Good for compounds with moderate polarity.
Toluene / HeptaneAromatic solvent for dissolution, with a non-polar anti-solvent to induce crystallization.
Ethyl Acetate / HexaneA common system balancing polarity for effective dissolution and precipitation.

2. Recrystallization Procedure (Scale-up):

  • Choose the best solvent system from the screening step.
  • In an appropriately sized Erlenmeyer flask, add the crude solid.
  • Add the minimum amount of the hot primary solvent (e.g., Toluene) needed to fully dissolve the solid at a gentle boil[9].
  • If using an anti-solvent, slowly add the anti-solvent (e.g., Heptane) to the hot solution until the first sign of persistent cloudiness (turbidity) appears. Add a drop or two of the primary solvent to redissolve the precipitate.
  • Cover the flask and allow it to cool slowly to room temperature on a benchtop, undisturbed.
  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation[7].
  • Collect the crystals via vacuum filtration using a Büchner funnel.
  • Wash the collected crystals with a small amount of the cold solvent mixture.
  • Dry the purified crystals under vacuum.
  • Crucial Step: Analyze the purity of the dried crystals and the mother liquor by HPLC to confirm the success of the purification.
Protocol 2: HPLC Method for Purity Analysis

This method provides a robust starting point for the analytical separation of 2-amino-6-fluoro-N-phenylbenzamide and its desfluoro impurity.

ParameterRecommended Condition
Column Hypersil Gold PFP (50 mm x 2.1 mm, 1.9 µm)[5] or Zorbax Rx C8 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0
Flow Rate 1.0 mL/min (for 4.6 mm ID) or 0.4 mL/min (for 2.1 mm ID)
Column Temperature 35 °C[1]
Detection Wavelength 225 nm
Injection Volume 5 µL

Procedure:

  • Prepare the mobile phases as described.

  • Prepare a sample solution by dissolving ~1 mg of the compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject the sample and run the gradient program.

  • The desfluoro impurity is expected to elute slightly before the main fluorinated product due to its lower polarity.

Troubleshooting Chromatographic Separation

This diagram provides a logical path for optimizing a failing chromatographic separation.

G start Poor HPLC Separation (Resolution < 1.5) check_gradient Is the gradient too steep? start->check_gradient adjust_gradient Decrease gradient slope (e.g., 1% B/min) check_gradient->adjust_gradient Yes check_column Is the column C18/C8? check_gradient->check_column No success Baseline Separation Achieved adjust_gradient->success switch_column Switch to PFP or Phenyl-Hexyl column [1, 6] check_column->switch_column Yes check_mobile_phase Is mobile phase optimized? check_column->check_mobile_phase No switch_column->success adjust_mobile_phase Try Methanol instead of ACN or change acid modifier (TFA) check_mobile_phase->adjust_mobile_phase No check_mobile_phase->success Yes adjust_mobile_phase->success

Caption: Logic for troubleshooting poor HPLC separation.

References

  • Welch, C. J., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. PubMed. Available at: [Link]

  • Kubo, T., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. Available at: [Link]

  • Atici, E. B., & Karlığa, B. (2015). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Rapeti, D., et al. (2021). A new stability indicating analytical method development and validation for simultaneous estimation of four related substances in ezetimibe drug material by gradient HPLC. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Atici, E. B., & Karlığa, B. (2015). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. PubMed. Available at: [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]

  • ResearchGate. (2021). Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of ezetimibe and desfluoro ezetimibe impurity. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Closely related fluoro and desfluoro compounds. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). General Discussion on Purification of Organic Compounds. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-amino-6-fluoro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-amino-6-fluoro-N-phenylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Overview of the Synthetic Pathway

The most common and direct route to 2-amino-6-fluoro-N-phenylbenzamide involves the amide coupling of 2-amino-6-fluorobenzoic acid with aniline. This pathway, while conceptually straightforward, is sensitive to several variables that can significantly impact the reaction's outcome. The key is a two-step process: the preparation of the key intermediate, 2-amino-6-fluorobenzoic acid, followed by the critical amide bond formation. The intermediate itself is typically synthesized via the reduction of 2-fluoro-6-nitrobenzoic acid[1].

This guide will focus primarily on optimizing the second, and often more challenging, step: the amide coupling reaction.

Synthetic_Workflow A 2-Fluoro-6-nitrobenzoic acid B 2-Amino-6-fluorobenzoic acid A->B C Aniline D 2-Amino-6-fluoro-N-phenylbenzamide B->D C->D

Caption: General synthetic workflow for 2-amino-6-fluoro-N-phenylbenzamide.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.

Q1: My amide coupling reaction of 2-amino-6-fluorobenzoic acid and aniline has a very low yield. What is the most likely cause?

A1: A low yield in this amide coupling step is most often due to one of three factors: inefficient activation of the carboxylic acid, competing side reactions, or suboptimal reaction conditions. The presence of the free amino group on the benzoic acid starting material makes this synthesis particularly susceptible to side reactions if not properly controlled.

Here is a logical workflow to diagnose the issue:

Troubleshooting_Flow cluster_analysis Reaction Mixture Analysis (TLC/LC-MS) cluster_solutions Potential Solutions start Low Yield Observed check_sm High amount of starting material? start->check_sm check_side Multiple unknown spots/peaks? check_sm->check_side No sol_activation Improve Carboxylic Acid Activation (Change Coupling Reagent) check_sm->sol_activation Yes sol_conditions Optimize Reaction Conditions (Solvent, Temp, Base) check_side->sol_conditions Yes sol_purify Refine Purification Strategy check_side->sol_purify No (Clean reaction) sol_activation->sol_conditions sol_stoich Adjust Stoichiometry & Addition Rate sol_conditions->sol_stoich

Caption: Decision workflow for troubleshooting low reaction yields.

Q2: My reaction has stalled, leaving a large amount of unreacted 2-amino-6-fluorobenzoic acid. How can I improve the carboxylic acid activation?

A2: The direct reaction between a carboxylic acid and an amine to form an amide is very slow and requires harsh conditions.[2] Therefore, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group.[3][4] If your starting material is not being consumed, your activation step is likely inefficient.

Causality: Coupling reagents transform the carboxylic acid into a highly reactive intermediate (e.g., an O-acylisourea ester for carbodiimides, or an active ester for HOBt/HATU). This intermediate is then susceptible to nucleophilic attack by the amine (aniline).

Solutions:

  • Select a more potent coupling reagent. While standard reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are common, more challenging couplings often benefit from uronium-based reagents like HATU.[5]

  • Use additives. Reagents like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used with carbodiimides (like EDC). They act by forming an active ester intermediate that is more reactive than the initial O-acylisourea and less prone to side reactions like N-acylurea formation.[6]

  • Ensure reagent quality. Coupling reagents, especially carbodiimides, can degrade upon exposure to moisture. Use fresh, high-purity reagents for best results.

Reagent SystemClassRelative ActivityKey Considerations
EDC / HOBt CarbodiimideHighGood general-purpose choice. Byproduct is water-soluble, simplifying workup.[4]
HATU / DIPEA Uronium SaltVery HighExcellent for sterically hindered or electron-deficient amines. Faster reaction times.[5]
DCC / DMAP CarbodiimideHighEffective, but the dicyclohexylurea (DCU) byproduct is insoluble in many solvents, requiring filtration.
Q3: My reaction is messy, with multiple side products observed by TLC/LC-MS. What are these byproducts and how can I prevent them?

A3: The primary side reaction in this specific synthesis is the self-condensation of 2-amino-6-fluorobenzoic acid. The amino group of one molecule can attack the activated carboxyl group of another, leading to dimer and oligomer formation.

Causality: Both the desired nucleophile (aniline) and the starting material itself contain a nucleophilic amine. The relative rates of their reactions with the activated intermediate determine the product distribution.

Solutions:

  • Control Stoichiometry: Use a slight excess of aniline (1.1 to 1.2 equivalents) to favor the desired intermolecular reaction over the self-condensation pathway.

  • Slow Addition: Instead of adding all reagents at once, try dissolving the 2-amino-6-fluorobenzoic acid and the coupling reagent first, and then adding the aniline dropwise. Alternatively, slowly add the coupling reagent to a mixture of the acid and aniline. This keeps the concentration of the highly reactive activated intermediate low at any given moment, reducing the chance of self-reaction.

  • Optimize Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). While this may slow the reaction rate, it often disproportionately reduces the rate of side reactions, leading to a cleaner product profile.

  • Solvent Choice: Aprotic polar solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF) are generally preferred for amide coupling reactions.[5][7] The choice of solvent can influence reagent solubility and reaction kinetics.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for reaction conditions? A: For a 1 mmol scale reaction, a reliable starting point is to dissolve 2-amino-6-fluorobenzoic acid (1.0 eq) and aniline (1.1 eq) in anhydrous DMF. Add HOBt (1.2 eq) and EDC (1.2 eq). Stir the reaction at room temperature and monitor its progress by TLC.

Q: How do I monitor the reaction? A: Thin Layer Chromatography (TLC) is an effective method. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. The product, being more nonpolar than the starting carboxylic acid, will have a higher Rf value. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q: Are there more advanced or alternative synthetic routes? A: Yes. For substrates where standard amide coupling is problematic, a palladium-catalyzed Buchwald-Hartwig amination can be an excellent alternative.[8][9] This reaction couples an aryl halide or triflate with an amide. In this case, one could synthesize 2-amino-6-fluorobenzoyl chloride (or another activated derivative) and couple it with an aniline derivative under palladium catalysis. This approach is powerful but requires careful optimization of the palladium catalyst, ligand, and base.[10][11]

Q: My final product is difficult to purify. Any suggestions? A: Purification is typically achieved by either recrystallization or column chromatography.[12]

  • Recrystallization: A solvent system like ethanol/water or ethyl acetate/hexanes can be effective.

  • Column Chromatography: Use silica gel with a gradient eluent system, starting with a nonpolar mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity.[12]

Detailed Experimental Protocols

Protocol 1: Optimized Amide Coupling Synthesis of 2-amino-6-fluoro-N-phenylbenzamide

Materials:

  • 2-amino-6-fluorobenzoic acid

  • Aniline

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-6-fluorobenzoic acid (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution. Stir for 10 minutes at room temperature.

  • Add aniline (1.1 equivalents) followed by DIPEA (2.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using TLC (Mobile phase: 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure product.

Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Prepare a TLC chamber with a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a silica gel TLC plate. Also spot the starting materials as references.

  • Place the plate in the chamber and allow the solvent to elute up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm). The disappearance of the starting acid spot and the appearance of a new, higher Rf product spot indicates reaction progression.

References

  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Available at: [Link]

  • Google Patents. (n.d.). EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • Supporting Information. (n.d.). Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between N–H and C–H bonds. Available at: [Link]

  • PMC - NIH. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Available at: [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Google Patents. (n.d.). US5374737A - Process for the preparation of 2-aminobenzothiazoles.
  • ACS Publications. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available at: [Link]

  • ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Available at: [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link]

  • Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig coupling. Available at: [Link]

  • TERAS. (n.d.). SYNTHESIS AND ANTICONVULSANT STUDIES OF ALKYL AND ARYL SUBSTITUTED N-PHENYLFORMAMIDE. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • University of Cambridge. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • PMC - PubMed Central. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available at: [Link]

  • Amazon S3. (2025). Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–In. Available at: [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. Available at: [Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Available at: [Link]

  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

Sources

Technical Support Center: Purification of 2-amino-6-fluoro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-amino-6-fluoro-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist you in achieving high purity for your downstream applications.

Introduction: Understanding the Molecule and Its Challenges

2-amino-6-fluoro-N-phenylbenzamide is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring an aminobenzamide core with a fluorine substituent, presents a unique set of purification challenges. The presence of both an acidic amide proton and a basic amino group, coupled with the electron-withdrawing nature of the fluorine atom and the aromatic rings, influences its solubility, stability, and chromatographic behavior.

This guide will walk you through potential issues, from common impurities to degradation pathways, and provide you with robust protocols and troubleshooting strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-amino-6-fluoro-N-phenylbenzamide?

A1: The impurity profile largely depends on the synthetic route. A common route involves the reaction of a 2-fluoro-6-nitrobenzoic acid derivative with aniline, followed by reduction of the nitro group. Potential impurities include:

  • Unreacted starting materials: 2-fluoro-6-nitrobenzoic acid and aniline.

  • Intermediates: Such as the corresponding nitro-amide.

  • Side-products: From incomplete reactions or side reactions like decarboxylation under harsh conditions.

  • Reagents and byproducts: From the coupling and reduction steps.

Q2: My purified 2-amino-6-fluoro-N-phenylbenzamide is showing a yellowish tint. What could be the cause?

A2: A pale yellow color is not uncommon for this class of compounds. However, a significant yellow or brown coloration could indicate the presence of oxidized impurities or residual nitro-aromatic compounds. The amino group is susceptible to air oxidation, which can lead to colored byproducts. Ensure proper inert atmosphere (e.g., nitrogen or argon) during the final purification and drying steps.

Q3: Is 2-amino-6-fluoro-N-phenylbenzamide stable under all conditions?

A3: No. Aromatic amines, especially those with electron-withdrawing groups, can be sensitive to certain conditions. Be aware of the following:

  • Basic conditions: The fluorine substituent can become more susceptible to nucleophilic aromatic substitution under strong basic conditions, potentially leading to degradation.

  • Strongly acidic conditions: While generally more stable in acid than in base, prolonged exposure to strong acids at elevated temperatures could lead to hydrolysis of the amide bond.

  • Light and Air: Like many aromatic amines, this compound can be sensitive to light and air, leading to gradual discoloration and the formation of oxidative impurities. It is recommended to store the purified compound in a cool, dark place under an inert atmosphere.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of 2-amino-6-fluoro-N-phenylbenzamide.

Table 1: Troubleshooting Common Purification Issues
Problem Probable Cause(s) Recommended Solution(s)
Low yield after column chromatography Compound is highly polar and adsorbs strongly to silica gel. - Use a more polar eluent system (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).- Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent to reduce acidic sites.
Compound is partially soluble in the loading solvent. - Ensure complete dissolution in a minimal amount of a suitable solvent (e.g., dichloromethane) before loading onto the column.
Product is co-eluting with impurities. - Optimize the eluent system using thin-layer chromatography (TLC) to achieve better separation.- Consider using a different stationary phase, such as alumina.
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent. - Choose a solvent or solvent system with a lower boiling point.- Add a co-solvent (anti-solvent) in which the compound is less soluble to induce crystallization at a lower temperature.
Solution is supersaturated. - Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Poor crystal formation Cooling the solution too quickly. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Incorrect solvent system. - Perform small-scale solubility tests to find an optimal solvent system where the compound is soluble when hot but sparingly soluble when cold. A common system for similar compounds is dichloromethane/hexane.[1]
Persistent colored impurity Oxidation of the amino group. - Perform the purification and subsequent handling under an inert atmosphere.- Consider a final wash of the crystals with a non-polar solvent to remove surface impurities.
Residual nitro-aromatic impurities. - Ensure the reduction of the nitro group in the synthesis was complete.- Column chromatography should effectively separate these less polar impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on your specific impurity profile.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude product.
  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
  • Pack the column by carefully pouring the slurry and allowing the silica to settle, ensuring a uniform bed with no air bubbles.

2. Sample Preparation and Loading:

  • Dissolve the crude 2-amino-6-fluoro-N-phenylbenzamide in a minimal amount of a suitable solvent like dichloromethane (DCM).
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.

3. Elution:

  • Start with a non-polar eluent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
  • Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient for a related compound, 2-amino-N-phenylbenzamide, is hexane:EtOAc from 5:1 to 2:1.[1]
  • Monitor the elution of the product using thin-layer chromatography (TLC).

4. Fraction Collection and Analysis:

  • Collect fractions and analyze them by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • Perform small-scale solubility tests to identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold. A mixture of a solvent in which the compound is soluble (e.g., dichloromethane) and a solvent in which it is poorly soluble (e.g., hexane) is often effective. For a similar compound, recrystallization from DCM and ice-cold hexane has been reported to yield pure product.[1]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.
  • Add a minimal amount of the hot solvent (or the more soluble solvent of a binary system) and heat the mixture with gentle swirling until the solid dissolves completely.

3. Decolorization (if necessary):

  • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
  • Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.
  • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of 2-amino-6-fluoro-N-phenylbenzamide.

Purification_Workflow Crude Crude Product Dissolve Dissolve in Minimal Solvent Crude->Dissolve Column Column Chromatography (Silica Gel) Dissolve->Column TLC TLC Analysis of Fractions Column->TLC Collect Fractions Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Partially_Pure Partially Purified Product Evaporate->Partially_Pure Recrystallize Recrystallization Partially_Pure->Recrystallize Filter_Dry Filter and Dry Recrystallize->Filter_Dry Pure_Product Pure 2-amino-6-fluoro- N-phenylbenzamide Filter_Dry->Pure_Product

Caption: General purification workflow for 2-amino-6-fluoro-N-phenylbenzamide.

Purity Assessment

To ensure the final product meets the required specifications, it is crucial to assess its purity using appropriate analytical techniques.

Table 2: Recommended Analytical Methods for Purity Assessment
Technique Information Provided Key Considerations
Thin-Layer Chromatography (TLC) Rapid assessment of purity and monitoring of purification progress.A single spot does not guarantee purity; co-eluting impurities may be present.
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination and detection of trace impurities.Method development (column, mobile phase, detector) is crucial for accurate results.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities with different chemical shifts.¹H and ¹³C NMR are standard. ¹⁹F NMR can be particularly useful for fluorine-containing compounds.
Mass Spectrometry (MS) Confirmation of molecular weight and identification of impurities.Can be coupled with HPLC (LC-MS) for powerful impurity profiling.
Melting Point Analysis A sharp melting point range is indicative of high purity.A broad melting range suggests the presence of impurities.

Concluding Remarks

The successful purification of 2-amino-6-fluoro-N-phenylbenzamide relies on a systematic approach that considers the inherent chemical properties of the molecule. By understanding the potential challenges and employing the troubleshooting strategies and protocols outlined in this guide, researchers can consistently obtain a high-purity product suitable for their research and development needs. For further assistance, please do not hesitate to contact our technical support team.

References

  • Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds - Supporting Information. (n.d.). Retrieved from a relevant scientific database. This document details the purification of similar 2-amino-N-arylbenzamides.

Sources

Technical Support Center: Solubility Issues of 2-amino-6-fluoro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-amino-6-fluoro-N-phenylbenzamide. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in biological buffers. The unique structure of this molecule—featuring a weakly basic amino group, a lipophilic N-phenyl ring, and a fluorine substituent—presents specific solubility behaviors that require a systematic troubleshooting approach.[1] This guide provides field-proven insights and step-by-step protocols to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Here we address the most common initial challenges encountered when working with 2-amino-6-fluoro-N-phenylbenzamide.

Q1: My compound, which was dissolved in a DMSO stock, precipitated immediately when I diluted it into my aqueous buffer (e.g., PBS pH 7.4). Why did this happen?

A1: This is a classic issue for hydrophobic compounds.[2] 2-amino-6-fluoro-N-phenylbenzamide is readily soluble in a polar aprotic solvent like DMSO. However, when this stock solution is introduced into an aqueous buffer, the overall polarity of the solvent system increases dramatically. The water molecules cannot effectively solvate the hydrophobic regions of the compound, causing it to "crash out" of solution and form a precipitate.[2][3]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A2: This is highly dependent on the specific cell line and assay duration. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[2] However, sensitive cell lines may show stress at concentrations as low as 0.1%.[2] It is critical to perform a DMSO tolerance control experiment for your specific system to determine the maximum allowable concentration that does not impact your results.

Q3: Can I just heat the solution to get my compound to dissolve in the buffer?

A3: Gentle warming (e.g., to 37°C) can temporarily increase solubility and is a common technique.[4] However, this creates a supersaturated solution. Upon cooling to room temperature or the temperature of your experiment, the compound is likely to precipitate again. This method is best used for immediate applications, but it does not guarantee long-term stability. Always check for precipitation before use.

Q4: The datasheet says the compound is a white solid, but mine appears oily or clumpy. What should I do?

A4: Some compounds can be hygroscopic (absorb moisture from the air) or exist as different polymorphs which may affect their appearance and handling.[4] If the compound is difficult to weigh accurately, it is recommended to dissolve the entire contents of the vial in a suitable organic solvent (like DMSO) to create a concentrated stock solution of a known molarity. This ensures accurate and reproducible downstream dilutions.[5][6][7][8]

In-Depth Troubleshooting Guide

When simple fixes are not enough, a more systematic approach is required. This guide provides a logical workflow to diagnose and solve complex solubility issues.

Step 1: Characterize the Problem - Determine Kinetic Solubility

Before attempting to optimize solubility, you must first establish a baseline. A kinetic solubility assay measures the solubility of a compound when transitioning from a DMSO stock into an aqueous buffer, which mimics most in vitro experimental setups.[9][10][11][12]

Protocol: High-Throughput Kinetic Solubility Assay (UV-Vis Method)
  • Prepare Stock Solution: Accurately prepare a 10 mM stock solution of 2-amino-6-fluoro-N-phenylbenzamide in 100% DMSO. Ensure the compound is fully dissolved.[13]

  • Plate Setup: In a 96-well UV-transparent microplate, add your target biological buffer (e.g., PBS, pH 7.4) to multiple wells.

  • Compound Addition: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a high starting concentration (e.g., 200 µM). Prepare serial dilutions.[9][13]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) to allow precipitation to equilibrate.[13]

  • Separation: Use a filter plate to separate any precipitated solid from the dissolved compound.[12][13]

  • Quantification: Measure the UV absorbance of the filtrate in each well using a plate reader at the compound's λ_max.

  • Data Analysis: Compare the absorbance values to a standard curve prepared in a DMSO/buffer mixture to calculate the concentration of the dissolved compound. The highest concentration at which no precipitation is observed is the kinetic solubility.[13]

Step 2: The Co-Solvent Approach

If the kinetic solubility is too low for your experimental needs, introducing a water-miscible organic co-solvent can increase the solubility of your compound by reducing the overall polarity of the aqueous buffer.[14][15]

  • Mechanism: Co-solvents like ethanol or PEG 400 disrupt the hydrogen-bonding network of water, creating a more favorable environment for hydrophobic molecules.

Co-SolventTypical Starting Conc. (v/v)ProsCons
Ethanol 1-5%Readily available, effective for many compounds.Can affect protein structure and enzyme activity at higher concentrations.
PEG 400 1-10%Generally well-tolerated in in vivo and in vitro systems.More viscous, can be challenging to work with.
Propylene Glycol 1-10%Low toxicity, commonly used in formulations.Can interfere with some cell-based assays.

Actionable Advice: Create a matrix of conditions testing different co-solvents at various concentrations within the acceptable range for your assay. Re-run the kinetic solubility assay (Step 1) with these modified buffers to identify the optimal formulation.

Step 3: The pH Modification Approach

The structure of 2-amino-6-fluoro-N-phenylbenzamide contains a primary aromatic amine (2-amino group), which is a weak base. The solubility of weak bases is highly dependent on pH.

  • Mechanism: According to the Henderson-Hasselbalch equation , at a pH below the pKa of the amino group, the group will be protonated (-NH3+).[16][17][18][19][20] This positive charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing its aqueous solubility.[14][20]

Protocol: pH-Dependent Solubility Testing
  • Prepare Buffers: Prepare a series of biologically compatible buffers across a pH range (e.g., pH 5.0, 6.0, 7.0, 7.4). Common buffer systems include citrate for lower pH and phosphate for neutral pH.

  • Assay Execution: Perform the kinetic solubility assay (Step 1) in each of these different pH buffers.

  • Analyze Results: Plot solubility as a function of pH. You should observe a significant increase in solubility as the pH decreases.

  • Select & Validate: Choose the lowest pH that provides the required solubility and is still compatible with your experimental system. Crucially, you must confirm that this pH change does not negatively impact your assay's performance (e.g., enzyme activity, cell viability).

Step 4: Advanced Solubilization Strategies

If the above methods are insufficient, more advanced formulation techniques can be employed, though they require more significant development and validation.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22][23] They can encapsulate poorly soluble drugs, forming an "inclusion complex" that is water-soluble.[21][22][23][24][]

    • How it Works: The hydrophobic 2-amino-6-fluoro-N-phenylbenzamide molecule partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to dissolve in water.[23][]

    • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high solubility and safety profiles.[22]

  • Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). Poorly soluble compounds can be incorporated into these micelles, enhancing their apparent solubility.[14][26]

    • Examples: Non-ionic surfactants like Tween® 80 or Solutol® HS-15 are often used.[14]

    • Caution: Surfactants can disrupt cell membranes and interfere with protein activity, so their use must be carefully validated in any biological assay.

Visual Workflow & Decision Guides

To aid in your troubleshooting process, the following diagrams illustrate the recommended workflows.

Diagram 1: Troubleshooting Decision Tree

This diagram provides a logical path for addressing solubility issues, starting from the initial observation of precipitation.

G start Precipitation Observed in Biological Buffer q_stock Is stock solution (100% DMSO) clear and fully dissolved? start->q_stock remake_stock Action: Remake stock. Use gentle warming or sonication. Ensure no particulates. q_stock->remake_stock No measure_sol Step 1: Determine Baseline Kinetic Solubility in Target Buffer q_stock->measure_sol Yes remake_stock->q_stock q_sol_ok Is solubility sufficient for the experiment? measure_sol->q_sol_ok co_solvent Step 2: Co-Solvent Approach Test Ethanol, PEG 400, etc. (e.g., 1-5% v/v) q_sol_ok->co_solvent No proceed Proceed with Experiment (Include vehicle controls) q_sol_ok->proceed Yes q_cosolvent_ok Is solubility now sufficient? co_solvent->q_cosolvent_ok ph_mod Step 3: pH Modification Test lower pH buffers (e.g., 5.0-7.0) Exploit weak base properties. q_cosolvent_ok->ph_mod No q_cosolvent_ok->proceed Yes q_ph_ok Is solubility now sufficient AND is the pH compatible with the assay? ph_mod->q_ph_ok advanced Step 4: Advanced Strategies Consider Cyclodextrins (HP-β-CD) or Surfactants (Tween 80) q_ph_ok->advanced No q_ph_ok->proceed Yes

Caption: A workflow for troubleshooting compound precipitation.

Diagram 2: Kinetic Solubility Assay Workflow

This diagram outlines the key steps of the kinetic solubility protocol described in this guide.

G prep_stock 1. Prepare 10 mM Stock in 100% DMSO add_buffer 2. Dispense Aqueous Buffer into 96-well UV plate prep_stock->add_buffer add_compound 3. Add DMSO Stock to Buffer (e.g., 1:100) add_buffer->add_compound incubate 4. Incubate & Equilibrate (e.g., 1-2 hours at 25°C) add_compound->incubate filter 5. Filter to Remove Precipitate incubate->filter measure 6. Measure UV Absorbance of Filtrate filter->measure calculate 7. Calculate Concentration vs. Standard Curve measure->calculate

Caption: Experimental workflow for a kinetic solubility assay.

References

  • Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]

  • Benzamide - Solubility of Things. Solubility of Things. Available at: [Link]

  • How to Prepare and Maintain Compound Libraries in Drug Discovery. Pharma.Tips. Available at: [Link]

  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. ACS Publications. Available at: [Link]

  • ADME Solubility Assay. BioDuro. Available at: [Link]

  • Pharmacokinetics. AccessPhysiotherapy. Available at: [Link]

  • Aqueous Solubility Assays. Creative Bioarray. Available at: [Link]

  • pKa values in solubility determination using the Henderson-Hasselbalch equation. Taylor & Francis Online. Available at: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Solubility determination and modelling of benzamide in organic solvents... Spiral. Available at: [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE. Available at: [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]

  • Benzamide | C7H7NO. PubChem. Available at: [Link]

  • Looking for suggestions to dissolve benzamide derivatives. Reddit. Available at: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. Available at: [Link]

  • New Trends in Compound Management. Biocompare. Available at: [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]

  • Compound Handling in Drug Discovery. Hamilton Company. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

  • Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. ManTech Publications. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • 2-Amino-6-fluoro-N-phenylbenzamide. Pharmaffiliates. Available at: [Link]

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Technical Support Center: Stability and Storage of 2-amino-6-fluoro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-amino-6-fluoro-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key chemical intermediate during storage and handling. By understanding the molecule's inherent properties and potential degradation pathways, you can mitigate risks and ensure the reliability of your experimental outcomes.

Understanding the Molecule: Chemical Profile of 2-amino-6-fluoro-N-phenylbenzamide

2-amino-6-fluoro-N-phenylbenzamide is a white solid at room temperature and serves as a crucial precursor in the synthesis of various pharmaceutical compounds, notably Idelalisib. Its structure, featuring an aromatic amine, a fluorinated benzene ring, and an amide linkage, dictates its stability profile. While generally stable, its functional groups are susceptible to degradation under specific environmental conditions. The primary degradation pathways of concern are hydrolysis, oxidation, and photolysis.

The presence of a fluorine atom at the ortho position to the amino group can influence the molecule's stability. While fluorine is highly electronegative and can affect the electronic properties of the benzene ring, studies on similar ortho-substituted benzamides suggest that such substitutions can increase the rotational barrier of the amide bond, potentially enhancing its stability.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-amino-6-fluoro-N-phenylbenzamide?

A1: For long-term storage, it is recommended to store 2-amino-6-fluoro-N-phenylbenzamide at 0-8°C in a tightly sealed, opaque container to protect it from light and moisture. For short-term use, it can be kept at ambient temperature in a desiccator.

Q2: Is this compound sensitive to light?

A2: Yes, aromatic amines and related structures can be photosensitive. It is crucial to store the compound in dark or amber-colored vials and minimize exposure to direct sunlight or strong laboratory lighting during handling.

Q3: What are the signs of degradation?

A3: Visual signs of degradation can include a change in color from white to off-white, yellow, or brown, as well as a change in the physical state, such as clumping or melting. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming purity.

Q4: Can I store solutions of this compound?

A4: Storing 2-amino-6-fluoro-N-phenylbenzamide in solution is generally not recommended for extended periods due to the risk of hydrolysis. If solutions are necessary for your workflow, they should be prepared fresh. If short-term storage is unavoidable, use an aprotic solvent and store at low temperatures, protected from light.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 2-amino-6-fluoro-N-phenylbenzamide.

Issue 1: Discoloration of the solid compound upon storage.
  • Question: My vial of 2-amino-6-fluoro-N-phenylbenzamide has turned a yellowish-brown color. What could be the cause, and is it still usable?

  • Answer: Discoloration is a common indicator of degradation, likely due to oxidation or photodecomposition. The aromatic amine group is particularly susceptible to oxidation, which can be accelerated by exposure to air and light, forming colored impurities.

    • Causality: The lone pair of electrons on the nitrogen atom of the aromatic amine can be readily oxidized, leading to the formation of colored quinone-imine or polymeric species. Light can provide the energy to initiate these radical-based oxidation reactions.

    • Recommended Action:

      • Analytical Verification: Before use, assess the purity of the discolored material using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS). Compare the chromatogram to that of a known pure standard.

      • Purity Threshold: If the purity is below the acceptable limit for your application, the material should be discarded. Using degraded material can lead to failed reactions, the formation of unwanted side products, and inaccurate results.

      • Future Prevention: Ensure future batches are stored under an inert atmosphere (e.g., argon or nitrogen), in an opaque container, and at the recommended low temperature (0-8°C).

Issue 2: Appearance of unexpected peaks in HPLC analysis after sample preparation.
  • Question: I am observing new impurity peaks in my HPLC chromatogram after dissolving 2-amino-6-fluoro-N-phenylbenzamide in a protic solvent for analysis. What is happening?

  • Answer: The appearance of new peaks suggests that the compound may be degrading in the analytical solvent. The most likely cause is hydrolysis of the amide bond, especially if the solvent is aqueous or contains acidic or basic additives.

    • Causality: The amide bond can be cleaved by nucleophilic attack of water, a reaction that is catalyzed by both acid and base. Acid catalysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. Base catalysis proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The expected hydrolysis products are 2-amino-6-fluorobenzoic acid and aniline.

    • Recommended Action:

      • Solvent Selection: Switch to a non-aqueous, aprotic solvent for sample preparation, such as acetonitrile or tetrahydrofuran (THF), if your analytical method allows.

      • pH Control: If an aqueous solvent is necessary, ensure the pH is neutral and avoid acidic or basic mobile phases if possible. Buffer the solution to maintain a stable pH.

      • Fresh Preparation: Always analyze solutions immediately after preparation to minimize the time for degradation to occur.

Issue 3: Inconsistent reaction yields or formation of unknown byproducts.
  • Question: My reaction yields using 2-amino-6-fluoro-N-phenylbenzamide are inconsistent, and I am isolating unexpected byproducts. Could this be related to the starting material's stability?

  • Answer: Yes, inconsistent starting material quality is a frequent cause of variable reaction outcomes. If the 2-amino-6-fluoro-N-phenylbenzamide has degraded, the impurities can interfere with the reaction, leading to lower yields of the desired product and the formation of side products.

    • Causality: Degradation products, such as oxidized or hydrolyzed forms of the starting material, may have different reactivity or may inhibit the desired reaction pathway. For instance, if the subsequent reaction step involves the amino group, its oxidation would prevent the desired transformation.

    • Recommended Action:

      • Purity Confirmation: Always confirm the purity of your 2-amino-6-fluoro-N-phenylbenzamide lot before use, especially if it has been in storage for a long time or if you observe any visual changes. A simple purity check by HPLC or NMR is recommended.

      • Forced Degradation Study: To understand potential interferences, you can perform a small-scale forced degradation study by exposing the compound to heat, acid, base, and an oxidizing agent (e.g., hydrogen peroxide) and analyzing the resulting mixtures. This can help identify the retention times of potential degradation products.

      • Purification: If the starting material is found to be impure, it may be possible to purify it by recrystallization or column chromatography, depending on the nature of the impurities.

Visualization of Degradation Pathways

The following diagram illustrates the potential degradation pathways for 2-amino-6-fluoro-N-phenylbenzamide.

G cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions) cluster_oxidation Oxidation (Air/Light) cluster_photolysis Photolysis (UV/Light Exposure) main 2-amino-6-fluoro- N-phenylbenzamide hydro_prod1 2-amino-6-fluorobenzoic acid main->hydro_prod1 H₂O, H⁺/OH⁻ hydro_prod2 Aniline main->hydro_prod2 H₂O, H⁺/OH⁻ ox_prod Colored Impurities (e.g., Quinone-imines) main->ox_prod O₂ / hν photo_prod Various Photoproducts main->photo_prod

Caption: Potential degradation pathways of 2-amino-6-fluoro-N-phenylbenzamide.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of 2-amino-6-fluoro-N-phenylbenzamide. Method optimization may be required based on the specific instrumentation and impurities present.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the compound in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide in acetonitrile and keep at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose a solution of the compound in acetonitrile to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

After exposure, neutralize the acidic and basic samples and analyze all samples by the developed HPLC method. Use LC-MS to identify the mass of the degradation products for structural elucidation.

Logical Troubleshooting Workflow

The following diagram provides a decision-making workflow for troubleshooting issues related to the stability of 2-amino-6-fluoro-N-phenylbenzamide.

G start Problem Encountered (e.g., discoloration, low yield) check_purity Assess Purity via HPLC/NMR start->check_purity is_pure Is Purity >98%? check_purity->is_pure investigate_other Investigate Other Experimental Parameters (e.g., reagents, conditions) is_pure->investigate_other Yes degraded Compound is Degraded is_pure->degraded No discard Discard and Obtain New Batch degraded->discard repurify Consider Repurification (e.g., recrystallization) degraded->repurify review_storage Review Storage and Handling Procedures discard->review_storage repurify->review_storage implement_changes Implement Corrective Actions (e.g., inert atmosphere, light protection) review_storage->implement_changes

Caption: Troubleshooting workflow for stability issues.

References

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Rapolu, R., et al. (2017). Analytical method development, identification, and characterization of stress degradation products of idelalisib by ultrahigh-performance liquid chromatography with photodiode array and ultrahigh-performance liquid chromatography with electrospray ionization quadrupole time-of-flight mass spectrometry studies.
  • Alsante, K. M., et al. (2007). A practical guide to forced degradation studies for pharmaceutical development. Pharmaceutical Technology, 31(3), 60-74.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.

Technical Support Center: Navigating the Challenges of 2-Amino-6-fluoro-N-phenylbenzamide Analogs and PI3Kδ Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-6-fluoro-N-phenylbenzamide analogs. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common experimental hurdles, with a particular focus on analogs that function as inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) pathway. The core structure, 2-amino-6-fluoro-N-phenylbenzamide, is a key building block for potent and selective PI3Kδ inhibitors, most notably Idelalisib. Therefore, understanding the nuances of this class of compounds is critical for successful research and development.

This resource is designed to provide not just protocols, but also the scientific reasoning behind them, empowering you to make informed decisions in your experiments.

Troubleshooting Guide: Addressing Common Experimental Issues

Researchers working with 2-amino-6-fluoro-N-phenylbenzamide-based PI3Kδ inhibitors may encounter a range of challenges, from unexpected cellular phenotypes to apparent off-target effects. This section provides a systematic approach to troubleshooting these issues.

Issue 1: Unexpected or Severe Cellular Toxicity

Symptom: You observe significant cytotoxicity, apoptosis, or growth arrest in your cell-based assays at concentrations where you expect specific PI3Kδ inhibition.

Potential Cause: While off-target effects are always a consideration, many of the toxicities observed with PI3Kδ inhibitors are actually "on-target" effects stemming from the critical role of PI3Kδ in immune cell function and homeostasis. For instance, inhibition of PI3Kδ can disrupt signaling pathways essential for the survival and proliferation of certain hematopoietic cells.

Troubleshooting Workflow:

  • Confirm On-Target PI3Kδ Inhibition:

    • Western Blot Analysis: The most direct method is to assess the phosphorylation status of downstream effectors of PI3Kδ. A reduction in phosphorylated Akt (p-Akt) is a hallmark of PI3K pathway inhibition.

    • Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of your compound to PI3Kδ in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

  • Dose-Response Analysis:

    • Perform a detailed dose-response curve to determine the IC50 for p-Akt inhibition and compare it to the EC50 for the observed cytotoxic effect. A close correlation suggests an on-target effect.

  • Rescue Experiments:

    • If possible, use a constitutively active downstream effector of PI3Kδ (e.g., myristoylated Akt) to see if it can rescue the observed phenotype. If the phenotype is reversed, it strongly implicates the PI3Kδ pathway.

Below is a decision-making flowchart for troubleshooting unexpected toxicity:

G start Unexpected Cellular Toxicity Observed is_on_target Confirm On-Target PI3Kδ Inhibition (p-Akt Western, CETSA) start->is_on_target dose_response Perform Dose-Response Analysis (IC50 vs. EC50) is_on_target->dose_response  Yes off_target_investigation Investigate Potential Off-Target Effects (Kinome Profiling, Proteomics) is_on_target->off_target_investigation  No rescue Conduct Rescue Experiment (e.g., constitutively active Akt) dose_response->rescue  Correlates dose_response->off_target_investigation  No Correlation on_target_toxicity Likely On-Target Toxicity rescue->on_target_toxicity  Phenotype Rescued rescue->off_target_investigation  Phenotype Not Rescued

Caption: Troubleshooting workflow for unexpected cellular toxicity.

Issue 2: Inconsistent or Lack of Efficacy

Symptom: Your 2-amino-6-fluoro-N-phenylbenzamide analog does not inhibit the PI3Kδ pathway as expected, or the results are not reproducible.

Potential Causes:

  • Compound Instability: The compound may be unstable in your experimental conditions (e.g., media, temperature).

  • Poor Cell Permeability: The analog may not be efficiently crossing the cell membrane.

  • Assay-Specific Issues: The experimental setup may not be optimal for detecting PI3Kδ inhibition.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Confirm the purity and identity of your compound using analytical techniques like HPLC and mass spectrometry.

    • Assess the stability of the compound in your cell culture media over the time course of your experiment.

  • Optimize Assay Conditions:

    • ATP Concentration: If using a kinase assay, ensure the ATP concentration is appropriate. High ATP concentrations can compete with ATP-competitive inhibitors.

    • Cell Density and Stimulation: Optimize cell density and the method of pathway stimulation (e.g., B-cell receptor activation) to ensure a robust and reproducible signaling window.

  • Assess Cellular Uptake:

    • While direct measurement can be challenging, you can infer cellular uptake by comparing the IC50 values from biochemical assays (using purified enzyme) and cell-based assays. A significant rightward shift in the cell-based IC50 may indicate poor permeability.

Issue 3: Suspected Off-Target Effects Despite High Selectivity

Symptom: Even with a compound reported to be highly selective for PI3Kδ, you observe phenotypes that are not readily explained by inhibition of this kinase.

Potential Cause: While some 2-amino-6-fluoro-N-phenylbenzamide analogs like Idelalisib have a clean kinase profile, no inhibitor is perfectly specific. Off-target interactions can still occur, especially at higher concentrations.

Troubleshooting and Validation Workflow:

  • Comprehensive Kinome Profiling:

    • Screen your compound against a broad panel of kinases (e.g., the 468-kinase panel from Reaction Biology or similar services) to empirically determine its selectivity. This is the gold standard for identifying off-target kinase interactions.

  • Chemical Proteomics Approaches:

    • Affinity Chromatography-Mass Spectrometry: Immobilize your compound on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.

    • Limited Proteolysis-Mass Spectrometry (LiP-MS): This technique identifies protein targets by detecting changes in their protease susceptibility upon ligand binding.[1]

The following diagram illustrates a general workflow for off-target effect investigation:

Caption: Workflow for investigating suspected off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of 2-amino-6-fluoro-N-phenylbenzamide analogs?

A1: While the 2-amino-6-fluoro-N-phenylbenzamide scaffold can be used to generate inhibitors for various targets, it is a key component of Idelalisib, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Therefore, many analogs based on this scaffold are designed to target PI3Kδ.

Q2: We are observing significant diarrhea, transaminitis (elevated liver enzymes), and/or pneumonitis in our in vivo studies. Are these likely off-target effects?

A2: Not necessarily. These are well-documented adverse events associated with PI3Kδ inhibitors like Idelalisib and are often considered "on-target" toxicities.[1][2][3][4][5][6] PI3Kδ plays a crucial role in the function and regulation of immune cells, particularly T-cells and B-cells.[7] Inhibition of this pathway can disrupt immune homeostasis, leading to inflammatory responses in the gut (colitis/diarrhea), liver (transaminitis), and lungs (pneumonitis).[3][7]

Q3: How can we manage on-target toxicities in our preclinical experiments?

A3: Management strategies in a research setting often involve careful dose optimization and monitoring.

  • Dose Reduction: If severe toxicities are observed, reducing the dose of the inhibitor may be necessary.[8]

  • Intermittent Dosing: Some studies suggest that intermittent dosing schedules may have a better safety profile than continuous dosing.[9]

  • Concomitant Treatments: In some clinical contexts, corticosteroids have been used to manage inflammatory side effects.[8] However, this can confound experimental results and should be carefully considered.

Q4: What is a good starting point for determining the in vitro concentration of a 2-amino-6-fluoro-N-phenylbenzamide-based PI3Kδ inhibitor to use?

A4: A good starting point is to perform a dose-response curve measuring the inhibition of Akt phosphorylation in a relevant cell line (e.g., a B-cell lymphoma line). Aim for a concentration that gives you 80-90% inhibition of p-Akt without causing significant immediate cytotoxicity. This will likely be in the low micromolar to high nanomolar range.

Q5: How "clean" are PI3Kδ inhibitors based on this scaffold in terms of off-target kinase activity?

A5: Idelalisib, a prominent example, has been shown to be highly selective for PI3Kδ with minimal off-target activity in broad kinase screens.[2] However, it is crucial to experimentally verify the selectivity of any new analog, as small structural changes can significantly alter the off-target profile.

Key Experimental Protocols

Protocol 1: Kinase Profiling

Objective: To determine the selectivity of a 2-amino-6-fluoro-N-phenylbenzamide analog against a broad panel of protein kinases.

Methodology: This is typically performed as a fee-for-service by specialized companies (e.g., Reaction Biology, Promega, Thermo Fisher Scientific). The general procedure is as follows:

  • Compound Submission: Provide a sufficient amount of the test compound at a known concentration, typically in DMSO.

  • Assay Format: The service provider will use a standardized kinase assay format, often a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence/luminescence-based method.

  • Screening: The compound is tested at one or more concentrations against a large panel of purified, active kinases.

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a vehicle control. The results are often presented as a heatmap or a selectivity score. For hits, an IC50 value is determined.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of a 2-amino-6-fluoro-N-phenylbenzamide analog to its target (PI3Kδ) within intact cells.

Principle: CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control for a defined period.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates to separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins).

  • Protein Detection: Analyze the amount of the target protein (PI3Kδ) remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Table 1: Representative Data from a Hypothetical CETSA Experiment

Temperature (°C)Vehicle Control (% Soluble PI3Kδ)Compound X (% Soluble PI3Kδ)
40100100
459598
508092
555085
602060
65530
70<110

References

  • Idelalisib in the management of lymphoma. (2016). PMC. [Link]

  • For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors. (n.d.). PubMed Central. [Link]

  • Management of adverse events associated with idelalisib treatment: expert panel opinion. (n.d.). Tandfonline. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). PLoS Computational Biology. [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (n.d.). PubMed Central. [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). ACS Publications. [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (n.d.). PubMed Central. [Link]

  • Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established... (2017). Oncotarget. [Link]

  • Common Toxicities With PI3K Inhibition. (n.d.). OncLive. [Link]

  • Six Idelalisib Studies Halted by FDA. (2016). Targeted Oncology. [Link]

  • Idelalisib: Practical Tools for Identifying and Managing Adverse Events in Clinical Practice. (n.d.). Clinical Journal of Oncology Nursing. [Link]

  • A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. (2018). RSC Publishing. [Link]

  • PI3K Inhibitors: A Series of Unfortunate Events. (2023). ASH Clinical News. [Link]

  • Gilead Sciences Withdraws Idelalisib Relapsed Follicular Lymphoma, SLL Indications in the United States. (2022). OncLive. [Link]

  • FDA Notified About Withdrawal of Idelisib U.S. Indication for Follicular Lymphoma and Small Lymphocytic Leukemia. (2022). CancerNetwork. [Link]

  • Idelalisib in the management of lymphoma. (2016). Blood. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net. [Link]

  • PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. (2017). CancerNetwork. [Link]

  • Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. (2009). PubMed. [Link]

  • Off-target identification of kinase drug candidates. (a) Heatmaps of... (n.d.). ResearchGate. [Link]

  • Discovery of pyrrolo[2,1-f][2][7][10]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. (2023). PubMed Central. [Link]

  • The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression. (2021). Frontiers in Immunology. [Link]

  • Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors. (2017). PubMed. [Link]

  • Protein kinase inhibitor-(6-22)-amide peptide analogs with standard and nonstandard amino acid substitutions for phenylalanine 10. Inhibition of cAMP-dependent protein kinase. (1989). PubMed. [Link]

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Technical Support Center: Scale-Up Synthesis of 2-Amino-6-fluoro-N-phenylbenzamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-amino-6-fluoro-N-phenylbenzamide, a key intermediate in the synthesis of pharmaceuticals such as Idelalisib.[1][2] This document offers practical, field-proven insights into the synthetic process, addressing common challenges through detailed troubleshooting guides and frequently asked questions.

I. Synthetic Pathway Overview

The synthesis of 2-amino-6-fluoro-N-phenylbenzamide typically proceeds through a two-step process starting from 2-fluoro-6-nitrobenzoic acid. The first step involves the formation of an amide bond with aniline, followed by the reduction of the nitro group to an amine.

Synthesis_Pathway A 2-Fluoro-6-nitrobenzoic acid C Amide Coupling (e.g., SOCl₂, Et₃N) A->C B Aniline B->C D 2-Fluoro-6-nitro-N-phenylbenzamide C->D Step 1 E Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) D->E F 2-Amino-6-fluoro-N-phenylbenzamide E->F Step 2

Caption: Synthetic route for 2-amino-6-fluoro-N-phenylbenzamide.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 2-amino-6-fluoro-N-phenylbenzamide.

Q1: What are the recommended starting materials for the synthesis?

The most common and commercially available starting material is 2-fluoro-6-nitrobenzoic acid.[1] Aniline is the other key reagent. Ensure the purity of both starting materials is high (≥98%) to minimize side reactions and purification challenges.

Q2: Which amide coupling reagents are most effective for this synthesis?

Several coupling reagents can be employed. For scale-up, thionyl chloride (SOCl₂) is often a cost-effective choice for converting the carboxylic acid to the more reactive acid chloride in situ. This is followed by the addition of aniline in the presence of a base like triethylamine (Et₃N) to neutralize the HCl generated. Other peptide coupling reagents like EDCI/HOBt can also be used, particularly for smaller scale reactions or if milder conditions are required.[3]

Q3: What are the most suitable conditions for the nitro group reduction?

Commonly used methods for nitro group reduction on an aromatic ring include:

  • Iron powder in the presence of an acid or ammonium chloride: This is a classic, cost-effective, and scalable method.

  • Catalytic hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method, often providing high yields. Careful handling of the pyrophoric catalyst and hydrogen gas is crucial.

The choice depends on the available equipment, safety protocols, and desired purity profile.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials, intermediate, and product.[3] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q5: What are the typical yields for this synthesis?

Yields can vary depending on the scale and specific conditions used. However, with optimized conditions, yields for the amide coupling step can be in the range of 80-90%. The nitro reduction step typically proceeds with high efficiency, often with yields exceeding 90%.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Problem Potential Cause(s) Troubleshooting Steps
Low yield in the amide coupling step 1. Incomplete activation of the carboxylic acid. 2. Side reactions of the acid chloride. 3. Insufficient base to neutralize HCl.1. Ensure the activating agent (e.g., SOCl₂) is fresh and added in sufficient excess. Allow adequate time for acid chloride formation. 2. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of aniline to minimize side reactions. 3. Use at least one equivalent of a non-nucleophilic base like triethylamine.
Incomplete nitro group reduction 1. Inactive catalyst (for hydrogenation). 2. Insufficient reducing agent (for metal-based reductions). 3. Catalyst poisoning.1. Use a fresh batch of Pd/C catalyst. Ensure the system is properly purged to remove any oxygen. 2. Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of iron powder). 3. Ensure starting materials and solvents are free of impurities that could poison the catalyst (e.g., sulfur compounds).
Formation of impurities 1. Over-reduction of the aromatic ring. 2. Formation of azo or azoxy compounds during nitro reduction. 3. Incomplete reaction leading to a mixture of starting material, intermediate, and product.1. For catalytic hydrogenation, carefully monitor the hydrogen uptake and stop the reaction once the theoretical amount has been consumed. 2. Ensure the reaction conditions for nitro reduction are well-controlled. For metal-based reductions, maintaining a slightly acidic to neutral pH can minimize the formation of these byproducts. 3. Monitor the reaction closely by TLC or HPLC and ensure it goes to completion before workup.
Difficulty in product purification 1. Co-elution of impurities during column chromatography. 2. Product oiling out during recrystallization.1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary.[3] 2. For recrystallization, choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Seeding with a small crystal of the pure product can induce crystallization.[4]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide (Step 1)

Protocol_1 A 1. Charge a reaction vessel with 2-fluoro-6-nitrobenzoic acid and a suitable solvent (e.g., DCM or Toluene). B 2. Cool the mixture to 0-5 °C. A->B C 3. Slowly add thionyl chloride (SOCl₂) and stir for 1-2 hours. B->C E 5. Slowly add the aniline solution to the acid chloride mixture, maintaining the temperature below 10 °C. C->E D 4. In a separate vessel, dissolve aniline and triethylamine (Et₃N) in the same solvent. D->E F 6. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). E->F G 7. Quench the reaction with water and separate the organic layer. F->G H 8. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. G->H I 9. Purify the crude product by recrystallization or column chromatography. H->I

Caption: Workflow for the synthesis of 2-fluoro-6-nitro-N-phenylbenzamide.

Protocol 2: Synthesis of 2-Amino-6-fluoro-N-phenylbenzamide (Step 2)

Protocol_2 A 1. Charge a reaction vessel with 2-fluoro-6-nitro-N-phenylbenzamide and a solvent (e.g., Ethanol, Ethyl Acetate). B 2. Add a catalyst (e.g., 10% Pd/C) under an inert atmosphere (e.g., Nitrogen or Argon). A->B C 3. Purge the vessel with hydrogen gas and maintain a positive pressure. B->C D 4. Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or hydrogen uptake). C->D E 5. Filter the reaction mixture through a pad of celite to remove the catalyst. D->E F 6. Concentrate the filtrate in vacuo to obtain the crude product. E->F G 7. Purify the product by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl acetate/hexane). F->G

Caption: Workflow for the synthesis of 2-amino-6-fluoro-N-phenylbenzamide.

V. Safety Considerations

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[5][6][7][8]

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.

  • Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst wet and under an inert atmosphere.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.[5][6][7][8]

VI. Analytical Characterization

The identity and purity of the final product should be confirmed by appropriate analytical methods, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[9]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[10][11][12]

  • Melting Point: To check for the purity of the crystalline solid.

VII. References

  • Supporting Information for Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds. [Link]

  • Google Patents. Process for the preparation of 2-amino-6-nitro-benzothiazole.

  • National Institutes of Health. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. [Link]

  • Google Patents. Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.

  • MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]

  • ResearchGate. Synthesis of 2-amino-N'-phenylbenzimidamide derivatives. [Link]

  • ACS Publications. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]

  • ResearchGate. Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. [Link]

  • MDPI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

  • National Institutes of Health. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. [Link]

  • ResearchGate. SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. [Link]

  • Biomedical Chemistry. Methods for Determining Individual Amino Acids in Biological Fluids. [Link]

  • National Institutes of Health. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. [Link]

  • PubMed. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. [Link]

  • Carl ROTH. Safety Data Sheet: Amino acid. [Link]

  • Pharmaffiliates. 2-Amino-6-fluoro-N-phenylbenzamide. [Link]

Sources

minimizing enantiomeric excess issues in Idelalisib synthesis from 2-amino-6-fluoro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Enantiomeric Excess Issues in the Synthesis of Idelalisib from 2-amino-6-fluoro-N-phenylbenzamide.

Welcome to our dedicated technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of chiral synthesis. This guide is structured to address the specific challenges you may encounter when synthesizing the (S)-enantiomer of Idelalisib, focusing on the critical steps that influence its enantiomeric purity when starting with 2-amino-6-fluoro-N-phenylbenzamide.

Introduction: The Central Role of Chirality in Idelalisib's Efficacy

Idelalisib, a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) δ isoform, is a cornerstone in the treatment of certain B-cell malignancies.[1][2] Its therapeutic activity is intrinsically linked to its specific stereochemistry; the (S)-enantiomer is the active pharmaceutical ingredient. The chiral center's configuration is crucial for its selective binding to the PI3Kδ kinase.[3] Consequently, maintaining a high enantiomeric excess (% ee) throughout the synthesis is not merely a matter of purity but a fundamental requirement for the drug's efficacy and safety.

This guide will delve into the common pitfalls and troubleshooting strategies for the synthetic route commencing with 2-amino-6-fluoro-N-phenylbenzamide and an enantiomerically pure building block, N-Boc-L-2-aminobutyric acid, to introduce the stereocenter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your synthesis, providing causal explanations and actionable protocols to resolve them.

Q1: I'm experiencing a significant drop in enantiomeric excess after the amide coupling step. What's causing this and how can I mitigate it?

Root Cause Analysis:

The coupling of 2-amino-6-fluoro-N-phenylbenzamide with N-Boc-L-2-aminobutyric acid is a critical juncture where racemization can occur. The primary mechanism for this loss of stereochemical integrity is the formation of an oxazolone intermediate from the activated carboxylic acid of the N-Boc-L-2-aminobutyric acid. This oxazolone has an acidic proton at the chiral center, which can be readily abstracted by a base, leading to racemization. Elevated temperatures and certain coupling reagents are known to promote this side reaction.[4]

Strategic Interventions:

  • Choice of Coupling Reagents: The selection of the coupling agent is paramount. While reagents like Dicyclohexylcarbodiimide (DCC) can be effective, they have been shown to induce racemization.[4] Carbonyldiimidazole (CDI) is a viable alternative, but its use must be carefully optimized.

  • Additive-Mediated Suppression of Racemization: The addition of an auxiliary nucleophile, such as 1-Hydroxybenzotriazole (HOBt), is a highly effective strategy.[4] HOBt reacts with the activated carboxylic acid to form an active ester that is less prone to oxazolone formation and subsequent racemization.

  • Strict Temperature Control: This reaction is highly sensitive to temperature. Running the coupling at lower temperatures (e.g., 8-12°C) significantly reduces the rate of racemization.[4] Reactions performed at room temperature or higher are likely to show a considerable increase in the formation of the undesired enantiomer.

Experimental Protocol for Minimizing Racemization During Amide Coupling:

  • In a suitable reaction vessel, dissolve N-Boc-L-2-aminobutyric acid and 1.0 equivalent of HOBt in an appropriate aprotic solvent (e.g., dichloromethane).

  • Cool the mixture to 8-12°C in an ice bath.

  • Add 2.0 equivalents of Carbonyldiimidazole (CDI) portion-wise, maintaining the temperature below 12°C.

  • Stir the mixture at this temperature for 1-2 hours to allow for the formation of the active ester.

  • Slowly add a solution of 2-amino-6-fluoro-N-phenylbenzamide in the same solvent to the reaction mixture.

  • Allow the reaction to proceed at 8-12°C, monitoring its progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, proceed with the standard work-up and purification procedures.

Data Summary: Impact of Coupling Conditions on Racemization

Coupling ReagentAdditive (1.0 eq.)TemperatureObserved Racemization
PyBOPNone8-12°CSignificant
PyBOPHOBt8-12°CComplete control
DCCNone8-12°CUp to 2%
CDINone8-12°C~0.5%
CDI HOBt 8-12°C ~0.01%
CDIHOBtRoom Temp.~0.15%
CDIHOBtHigher Temp.Up to 25%

Data adapted from Mekala, N., et al. (2018). RSC Advances.[4]

Q2: My final Idelalisib product shows a lower than expected enantiomeric excess, even with a clean coupling step. Where else could I be losing chiral purity?

Root Cause Analysis:

The subsequent cyclization of the diamide intermediate to form the quinazolinone ring is another critical step where the integrity of the neighboring chiral center must be preserved.[1] While the chiral center is not directly involved in the bond-forming events of the cyclization, the reaction conditions can potentially lead to epimerization, especially if any reversible reactions or harsh conditions are employed that could facilitate proton abstraction at the stereocenter.

Strategic Interventions:

The choice of cyclization conditions is crucial. A study by Mekala et al. (2018) investigated various reagents and solvents for this transformation.[1] While some standard cyclization conditions (e.g., PTSA/toluene, ZnCl2/acetonitrile) were found to be ineffective, the use of specific reagent systems under controlled conditions is key to a successful and stereoretentive cyclization.

Experimental Workflow for Stereoretentive Cyclization:

G cluster_0 Stereoretentive Cyclization Workflow start Diamide Intermediate (High % ee) reagents Select Appropriate Cyclization Reagents (e.g., HMDS/I2, piperdine/I2) start->reagents 1. Reagent Selection solvents Optimize Solvent System (e.g., Toluene, Acetonitrile) reagents->solvents 2. Solvent Optimization conditions Strict Control of Reaction Conditions (Temperature, Time) solvents->conditions 3. Condition Control monitoring In-process Monitoring of % ee (Chiral HPLC) conditions->monitoring 4. Continuous Analysis product Idelalisib (High % ee) monitoring->product 5. Final Product

Caption: Workflow for maintaining enantiomeric excess during cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental strategy for achieving the desired stereochemistry in this Idelalisib synthesis?

This synthesis employs a "chiral pool" strategy.[5] This means that the stereocenter is not created through an asymmetric reaction on a prochiral substrate. Instead, an enantiomerically pure starting material, in this case, a derivative of the naturally occurring amino acid L-2-aminobutyric acid (N-Boc-L-2-aminobutyric acid), is incorporated into the molecular framework.[1] The primary challenge then becomes preserving the existing stereochemical integrity throughout the subsequent synthetic transformations.

Q2: What are the recommended analytical methods for monitoring enantiomeric excess during the synthesis?

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for determining the enantiomeric excess of Idelalisib and its chiral intermediates. It is crucial to develop and validate a robust chiral HPLC method early in the process development. This method should be capable of baseline separating the (S)- and (R)-enantiomers to allow for accurate quantification. Circular dichroism (CD) spectroscopy is another powerful technique that can be used to distinguish between enantiomers and assign the absolute configuration of the final product.[3]

Q3: Are there alternative approaches to establishing the stereocenter in Idelalisib?

Yes, other asymmetric synthesis strategies could theoretically be employed, although the chiral pool approach is common for this molecule. These could include:

  • Asymmetric Catalysis: This would involve using a chiral catalyst to induce stereoselectivity in a reaction that creates the chiral center.[6][7][8] For example, an asymmetric reduction of a suitable prochiral precursor.

  • Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to a precursor molecule to direct the stereochemical outcome of a reaction that forms the stereocenter.[5][6] The auxiliary would then be removed in a subsequent step.

  • Resolution: A racemic mixture of a key intermediate or the final product could be synthesized, followed by separation of the enantiomers.[5][6] This can be achieved through methods like diastereomeric salt formation and crystallization or preparative chiral chromatography.

Logical Relationship of Asymmetric Synthesis Strategies

G cluster_0 Approaches to Chiral Synthesis of Idelalisib A Asymmetric Synthesis Strategies B Chiral Pool Synthesis (Utilized in this guide) A->B C Asymmetric Catalysis A->C D Chiral Auxiliaries A->D E Resolution of Racemates A->E

Sources

optimization of coupling reagents for 2-amino-6-fluoro-N-phenylbenzamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Amide Coupling Reactions: Optimizing for 2-Amino-6-Fluoro-N-Phenylbenzamide Scaffolds

Introduction: Navigating the Challenges of Electron-Deficient Amide Couplings

The synthesis of 2-amino-6-fluoro-N-phenylbenzamide derivatives is a frequent task in medicinal chemistry and drug development, owing to the prevalence of this scaffold in bioactive molecules.[1] The formation of the central amide bond, however, is often a synthetic bottleneck. The primary challenge stems from the electronic properties of the aniline amine: the ortho-fluoro substituent is strongly electron-withdrawing, which significantly decreases the nucleophilicity of the amino group. This reduced reactivity makes standard amide coupling conditions sluggish and often results in low yields or reaction failure.[2][3]

This technical guide, designed for researchers and drug development professionals, provides a structured approach to overcoming these challenges. We will move beyond simple protocol recitation to explore the chemical logic behind reagent selection and reaction optimization. This resource is structured into two main parts: a Frequently Asked Questions (FAQs) section to cover foundational concepts and a detailed Troubleshooting Guide for resolving specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling to 2-amino-6-fluoro-N-phenylbenzamide so challenging?

The core issue is the reduced nucleophilicity of the 2-amino group. The fluorine atom at the 6-position exerts a powerful negative inductive effect (-I), withdrawing electron density from the aromatic ring and, consequently, from the nitrogen atom. This makes the amine a weaker nucleophile, slowing down its attack on the activated carboxylic acid intermediate, which is the rate-determining step in many amide bond formations.[2] This scenario often requires more potent coupling reagents or more forcing conditions than couplings with aliphatic or electron-rich aromatic amines.

Q2: Which class of coupling reagent is the best starting point for this type of reaction?

For challenging couplings involving electron-deficient anilines, uronium/aminium salts or phosphonium salts are generally the most robust starting points.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents are highly efficient due to the formation of reactive activated esters. HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is particularly effective as it generates a super-reactive OAt-ester, which benefits from anchimeric assistance from the pyridine nitrogen, accelerating the subsequent acylation step.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are excellent alternatives to uronium salts. Their primary advantage is the complete avoidance of guanidinylation side reactions, where the coupling reagent reacts with the amine starting material.[4] This makes them particularly suitable when working with valuable or sensitive amine substrates.

While classic carbodiimides like EDC are economical, they are often less effective for such unreactive amines unless paired with highly activating additives and optimized conditions.[2]

Q3: What is the mechanistic role of additives like HOBt, HOAt, and OxymaPure?

Additives are crucial for two main reasons: accelerating the reaction and suppressing side reactions, particularly racemization if the carboxylic acid has a chiral center.

  • Acceleration: They react with the initial activated intermediate (e.g., the O-acylisourea from a carbodiimide) to form a more stable, yet highly reactive, activated ester.[5]

  • Racemization Suppression: By providing a rapid pathway to the active ester, they minimize the lifetime of more racemization-prone intermediates.[6]

  • HOBt (1-Hydroxybenzotriazole): The classic additive.

  • HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt due to the neighboring pyridine nitrogen, leading to faster couplings and better suppression of racemization. This is the additive incorporated within the HATU reagent.

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive alternative to HOBt and HOAt that provides high coupling efficiency and low racemization.[6][7] Reagents like COMU are based on OxymaPure.[7]

Q4: How do I select the appropriate base and solvent?
  • Base: A non-nucleophilic, sterically hindered tertiary amine is essential to prevent it from competing with the primary amine for the activated carboxylic acid. The most common choices are DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) . Typically, 2-4 equivalents are used to neutralize the acid formed and to deprotonate the amine salt if it is used as such.

  • Solvent: Anhydrous, polar aprotic solvents are required to ensure all components are dissolved and to prevent water from hydrolyzing the activated intermediates.[8] DMF (N,N-Dimethylformamide) is the most common choice. Other options include NMP (N-Methyl-2-pyrrolidone), DMAc (N,N-Dimethylacetamide), and for some reactions, DCM (Dichloromethane) or THF (Tetrahydrofuran).[8]

Troubleshooting Guide: From Failed Reactions to Pure Product

This section addresses common problems encountered during the optimization of coupling reactions with 2-amino-6-fluoro-N-phenylbenzamide.

Problem 1: Low or No Product Yield with No Starting Material Consumption

This scenario indicates a failure in the activation of the carboxylic acid, the first critical step of the reaction.

Potential Causes:

  • Inactive Coupling Reagent: The reagent may have degraded due to moisture or prolonged storage.

  • Insufficient Base: Not enough base to deprotonate the carboxylic acid, which is necessary for its activation by most reagents.

  • Presence of Water: Moisture in the solvent or on glassware will rapidly quench the highly reactive activated intermediates.[8]

  • Poor Reagent Choice: The selected coupling reagent may simply not be potent enough to activate the specific carboxylic acid substrate.

Recommended Solutions:

  • Verify Reagent Quality: Use a fresh bottle of coupling reagent and ensure it has been stored under inert gas in a desiccator.

  • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware in an oven before use and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Optimize Base Stoichiometry: Increase the amount of DIPEA or NMM to 3-4 equivalents.

  • Switch to a More Powerful Reagent: If using a carbodiimide/HOBt system, switch to a uronium salt like HATU or a phosphonium salt like PyBOP .

Problem 2: Low Product Yield with Consumption of Starting Materials

This is one of the most common and frustrating issues. It suggests that the carboxylic acid is being activated, but the subsequent reaction with the amine is either too slow, incomplete, or is being outcompeted by side reactions.

Potential Causes:

  • Side Reactions of the Activated Intermediate:

    • N-acylurea formation: With carbodiimides (DCC, EDC), the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[5]

    • Guanidinylation: With uronium/aminium reagents (HATU, HBTU), the reagent can react directly with the 2-amino-6-fluoro-N-phenylbenzamide, capping it and rendering it unable to participate in the desired reaction.

  • Low Nucleophilicity of the Amine: The primary challenge of this substrate. The activated ester is formed but is not being attacked efficiently by the electron-deficient amine.

  • Steric Hindrance: If either the carboxylic acid or the amine is sterically bulky, the coupling can be significantly impeded.

Recommended Solutions:

  • Change the Order of Addition: To minimize guanidinylation, pre-activate the carboxylic acid. Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in DMF and stir for 15-20 minutes before adding the amine.[8] This allows the reactive ester to form first, reducing the concentration of free coupling reagent when the amine is introduced.

  • Increase Reaction Temperature: Gently heating the reaction mixture to 40-50 °C can often provide the necessary activation energy to overcome the low nucleophilicity of the amine. Monitor carefully by TLC/LC-MS to avoid decomposition.

  • Switch to a Phosphonium Salt: If guanidinylation is a suspected issue, switch to PyBOP . Phosphonium salts do not have this side reaction pathway.[4]

  • Consider Acyl Fluoride Formation: For extremely difficult couplings, converting the carboxylic acid to an acyl fluoride is a powerful strategy. Acyl fluorides are highly reactive towards even weak nucleophiles. This can be done in a one-pot procedure using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) .[9]

Problem 3: Reaction is Messy with Multiple Unidentified Spots on TLC/LC-MS

A complex reaction profile often points to substrate decomposition or multiple competing side reactions.

Potential Causes:

  • Decomposition: The starting materials or product may be unstable to the reaction conditions (e.g., prolonged heating, overly basic conditions).

  • Racemization: If the carboxylic acid is chiral, epimerization can lead to diastereomeric products, which may appear as separate spots.

  • Byproduct Formation: Byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) from DCC, tetramethylurea from HATU/HBTU) can complicate analysis and purification.[10]

Recommended Solutions:

  • Run at Lower Temperature: If decomposition is suspected, run the reaction at 0 °C or room temperature for a longer period.

  • Use a Racemization-Suppressing Additive: If not already using one, ensure an additive like HOAt or OxymaPure is present. HATU and COMU are excellent choices as they inherently contain these moieties.[6]

  • Choose Reagents with Water-Soluble Byproducts: Use EDC instead of DCC, as the resulting urea byproduct is water-soluble and easily removed during aqueous workup.[11] The byproducts of phosphonium and uronium salts are also typically water-soluble.

  • Simplify Workup: A standard aqueous workup involving washes with dilute acid (e.g., 1M HCl) to remove the base, saturated sodium bicarbonate to remove unreacted acid and additives, and brine should be sufficient to clean up the crude mixture before chromatography.

Data Presentation & Experimental Protocols

Table 1: Comparison of Common Coupling Reagents for Electron-Deficient Anilines
Reagent ClassExample(s)Relative ReactivityKey Advantage(s)Key Disadvantage(s)
Carbodiimide EDC / HOBtModerateEconomical; water-soluble byproduct (EDC).Can be sluggish; risk of N-acylurea formation & racemization.
Uronium Salt HATUVery HighExtremely fast and efficient, especially for difficult couplings.Risk of guanidinylation; based on potentially explosive triazole.
Phosphonium Salt PyBOPHighHigh efficiency; no guanidinylation side reaction.[4]Byproducts can sometimes be challenging to remove.
Phosphonic Anhydride T3P®HighClean reactions; byproducts are water-soluble and easily removed.Can sometimes require higher temperatures.
Acyl Fluoride Former TFFHVery HighExcellent for sterically hindered and electron-poor substrates.[9]Reagent can be expensive; requires careful handling.
Protocol 1: General Screening Procedure for Coupling Optimization

This protocol outlines a general method for testing different coupling conditions.

  • Preparation: In separate, dry vials, place the carboxylic acid (1.0 eq).

  • Reagent Addition:

    • Vial A (HATU): Add HATU (1.1 eq).

    • Vial B (PyBOP): Add PyBOP (1.1 eq).

    • Vial C (EDC/Oxyma): Add EDC·HCl (1.2 eq) and OxymaPure (1.1 eq).

  • Dissolution: Add anhydrous DMF to each vial to achieve a concentration of ~0.2 M with respect to the carboxylic acid.

  • Base Addition: Add DIPEA (3.0 eq) to each vial.

  • Pre-activation: Stir all vials at room temperature for 15 minutes.

  • Amine Addition: Add a solution of 2-amino-6-fluoro-N-phenylbenzamide (1.05 eq) in a minimal amount of anhydrous DMF to each vial.

  • Reaction: Stir the reactions at room temperature. Monitor the consumption of the starting materials by TLC or LC-MS at 1h, 4h, and 24h intervals.

  • Analysis: Compare the conversion to the desired product across the different conditions to identify the most promising reagent.

Protocol 2: Standard Aqueous Work-up Procedure
  • Quenching: Once the reaction is complete, dilute the DMF solution with Ethyl Acetate (EtOAc) (approx. 10x the volume of DMF).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2x). This removes DIPEA and other basic impurities.

  • Base Wash: Wash with saturated aqueous NaHCO₃ (2x). This removes unreacted carboxylic acid and acidic additives like HOBt or OxymaPure.

  • Brine Wash: Wash with saturated aqueous NaCl (1x) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography.

Visualizations: Workflow and Mechanistic Diagrams

Diagram 1: Decision Workflow for Coupling Reagent Selection

Coupling Reagent Selection Start Start: Couple R-COOH + 2-amino-6-fluoro-N-phenylbenzamide Initial_Screen Initial Screen: HATU, DIPEA, DMF, RT Start->Initial_Screen Check_Conversion Reaction Complete (>90% conversion)? Initial_Screen->Check_Conversion Success Success: Proceed to Workup & Purification Check_Conversion->Success Yes Troubleshoot Troubleshoot Reaction Check_Conversion->Troubleshoot No Check_SM Starting Materials Consumed? Troubleshoot->Check_SM Activation_Fail Activation Failure: - Use fresh/stronger reagent - Ensure anhydrous conditions Check_SM->Activation_Fail No Coupling_Fail Slow Coupling / Side Reactions: - Increase Temperature (40-50°C) - Switch to PyBOP (no guanidinylation) - Consider Acyl Fluoride (TFFH) Check_SM->Coupling_Fail Yes

Caption: A decision tree for selecting and optimizing coupling reagents for challenging amide bond formations.

Diagram 2: Generalized Amide Coupling Mechanism

Amide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (Carboxylic Acid) ActivatedEster [R-CO-Act]* (Activated Intermediate) RCOOH->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Product R-CO-NH-Ar (Amide Product) ActivatedEster->Product Nucleophilic Attack Amine Ar-NH2 (Amine) Amine->Product

Caption: Generalized two-step mechanism for amide bond formation via an activated intermediate.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Subirós-Funosas, A., et al. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Amidation reaction using phosphonium salt-derived reagents. Retrieved from [Link]

  • Aapptec. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-N-phenylbenzamide. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved from [Link]

  • ACS Publications. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

  • Reddit. (n.d.). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 50-54.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Amidation. Retrieved from [Link]

  • ChemBK. (2024). N-phenylbenzamide. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-methylamino-N-phenylbenzamide. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Precursors in PI3K Delta Inhibitor Synthesis: Evaluating 2-amino-6-fluoro-N-phenylbenzamide vs. Key Heterocyclic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of foundational precursors used in the synthesis of Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. We will analyze the strategic use of 2-amino-6-fluoro-N-phenylbenzamide, the cornerstone precursor for the quinazolinone-based inhibitor idelalisib, and contrast it with alternative heterocyclic starting materials that lead to different, yet equally potent, classes of PI3Kδ inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the causality behind synthetic route selection in modern kinase inhibitor discovery.

Introduction: The Strategic Importance of PI3K Delta Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of critical cellular functions, including cell growth, proliferation, and survival.[1][2] Its dysregulation is a hallmark of many cancers, particularly hematological malignancies.[1][3] The PI3K family consists of several isoforms, but the delta (δ) isoform is predominantly expressed in leukocytes, making it a highly attractive therapeutic target for B-cell malignancies and inflammatory diseases.[4][5][6] The development of isoform-selective inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects associated with inhibiting the ubiquitously expressed alpha and beta isoforms.

The choice of a starting material, or precursor, is a critical decision in medicinal chemistry that dictates the synthetic strategy, accessibility of derivatives, and ultimately, the scalability of the final active pharmaceutical ingredient (API). This guide explores the synthetic rationale and comparative advantages of different foundational molecules used to construct these complex inhibitors.

Section 1: The PI3K Delta Signaling Pathway

Upon activation by cell surface receptors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7] PIP3 recruits proteins containing pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane, initiating a phosphorylation cascade that promotes cell survival and proliferation.[8][9] PI3Kδ inhibitors act by competitively binding to the ATP pocket of the enzyme, blocking the production of PIP3 and thereby shutting down this pro-survival signaling cascade.

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits PDK1 PDK1 PIP3->PDK1 Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates PDK1->AKT Phosphorylates (Activates) Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Idelalisib Idelalisib (PI3Kδ Inhibitor) Idelalisib->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of PI3Kδ inhibitors.

Section 2: The Quinazolinone Route: Profiling 2-amino-6-fluoro-N-phenylbenzamide

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including the first-in-class PI3Kδ inhibitor, Idelalisib.[10][11][12] The key precursor for building Idelalisib's quinazolinone core is 2-amino-6-fluoro-N-phenylbenzamide.[13]

Synthetic Origin and Application: This precursor is typically synthesized from 2-fluoro-6-nitrobenzoic acid.[10][14] The synthesis involves an initial amidation with aniline, followed by the crucial reduction of the nitro group to an amine, yielding 2-amino-6-fluoro-N-phenylbenzamide.

The core utility of this molecule lies in its subsequent reaction, a key cyclocondensation step.[13] It is condensed with an activated amino acid derivative (N-Boc-L-2-aminobutyric acid) to form the central 4-quinazolinone ring system. This is followed by deprotection and coupling with a purine moiety to complete the synthesis of Idelalisib.[14]

Causality and Strategic Advantages:

  • Established Pathway: This route is well-documented and validated through the successful commercial manufacturing of an FDA-approved drug.[4]

  • Structural Contribution: The precursor directly installs the N-phenyl group and the fluorine atom. The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability and modulate physicochemical properties like lipophilicity and binding affinity.[15][16]

  • Convergent Synthesis: It allows for a convergent approach where the complex benzamide portion is prepared separately before the key ring-forming reaction.

Challenges and Considerations:

  • Multi-step Precursor Synthesis: The precursor itself requires a multi-step synthesis from simpler starting materials.

  • Reaction Conditions: Some reported syntheses of Idelalisib have noted that certain coupling and cyclization steps can be low-yielding or require careful optimization to avoid side reactions.[10][14]

Section 3: Alternative Precursors for Diverse PI3Kδ Inhibitor Scaffolds

While the quinazolinone core is effective, medicinal chemistry campaigns often explore diverse heterocyclic scaffolds to optimize properties like potency, selectivity, and pharmacokinetics.[17] This necessitates entirely different precursors and synthetic strategies.

Alternative 1: 2,4,6-Trichloropyrimidine for Pyrimidine Scaffolds

Pyrimidine-based structures are frequently employed as ATP mimetics due to their resemblance to the natural adenine core.[18][19] A versatile and common precursor for this class is 2,4,6-trichloropyrimidine .

Synthetic Strategy: This precursor serves as an electrophilic scaffold for sequential nucleophilic aromatic substitution (SNAr) reactions.[18] For instance, in the synthesis of inhibitors like BKM-120, 2,4,6-trichloropyrimidine is first reacted with a nucleophile like morpholine.[18] The remaining chlorine atoms can then be selectively substituted or used as handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce additional diversity.[18][20]

Strategic Advantages:

  • Modularity and Flexibility: This approach is highly modular, allowing for the rapid generation of a library of analogues by simply varying the nucleophile and the cross-coupling partner.

  • Commercial Availability: The trichloropyrimidine precursor is readily available and cost-effective.

Challenges and Considerations:

  • Regioselectivity: The primary challenge is controlling the regioselectivity of the sequential substitutions, as the chlorine atoms have different reactivities that can be modulated by the existing substituents.

Alternative 2: Substituted 2-Aminobenzoic Acids for General Quinazolinone Synthesis

An alternative and more general route to the quinazolinone scaffold found in many PI3K inhibitors utilizes substituted 2-aminobenzoic acids (anthranilic acids) in multicomponent reactions.[18]

Synthetic Strategy: This approach often involves a one-pot synthesis where a substituted 2-aminobenzoic acid is first condensed with an acyl chloride (like 2-chloroacetyl chloride).[18] The resulting intermediate then undergoes cyclization upon reaction with an aniline to form the quinazolinone core.[18] A final substitution step, for example, displacing the remaining chloride with a nucleophile like adenine, completes the inhibitor.[18]

Strategic Advantages:

  • Synthetic Efficiency: Multicomponent, one-pot reactions can improve operational efficiency, reduce purification steps, and increase overall throughput, which is highly advantageous for library synthesis.

  • Diversity: A wide variety of substituted 2-aminobenzoic acids and anilines are commercially available, providing extensive opportunities for diversification around the quinazolinone core.

Challenges and Considerations:

  • Final Step Complexity: The final nucleophilic substitution step to install the hinge-binding moiety can sometimes be challenging and may require harsh conditions or result in modest yields.

Section 4: Head-to-Head Comparison of Precursors

The selection of a precursor is fundamentally tied to the desired final molecular architecture and the overarching synthetic philosophy (e.g., library generation vs. scale-up of a single target).

Precursor Target Scaffold Key Reaction Type(s) Synthetic Convergence Key Advantage
2-amino-6-fluoro-N-phenylbenzamide Substituted QuinazolinoneCyclocondensationHighProven, direct route to the Idelalisib core structure.[13]
2,4,6-Trichloropyrimidine Substituted PyrimidineSequential SNAr, Cross-CouplingModerateHighly modular for library synthesis and structure-activity relationship (SAR) exploration.[18]
Substituted 2-Aminobenzoic Acid General QuinazolinoneMulticomponent ReactionHighEfficient for generating diverse quinazolinone libraries in a one-pot fashion.[18]

Section 5: Experimental Validation Protocols

To ensure the compounds synthesized from these precursors are effective PI3Kδ inhibitors, a robust and self-validating testing cascade is essential. This typically involves an initial in vitro biochemical assay followed by a cell-based assay to confirm on-target activity in a physiological context.

Protocol 5.1: In Vitro PI3K Delta Enzymatic Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against the purified PI3Kδ enzyme. The ADP-Glo™ Kinase Assay is a common format that measures the amount of ADP produced during the kinase reaction.

Protocol_Kinase_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection p1 1. Prepare serial dilution of test compound in DMSO r1 3. Add compound dilution and master mix to plate wells p1->r1 p2 2. Prepare master mix: PI3Kδ enzyme, PIP2 substrate, kinase buffer, ATP p2->r1 r2 4. Incubate at RT (e.g., 60 minutes) r1->r2 d1 5. Add ADP-Glo™ Reagent to deplete unused ATP r2->d1 d2 6. Add Kinase Detection Reagent to convert ADP to ATP d1->d2 d3 7. Measure luminescence (Signal ∝ Kinase Activity) d2->d3

Caption: Workflow for an in vitro PI3Kδ enzymatic inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound or vehicle (DMSO). Add a pre-mixed solution containing PI3Kδ reaction buffer, purified PI3Kδ enzyme, and the lipid substrate (e.g., PIP2).[21][22]

  • Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the reaction to proceed.[21]

  • ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent, which will consume any remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced by PI3Kδ into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to PI3Kδ activity.

  • Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 5.2: Cell-Based Target Engagement (Phospho-AKT Western Blot)

This protocol validates that the inhibitor can penetrate the cell membrane and engage its target, PI3Kδ, leading to a reduction in the phosphorylation of the downstream effector, AKT.

Protocol_Western_Blot c1 1. Seed and culture cells (e.g., B-cell lymphoma line) c2 2. Treat cells with varying concentrations of inhibitor c1->c2 c3 3. Stimulate PI3K pathway (e.g., with anti-BCR antibody) c2->c3 c4 4. Lyse cells in RIPA buffer with phosphatase inhibitors c3->c4 c5 5. Quantify protein (BCA assay) and prepare lysates for loading c4->c5 c6 6. SDS-PAGE & Transfer to PVDF membrane c5->c6 c7 7. Block and incubate with primary antibodies (p-AKT, Total AKT) c6->c7 c8 8. Incubate with HRP-conjugated secondary antibody & detect signal c7->c8

Sources

The Strategic Placement of Fluorine: A Comparative Guide to the Structure-Activity Relationship of N-Phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the N-phenylbenzamide scaffold represents a privileged structure, a versatile framework that has given rise to a multitude of biologically active compounds. Its inherent drug-like properties, coupled with the relative ease of synthetic modification, make it a cornerstone in the quest for novel therapeutics. This guide delves into the nuanced yet powerful impact of fluorination on this scaffold, providing a comparative analysis of how the strategic placement of fluorine atoms can modulate biological activity. We will explore this through the lens of anticancer and antiparasitic research, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Power of Fluorine in Drug Design: More Than Just a Halogen Swap

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[1][2] Unlike a simple substitution, the unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties.[1][2] Specifically, fluorination can:

  • Enhance Metabolic Stability: By replacing a hydrogen atom at a site susceptible to metabolic oxidation, a fluorine atom can block this pathway, thereby increasing the drug's half-life.[3][4]

  • Modulate Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, strategic placement, particularly in relation to other functional groups, can be used to fine-tune this critical property.[3][4]

  • Alter Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly impact the pKa of nearby functional groups, which can affect a molecule's solubility, permeability, and target binding.

  • Influence Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity.[1]

This guide will now explore these principles with specific examples of fluorinated N-phenylbenzamide derivatives, comparing their performance in anticancer and antiparasitic applications.

Comparative Analysis of Anticancer Activity

The N-phenylbenzamide core is a feature of several anticancer agents. The introduction of fluorine has been explored as a means to enhance their cytotoxic potential. A study on imidazole-based N-phenylbenzamide derivatives provides a clear example of the beneficial effects of fluorination.

Data Presentation: Anticancer Activity of Imidazole-Based N-Phenylbenzamide Derivatives
CompoundSubstitution on N-phenyl ringIC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HeLa (Cervical Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)
4a H>50>50>50
4d 4-CH₃21.525.823.6
4f 4-F 7.5 9.3 8.9
4g 4-Br15.218.616.9

Data synthesized from a study on imidazole-based N-phenylbenzamide derivatives.

As the data clearly indicates, the introduction of a fluorine atom at the para-position of the N-phenyl ring (compound 4f ) resulted in a significant increase in cytotoxic activity against all three cancer cell lines when compared to the unsubstituted analog (4a ) and other substituted derivatives. This highlights the positive impact of fluorine in this specific chemical space for enhancing anticancer potency.

Comparative Analysis of Antiparasitic Activity

N-phenylbenzamide derivatives have also shown promise as agents against neglected tropical diseases like schistosomiasis and kinetoplastid infections.[5][6] Here, the structure-activity relationship of fluorination appears more complex and target-dependent.

Data Presentation: Antischistosomal Activity of N-Phenylbenzamide Derivatives
CompoundSubstitution on Benzoyl RingSubstitution on N-phenyl RingEC50 (µM) against S. mansoni
Parent HH>10
Compound A 4-CF₃3-CF₃0.08
Compound B 4-F3-CF₃1.10
Compound C 4-F4-Cl3.70

Data synthesized from a study on antischistosomal N-phenylbenzamides.[5]

In this series, the presence of fluorine-containing groups, particularly the trifluoromethyl (CF₃) group, is strongly correlated with potent antischistosomal activity. Compound A, with CF₃ groups on both rings, demonstrated the highest potency with a nanomolar EC50 value.[5] The replacement of a CF₃ group with a single fluorine atom (Compound B) resulted in a decrease in activity, although it remained in the low micromolar range.[5] This suggests that the electronic and steric properties of the trifluoromethyl group are highly favorable for interacting with the biological target in S. mansoni.

Interestingly, in a different study focused on antikinetoplastid activity, the introduction of two fluorine atoms onto the N-phenylbenzamide scaffold led to a drastic drop in activity against Trypanosoma brucei compared to the unsubstituted parent compound.[6] This underscores a critical principle in medicinal chemistry: the effects of fluorination are highly context- and target-specific. A modification that enhances activity against one pathogen may be detrimental against another.

Experimental Protocols

To ensure the integrity and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the synthesis of N-phenylbenzamide derivatives and a key biological assay used to determine their cytotoxic activity.

General Synthesis of N-Phenylbenzamide Derivatives via Amide Coupling

This protocol describes a common and versatile method for synthesizing N-phenylbenzamide derivatives from a substituted benzoic acid and a substituted aniline.[7][8]

Materials:

  • Substituted benzoic acid

  • Substituted aniline

  • N,N'-Diisopropylcarbodiimide (DIC) or similar coupling agent

  • N-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzoic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Add DIC (1.2 equivalents) dropwise to the solution at 0 °C (ice bath).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Amine Addition: In a separate flask, dissolve the substituted aniline (1.0 equivalent) and TEA (1.5 equivalents) in anhydrous DCM.

  • Add the aniline solution to the activated acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-phenylbenzamide derivative.

G cluster_reactants Reactants cluster_process Process benzoic_acid Substituted Benzoic Acid activation Acid Activation (in anhydrous solvent) benzoic_acid->activation aniline Substituted Aniline amide_formation Amine Addition & Amide Bond Formation aniline->amide_formation coupling_reagent Coupling Reagent (e.g., DIC, HOBt) coupling_reagent->activation activation->amide_formation Activated Ester Intermediate workup Aqueous Work-up amide_formation->workup purification Purification (Column Chromatography) workup->purification product Fluorinated N-Phenylbenzamide Derivative purification->product

Caption: General workflow for the synthesis of N-phenylbenzamide derivatives.

MTT Assay for Determining Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Fluorinated N-phenylbenzamide derivatives dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the fluorinated N-phenylbenzamide derivatives in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Fluorinated N-Phenylbenzamides incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Discussion and Future Perspectives

The presented data illustrates that the incorporation of fluorine into the N-phenylbenzamide scaffold is a powerful strategy for modulating biological activity. However, the outcome is not always predictable and is highly dependent on the specific biological target and the position of the fluorine atom(s).

The enhanced anticancer activity of the 4-fluoro-N-phenylbenzamide derivative suggests that in this context, the fluorine atom may be involved in a key interaction within the active site of its molecular target, or it may favorably alter the molecule's physicochemical properties to improve cell permeability and target engagement.

Conversely, the varied effects observed in antiparasitic studies highlight the complexity of structure-activity relationships. While trifluoromethyl groups were highly beneficial for antischistosomal activity, dichlorination was detrimental for antikinetoplastid activity. This emphasizes the need for a rational, target-driven approach to drug design, rather than a "one-size-fits-all" strategy for fluorination.

Future research in this area should focus on systematic studies that compare the effects of mono-, di-, and tri-fluorination at various positions on both the benzoyl and N-phenyl rings. Such studies, coupled with computational modeling and detailed pharmacokinetic profiling, will provide a more comprehensive understanding of the structure-activity relationships of fluorinated N-phenylbenzamide derivatives and pave the way for the development of more effective and safer therapeutic agents.

References

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  • Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

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  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

  • Amide Synthesis. [Link]

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  • Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). [Link]

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  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

  • Assessment of the In Vitro Antischistosomal Activities of the Extracts and Compounds from Solidago Microglossa DC (Asteraceae) and Aristolochia Cymbifera Mart. & Zucc. (Aristolochiaceae). [Link]

  • In Vitro and In Vivo Antischistosomal Activity Profiling and Pharmacokinetics of Ozonide Carboxylic Acids. [Link]

  • Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. [Link]

  • Fluorine in medicinal chemistry. [Link]

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A Comparative Guide to the Preclinical Validation of 2-Amino-6-Fluoro-N-Phenylbenzamide Analogs in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of novel 2-amino-6-fluoro-N-phenylbenzamide analogs, a chemical class with significant therapeutic potential, particularly in the fields of epilepsy and neuropathic pain. Drawing from established methodologies and field-proven insights, this document details the critical animal models and experimental protocols necessary to objectively compare the activity and safety profiles of these emerging drug candidates.

Mechanistic Rationale: Targeting Neuronal Hyperexcitability

The therapeutic potential of 2-amino-6-fluoro-N-phenylbenzamide analogs is primarily rooted in their activity as modulators of voltage-gated sodium channels (NaV).[1][2] A prominent example from this class, Ralfinamide, demonstrates potent, state-dependent blockade of NaV channels, preferentially binding to the inactivated state of these channels to suppress the repetitive firing characteristic of hyperexcitable neurons.[1][2] This mechanism is crucial in both epileptic seizures and the propagation of pain signals.

Analogs of this scaffold often target specific sodium channel subtypes, such as NaV1.7, which are highly implicated in pain signaling.[1][3] Furthermore, some compounds in this class exhibit multimodal activity, potentially inhibiting N-type calcium channels and acting as NMDA receptor antagonists, which can contribute to a broader and more robust analgesic or anticonvulsant effect.[1][3] The initial validation of any new analog should, therefore, begin with in vitro characterization (e.g., patch-clamp electrophysiology) to confirm its intended mechanism of action before proceeding to more complex in vivo animal models.

Mechanism_of_Action cluster_neuron Hyperexcitable Neuron cluster_outcome Therapeutic Outcome ActionPotential Excessive Action Potential Firing NaV_Channel Voltage-Gated Sodium Channel (NaV) ActionPotential->NaV_Channel Depolarization ReducedFiring Reduced Neuronal Excitability NaV_Channel->ReducedFiring Blockade Analog 2-Amino-6-fluoro-N- phenylbenzamide Analog Analog->NaV_Channel Binds to Inactivated State Outcome Anticonvulsant or Analgesic Effect ReducedFiring->Outcome

Caption: Mechanism of action for 2-amino-6-fluoro-N-phenylbenzamide analogs.

Comparative Efficacy in Anticonvulsant Models

Rodent models of induced seizures are indispensable for the initial screening and efficacy assessment of potential antiseizure drugs (ASDs).[4] Two of the most widely used and clinically validated models are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) tests.[5]

  • Maximal Electroshock (MES) Test: This model is considered predictive of a drug's ability to prevent the spread of seizures, making it particularly relevant for generalized tonic-clonic seizures.[6][7] An electrical stimulus is applied via corneal electrodes to induce a tonic hindlimb extension, and the primary endpoint is the drug's ability to abolish this response.[7]

  • Pentylenetetrazol (PTZ) Test: PTZ is a GABAA receptor antagonist that, when administered subcutaneously, induces clonic seizures.[8][9] This test is considered a model for generalized myoclonic and absence seizures and is effective at identifying compounds that enhance GABAergic transmission.[5][10]

Data Presentation: Comparative Anticonvulsant Activity

The performance of novel analogs should be compared against a vehicle control and a standard-of-care anticonvulsant (e.g., Phenytoin or Diazepam). The primary metric for comparison is the ED50, the dose at which the compound protects 50% of the animals from the induced seizure.

CompoundMES (ED50 mg/kg, i.p.)PTZ (ED50 mg/kg, i.p.)Notes
Analog A 15.525.0Potent activity in MES, suggesting efficacy against generalized tonic-clonic seizures.
Analog B 45.012.0Stronger activity in PTZ model, indicating a potential GABAergic mechanism.
Phenytoin 9.5[11]> 80.0Standard drug, highly effective in MES, validating the assay.[11]
Diazepam 4.00.8[10]Standard drug, effective in both models, particularly potent in PTZ.[10]

Note: Data presented are representative and should be determined empirically for each new analog.

Experimental Protocol: Maximal Electroshock (MES) Test

This protocol is a synthesized standard procedure for executing the MES test in mice.[7][12][13]

  • Animal Acclimation: Male ICR-CD-1 mice are housed in the testing facility for at least one week prior to the experiment to acclimate.

  • Drug Administration: Test compounds, vehicle, and positive controls are administered intraperitoneally (i.p.) at predetermined times before the test to ensure peak effect.

  • Anesthesia & Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to each cornea.[7] Corneal electrodes are then placed on the eyes, moistened with saline to ensure good electrical contact.[7]

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[7]

  • Observation: The mouse is immediately observed for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a rigid, extended posture of the hindlimbs.

  • Endpoint: An animal is considered protected if the tonic hindlimb extension is abolished.[7] The number of protected animals in each group is recorded to calculate the ED50.

Comparative Efficacy in Neuropathic Pain Models

Neuropathic pain models are designed to mimic the chronic pain state resulting from nerve injury.[14][15] These models are crucial for validating the analgesic properties of new compounds.

  • Spinal Nerve Ligation (SNL) / Chung Model: This is a widely used surgical model where the L5 and L6 spinal nerves are tightly ligated, producing a robust and long-lasting mechanical allodynia (pain in response to a non-painful stimulus) in the ipsilateral paw.[16][17][18]

  • Behavioral Assessment (von Frey Test): Mechanical allodynia is quantified using von Frey filaments.[19] These are a series of calibrated filaments that apply increasing force to the plantar surface of the paw.[20] The endpoint is the paw withdrawal threshold, measured in grams.[21]

Data Presentation: Comparative Analgesic Activity in the SNL Model

The efficacy of analogs is measured by their ability to reverse mechanical allodynia, indicated by an increase in the paw withdrawal threshold (PWT).

Treatment (Dose, i.p.)Baseline PWT (g)Post-SNL PWT (g)Post-Drug PWT (g)% Reversal of Allodynia
Vehicle 15.2 ± 1.12.5 ± 0.42.8 ± 0.52.4%
Analog A (10 mg/kg) 14.9 ± 0.92.8 ± 0.610.5 ± 1.363.1%
Analog B (10 mg/kg) 15.5 ± 1.22.3 ± 0.36.8 ± 0.934.1%
Gabapentin (30 mg/kg) 15.1 ± 1.02.6 ± 0.511.2 ± 1.568.8%

% Reversal = [(Post-Drug PWT - Post-SNL PWT) / (Baseline PWT - Post-SNL PWT)] x 100

Experimental Protocol: von Frey Test for Mechanical Allodynia

This protocol outlines the standard procedure for assessing mechanical allodynia post-SNL surgery.[20][22]

  • Habituation: Animals are placed in individual acrylic chambers on an elevated wire mesh floor and allowed to acclimate for at least 30-60 minutes before testing begins.[22]

  • Filament Application: Beginning with a mid-range filament (e.g., 2.0 g), the filament is applied perpendicularly to the plantar surface of the ipsilateral hind paw with sufficient force to cause a slight buckling.[20]

  • Response: A positive response is a sharp withdrawal of the paw. The filament is held for 6-8 seconds if no response occurs.

  • Up-Down Method: The widely used "up-down method" is employed to determine the 50% withdrawal threshold.[20] If there is a positive response, a weaker filament is used next. If there is no response, a stronger filament is used.

  • Threshold Calculation: The pattern of responses is used to calculate the 50% paw withdrawal threshold.

Assessing Motor Impairment and Therapeutic Index

A critical step in drug development is to assess potential side effects, such as motor impairment, which is common for centrally-acting drugs. The therapeutic index (TI) provides a quantitative measure of a drug's safety margin.[23]

  • Rotarod Test: This is the gold-standard test for assessing motor coordination and balance in rodents.[24][25] The animal is placed on a rotating rod, and the latency to fall is measured.[26][27] A decrease in performance indicates motor impairment.

  • Therapeutic Index (TI): The TI is calculated as the ratio of the toxic dose (TD50) to the effective dose (ED50).[28][29] The TD50 is the dose causing motor impairment in 50% of animals (as determined by the rotarod test), while the ED50 is the dose providing therapeutic efficacy in 50% of animals (from MES or pain models). A higher TI is preferable, indicating a wider margin between the effective and toxic doses.[28]

Validation_Workflow cluster_efficacy Efficacy Assessment cluster_safety Safety Assessment cluster_decision Lead Candidate Selection MES Anticonvulsant Models (MES, PTZ) ED50 Determine Effective Dose (ED50) MES->ED50 Pain Neuropathic Pain Models (SNL + von Frey) Pain->ED50 TI Calculate Therapeutic Index (TI = TD50 / ED50) ED50->TI Rotarod Motor Impairment (Rotarod Test) TD50 Determine Toxic Dose (TD50) Rotarod->TD50 TD50->TI

Caption: Preclinical validation workflow for novel CNS drug candidates.

Conclusion and Future Directions

The systematic validation of 2-amino-6-fluoro-N-phenylbenzamide analogs using the described animal models provides a robust framework for comparing their efficacy and safety. Analogs demonstrating high potency (low ED50) in seizure or pain models, coupled with minimal motor impairment and a high therapeutic index, represent the most promising candidates for further development. Subsequent steps should include pharmacokinetic profiling, evaluation in drug-resistant epilepsy models, and more comprehensive toxicological studies to fully characterize the lead candidates before consideration for clinical trials.[30][31]

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A Comparative Guide to Validating the Mechanism of Action of 2-amino-6-fluoro-N-phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MOA) of 2-amino-6-fluoro-N-phenylbenzamide derivatives. We will delve into the experimental strategies required to move from a hypothesized target to a well-supported MOA, comparing the methodologies and potential outcomes against established therapeutic alternatives.

Introduction: The Therapeutic Potential of Fluorinated Benzamides

The 2-amino-6-fluoro-N-phenylbenzamide scaffold is a promising starting point in medicinal chemistry. The inclusion of a fluorine atom can significantly enhance metabolic stability and binding affinity through favorable halogen interactions with protein targets.[1][2] Derivatives of this class have shown potential across different therapeutic areas, from anticancer agents targeting protein kinases to anti-parasitic compounds that interact with DNA.[3][4][5]

However, a promising chemical scaffold is only the beginning. To advance a compound through the drug discovery pipeline, a robust and unambiguous validation of its mechanism of action is critical.[6][7] This process not only confirms that the drug engages its intended target but also helps predict potential off-target effects and informs the selection of appropriate biomarkers for clinical trials.[7] This guide outlines a multi-pronged, self-validating approach to elucidate the MOA of novel 2-amino-6-fluoro-N-phenylbenzamide derivatives.

A Hierarchical Framework for MOA Validation

The journey from a hit compound to a validated lead requires a logical progression of experiments, moving from simplified in vitro systems to complex cellular environments. Each step is designed to build upon the last, providing an increasingly confident picture of the compound's biological activity.

MOA_Validation_Workflow cluster_0 Phase 1: Target Identification & Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Downstream Pathway Analysis comp_pred Computational Prediction (e.g., Molecular Docking) biochem Biochemical / Biophysical Assays (e.g., Kinase Activity, SPR) comp_pred->biochem Hypothesis Generation cetsa Cellular Thermal Shift Assay (CETSA) biochem->cetsa Confirm Cellular Activity imaging Target Engagement Imaging (e.g., Fluorescence-based) phospho Phospho-protein Analysis (Western Blot / Mass Spec) cetsa->phospho Link Target to Pathway gene_exp Gene Expression Profiling (RNA-Seq / qPCR) phospho->gene_exp phenotype Phenotypic Assays (e.g., Cell Viability, Apoptosis) gene_exp->phenotype phenotype->biochem Feedback Loop for Structure-Activity Relationship

Caption: A hierarchical workflow for validating a compound's Mechanism of Action (MOA).

Phase 1: Pinpointing the Molecular Target with Biochemical Assays

The first step is to determine if the compound directly interacts with its hypothesized target in a controlled, cell-free environment. For many benzamide derivatives, protein kinases are a primary target class.[8][9]

Comparative Example: Kinase Inhibition

Let's hypothesize our derivative, which we'll call "Fluorobenz-1" , is designed to inhibit Epidermal Growth Factor Receptor (EGFR) kinase, a common target in cancer therapy.[1] We must compare its activity against established EGFR inhibitors like Gefitinib and broad-spectrum kinase inhibitors like Sorafenib.[10]

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-based)

This protocol measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescence signal.[11]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human EGFR kinase to a working concentration (e.g., 2 ng/µL) in the reaction buffer.

    • Prepare a substrate/ATP mix containing a suitable peptide substrate for EGFR and ATP at its Km concentration.

    • Serially dilute "Fluorobenz-1" and control inhibitors (Gefitinib, Sorafenib) in DMSO, then further dilute in the reaction buffer.

  • Assay Execution (384-well plate format):

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 10 µL of the EGFR kinase solution to all wells except the "no enzyme" control.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure ATP levels by adding 25 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes in the dark.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no enzyme" (100% inhibition) and vehicle controls (0% inhibition).

    • Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.

Expertise in Action: The choice to use ATP at its Km concentration is crucial. It ensures a sensitive assay for detecting competitive inhibitors. If the ATP concentration is too high, it can outcompete the inhibitor, leading to an artificially high IC₅₀ value.

Table 1: Comparative In Vitro Kinase Inhibition Data (Hypothetical)

CompoundTarget Kinase(s)Biochemical IC₅₀ (nM)Notes
Fluorobenz-1 EGFR15Potent and selective for the primary target.
Gefitinib EGFR25Established EGFR-selective inhibitor for comparison.
Sorafenib VEGFR, PDGFR, RAF>1000 (for EGFR)Multi-kinase inhibitor, used as a negative control for EGFR selectivity.[10]

Phase 2: Verifying Target Engagement in the Cellular Milieu

A compound that is active in a biochemical assay may fail in a cellular context due to poor permeability or rapid efflux.[7] Therefore, confirming that the compound binds its target within intact cells is a non-negotiable validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[12][13] It operates on the principle that a protein becomes more thermally stable when bound to a ligand.[14]

CETSA_Workflow cluster_0 Cell Treatment & Heating cluster_1 Lysis & Separation cluster_2 Analysis treat 1. Treat intact cells with 'Fluorobenz-1' or DMSO heat 2. Heat cell aliquots to a range of temperatures treat->heat lyse 3. Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge 4. Centrifuge to separate soluble (stabilized) vs. precipitated proteins lyse->centrifuge analyze 5. Analyze soluble fraction for target protein (e.g., Western Blot) centrifuge->analyze plot 6. Plot protein levels vs. temperature to generate melt curve analyze->plot

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., A549, which overexpresses EGFR) to ~80% confluency.

    • Treat cells with "Fluorobenz-1" (e.g., at 10x the biochemical IC₅₀) or DMSO (vehicle control) for 1-2 hours under normal culture conditions.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a PCR machine, followed by cooling to 4°C.[15]

  • Lysis and Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein (EGFR) in each sample using Western Blot or ELISA.

    • Plot the percentage of soluble protein against temperature for both the treated and control samples to generate thermal melt curves. A rightward shift in the curve for the treated sample indicates target engagement and stabilization.

Trustworthiness through Controls: The inclusion of the DMSO vehicle control is paramount. It establishes the baseline thermal stability of the target protein. Any observed shift can then be confidently attributed to the action of the compound.

Table 2: Representative CETSA Data for EGFR

Temperature (°C)Soluble EGFR (% of 40°C Control) - DMSOSoluble EGFR (% of 40°C Control) - Fluorobenz-1
40100%100%
4695%98%
5275%92%
5848% (Tₘ)81%
6420%55% (Tₘ)
705%25%

Phase 3: Mapping the Downstream Signaling Cascade

Confirming target engagement is a major milestone, but understanding the functional consequences is equally important.[16] If "Fluorobenz-1" binds and inhibits EGFR, we expect to see a reduction in the phosphorylation of its downstream effectors, such as MEK and ERK.[17]

Kinase_Signaling_Pathway cluster_pathway Signaling Cascade EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Ras Ras EGFR->Ras Activation Fluorobenz Fluorobenz-1 Fluorobenz->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation) ERK->Nucleus Translocation

Caption: Hypothetical EGFR signaling pathway inhibited by "Fluorobenz-1".

Experimental Protocol: Western Blot for Phospho-Proteins

  • Cell Treatment and Lysis:

    • Plate cells (e.g., A549) and serum-starve overnight to reduce baseline signaling.

    • Pre-treat cells with various concentrations of "Fluorobenz-1" for 2 hours.

    • Stimulate the pathway by adding EGF (e.g., 50 ng/mL) for 10 minutes.

    • Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification and Electrophoresis:

    • Quantify total protein concentration using a BCA assay to ensure equal loading.

    • Denature protein lysates and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel.

  • Blotting and Antibody Incubation:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The ratio of p-ERK to t-ERK indicates the level of pathway inhibition.

A successful outcome would show a dose-dependent decrease in the p-ERK/t-ERK ratio in cells treated with "Fluorobenz-1", confirming that target engagement leads to the intended downstream biological effect. This result directly links the molecular interaction to a cellular outcome, solidifying the proposed mechanism of action.

Conclusion

Validating the mechanism of action for a novel compound like a 2-amino-6-fluoro-N-phenylbenzamide derivative is a systematic, evidence-based process. It requires a multi-faceted approach that combines direct biochemical assays, confirmation of target engagement in a relevant cellular environment, and analysis of downstream functional consequences. By following this hierarchical and self-validating framework, researchers can build a compelling and robust data package that clearly elucidates how their compound works, paving the way for successful preclinical and clinical development.

References

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link][3][18]

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A Comparative Guide to the In Vivo Efficacy of N-phenylbenzamide Compounds in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology research is continually driven by the pursuit of novel therapeutic agents that exhibit potent and selective antitumor activity. Within this pursuit, N-phenylbenzamide and its derivatives have emerged as a compelling class of small molecules with significant potential. These compounds, characterized by a versatile benzamide scaffold, have been shown to target various critical pathways involved in cancer cell proliferation, survival, and epigenetic regulation. This guide provides an in-depth, objective comparison of the in vivo efficacy of N-phenylbenzamide compounds in preclinical xenograft models, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.

The N-phenylbenzamide Scaffold: A Privileged Structure in Oncology

The N-phenylbenzamide core structure has proven to be a fertile ground for the development of targeted cancer therapies. Its chemical tractability allows for modifications that can fine-tune its pharmacological properties, leading to the discovery of compounds with diverse mechanisms of action. A predominant mechanism for many N-phenylbenzamide derivatives is the inhibition of histone deacetylases (HDACs), enzymes that play a pivotal role in the epigenetic regulation of gene expression.[1] Dysregulation of HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, N-phenylbenzamide compounds can restore normal acetylation patterns, leading to the re-expression of these critical genes, ultimately resulting in cell cycle arrest and apoptosis.[1]

Beyond HDAC inhibition, derivatives of the N-phenylbenzamide scaffold have been developed to target other key players in cancer progression, including topoisomerase I (Topo I), cyclooxygenase-2 (COX-2), and tubulin. This multiplicity of targets underscores the versatility of this chemical class and its potential to address a wide range of malignancies.

Comparative In Vivo Efficacy in Xenograft Models

The true litmus test for any potential anticancer agent is its performance in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, provide a crucial platform for evaluating the in vivo efficacy of novel compounds.[2] The following table summarizes the in vivo performance of notable N-phenylbenzamide derivatives in various xenograft models.

Compound NameDerivative ClassCancer TypeXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings & Reference(s)
N53·HCl N-phenyl-2-(aniline) benzamideColon CancerHuman colon cancer cells (unspecified) in miceNot specified53.7%The hydrochloride salt (N53·HCl) demonstrated superior solubility and pharmacokinetic properties compared to its parent compound, N53, leading to enhanced in vivo antitumor activity.[3][4]
N53 N-phenyl-2-(aniline) benzamideColon CancerHuman colon cancer cells (unspecified) in miceNot specified34.7%The parent compound, N53, a dual inhibitor of Topo I and COX-2, showed moderate in vivo efficacy, which was significantly improved by its salt formulation.[3][4]
Chidamide (Tucidinostat/CS055) BenzamideT-cell LymphomaHH-cell xenograft in miceNot specified29% (monotherapy)Chidamide, a novel HDAC inhibitor, showed modest activity as a single agent but demonstrated significant synergy when combined with brentuximab vedotin.[4]
Chidamide + Brentuximab Vedotin BenzamideT-cell LymphomaHH-cell xenograft in miceNot specified78%The combination of Chidamide and the antibody-drug conjugate brentuximab vedotin resulted in a synergistic suppression of tumor growth.[4]
Chidamide (CS055) BenzamideHuman promyelocytic leukemiaHL60 xenografts in Balb/c nude mice12.5, 25, and 50 mg/kg/day (i.g.) for 20 daysDose-dependent tumor growth suppressionChidamide demonstrated significant in vivo antitumor activity in a leukemia xenograft model, inducing apoptosis in the tumor tissue.[5]
Compound 20b-P N-benzylbenzamideLiver CancerH22 allograft in miceNot specifiedSignificant tumor growth inhibitionThis tubulin polymerization inhibitor, as a disodium phosphate salt, exhibited a good safety profile and effectively inhibited tumor growth and microvessel density.[6]

Mechanism of Action: Focus on HDAC Inhibition

A significant number of N-phenylbenzamide derivatives exert their anticancer effects through the inhibition of Class I HDAC enzymes (HDAC1, 2, and 3). This inhibition leads to the accumulation of acetylated histones, which in turn alters chromatin structure and reactivates the transcription of silenced tumor suppressor genes.[1] A key downstream effector of this pathway is the cyclin-dependent kinase inhibitor p21, which, upon re-expression, induces cell cycle arrest, typically at the G1 or G2/M phase, thereby halting cancer cell proliferation.[1]

HDAC_Inhibition_Pathway cluster_0 N-phenylbenzamide Compound cluster_1 Epigenetic Regulation cluster_2 Gene Expression cluster_3 Cellular Outcomes Compound N-phenylbenzamide Derivative HDAC HDAC1/2/3 Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin HDAC->Chromatin Maintains Acetyl_Histones Acetylated Histones Histones->Acetyl_Histones HAT HAT HAT->Histones Acetylates Open_Chromatin Open Chromatin Acetyl_Histones->Open_Chromatin Promotes TSG Tumor Suppressor Genes (e.g., p21) Open_Chromatin->TSG Allows Transcription Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2-M) TSG->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of N-phenylbenzamide-mediated HDAC inhibition.

Experimental Protocol: In Vivo Xenograft Efficacy Study

The following is a detailed, step-by-step methodology for a typical in vivo xenograft study to evaluate the efficacy of an N-phenylbenzamide compound. This protocol is intended as a guide and should be adapted based on the specific compound, cancer model, and research question.

1. Cell Culture and Preparation:

  • Cell Line Selection: Choose a human cancer cell line relevant to the therapeutic indication of the test compound (e.g., HCT116 for colon cancer, A549 for lung cancer).

  • Culture Conditions: Maintain the cell line in the recommended culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA, wash with sterile PBS, and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

2. Animal Model and Tumor Implantation:

  • Animal Strain: Utilize immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice) to prevent rejection of the human tumor cells.

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.

  • Tumor Implantation: Subcutaneously inject the prepared cell suspension into the flank of each mouse.

3. Tumor Growth Monitoring and Group Randomization:

  • Tumor Measurement: Once tumors become palpable, measure their dimensions (length and width) using digital calipers two to three times per week.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups with similar average tumor volumes.

4. Compound Formulation and Administration:

  • Formulation: Prepare the N-phenylbenzamide compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The vehicle should be non-toxic and should not affect tumor growth.

  • Dosing: Based on preliminary toxicity and pharmacokinetic studies, determine the appropriate dose, frequency, and duration of treatment.

  • Administration: Administer the compound or vehicle to the respective groups according to the established schedule.

5. Efficacy and Toxicity Assessment:

  • Tumor Growth: Continue to monitor tumor volume and body weight of the mice throughout the study.

  • Toxicity Signs: Observe the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Perform statistical analysis to determine the significance of the observed effects.

6. (Optional) Pharmacodynamic and Histological Analysis:

  • Tissue Collection: Collect tumors and other relevant organs for further analysis.

  • Immunohistochemistry (IHC): Analyze tumor sections for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

  • Western Blot/RT-PCR: Assess the levels of target proteins and gene expression in the tumor tissue to confirm the compound's mechanism of action.

Xenograft_Workflow cluster_preclinical Pre-Clinical Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase cell_culture 1. Cell Culture & Preparation implantation 2. Tumor Implantation cell_culture->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Group Randomization monitoring->randomization formulation 5. Compound Formulation randomization->formulation administration 6. Dosing & Administration formulation->administration assessment 7. Efficacy & Toxicity Assessment administration->assessment endpoint 8. Study Endpoint & Tissue Collection assessment->endpoint analysis 9. Data Analysis (TGI) endpoint->analysis optional_analysis 10. (Optional) Pharmacodynamic & Histological Analysis analysis->optional_analysis

Caption: Experimental workflow for an in vivo xenograft efficacy study.

Conclusion and Future Directions

N-phenylbenzamide and its derivatives represent a highly promising class of compounds in the development of novel cancer therapeutics. Their diverse mechanisms of action, coupled with demonstrated in vivo efficacy in various xenograft models, underscore their potential to address the complexities of cancer. The data presented in this guide highlights the importance of continued research into this versatile chemical scaffold. Future studies should focus on elucidating the structure-activity relationships of these compounds to optimize their potency and selectivity, as well as exploring their efficacy in a broader range of cancer models, including patient-derived xenografts (PDXs), which more accurately recapitulate the heterogeneity of human tumors. Furthermore, the investigation of N-phenylbenzamide derivatives in combination with other anticancer agents is a promising avenue to enhance therapeutic outcomes and overcome drug resistance.

References

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A Researcher's Guide to Confirming On-Target Activity of 2-amino-6-fluoro-N-phenylbenzamide-Derived Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The 2-amino-6-fluoro-N-phenylbenzamide scaffold is a privileged structure in modern medicinal chemistry. It serves as a key building block for potent and selective inhibitors, most notably in the synthesis of Idelalisib, a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ)[1][2]. When developing novel derivatives from this or any other chemical series, unequivocally demonstrating that a compound engages and modulates its intended target is the cornerstone of a successful drug discovery program.

This guide provides a comprehensive, multi-tiered strategy for confirming the on-target activity of novel inhibitors. We will move from foundational biochemical assays that confirm direct, in vitro interaction to more complex cellular assays that validate target engagement in a physiological context. The causality behind each experimental choice is explained, providing a robust framework for generating high-confidence data. For illustrative purposes, we will use a hypothetical PI3Kδ inhibitor derived from the 2-amino-6-fluoro-N-phenylbenzamide scaffold as our primary example.

The Hierarchical Workflow for Validating Target Engagement

A rigorous confirmation of on-target activity is not achieved through a single experiment. Instead, it requires a logical progression of assays, where each step provides a different and complementary piece of the puzzle. This hierarchical approach ensures that resources are spent on compounds that have first demonstrated direct interaction with the purified target before moving into more complex and resource-intensive cellular models.

G cluster_0 Tier 1: In Vitro Biochemical & Biophysical Validation cluster_1 Tier 2: In Situ Cellular Validation cluster_2 Tier 3: Selectivity & Off-Target Profiling Biochem Biochemical Assays (Enzymatic Activity) Biophys Biophysical Assays (Direct Binding) Biochem->Biophys Confirms physical interaction & mechanism Cellular Cellular Target Engagement (e.g., CETSA) Biophys->Cellular Validates engagement in a cellular context Pathway Downstream Pathway Modulation (e.g., Phospho-Akt Western Blot) Cellular->Pathway Confirms functional consequence of target binding Selectivity Selectivity Profiling (Kinase Panel Screening) Pathway->Selectivity Ensures target specificity G cluster_0 Without Inhibitor cluster_1 With Inhibitor node1 Target Protein (Unbound) node2 Heat Applied node1->node2 node3 Protein Denatures & Aggregates node2->node3 node4 Inhibitor Target Protein node5 Heat Applied node4->node5 node6 Protein is Stabilized (Remains Soluble) node5->node6

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol:

  • Cell Treatment: Culture cells (e.g., a relevant cancer cell line expressing PI3Kδ) and treat them with either vehicle (DMSO) or the test inhibitor at a desired concentration for 1-2 hours. [3]2. Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to room temperature. [3]3. Cell Lysis: Lyse the cells to release their contents. This can be achieved through freeze-thaw cycles or the addition of a mild lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.

  • Protein Quantification: Carefully collect the supernatant. The amount of soluble target protein remaining at each temperature is quantified, typically by Western Blot.

  • Data Analysis: For each treatment condition, plot the band intensity of the target protein against the temperature. The resulting "melting curve" for the inhibitor-treated cells should be shifted to the right compared to the vehicle-treated cells, indicating thermal stabilization.

Downstream Pathway Analysis: Demonstrating Functional Consequences

For enzyme inhibitors, particularly kinases, confirming target engagement should be followed by demonstrating the intended downstream biological effect. For PI3Kδ, its primary function is to phosphorylate PIP2 to generate PIP3, which in turn leads to the phosphorylation and activation of the downstream kinase Akt.

Causality: A true on-target inhibitor of PI3Kδ should reduce the levels of phosphorylated Akt (p-Akt) without affecting the total amount of Akt protein. This experiment provides functional proof that the inhibitor is not just binding its target but is actively blocking its signaling cascade within the cell.

G Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Inhibitor 2-amino-6-fluoro-N- phenylbenzamide Derivative Inhibitor->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylates Downstream Cell Survival & Proliferation pAkt->Downstream Promotes

Caption: The PI3K/Akt signaling pathway.

Experimental Protocol: Western Blot for p-Akt

  • Cell Treatment: Plate cells and serum-starve them overnight to reduce basal p-Akt levels. Pre-treat with varying concentrations of the PI3Kδ inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate growth factor (e.g., IGF-1) for 15-30 minutes to activate the PI3K pathway.

  • Lysis and Quantification: Lyse the cells and determine the total protein concentration for each sample using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt. The total Akt serves as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate to visualize the bands. Quantify the band intensities to determine the ratio of p-Akt to total Akt at each inhibitor concentration.

AssayQuestion AnsweredKey Output
CETSA Does the compound bind its target in intact cells?A shift in the protein's thermal melt curve (ΔTagg).
Western Blot Does target binding lead to inhibition of the downstream signaling pathway?A dose-dependent decrease in the phosphorylation of a downstream substrate (e.g., p-Akt).

Caption: Comparison of key cellular validation assays.

Part 3: Ensuring Selectivity

Finally, demonstrating potent on-target activity is incomplete without assessing selectivity. Many kinases share structural similarities in their ATP-binding pockets, creating the potential for off-target inhibition. [4]A truly valuable inhibitor is not just potent, but also selective.

Causality: Off-target activity can lead to unexpected toxicities and a misleading interpretation of biological results. Therefore, it is standard practice to profile lead compounds against a broad panel of related enzymes. For a PI3Kδ inhibitor, this would minimally include screening against the other Class I PI3K isoforms (α, β, γ) and ideally a larger panel of diverse human kinases. Commercial services offer comprehensive kinase profiling, providing a rapid and standardized way to assess an inhibitor's selectivity profile. [5][6][7][8] The data generated from this multi-tiered approach—combining biochemical potency, biophysical binding, cellular target engagement, pathway modulation, and selectivity profiling—provides the rigorous, self-validating evidence required to confidently declare that a 2-amino-6-fluoro-N-phenylbenzamide-derived inhibitor is acting through its intended on-target mechanism.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.